Technical Documentation Center

2-Hydroxy-5-sulfamoylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxy-5-sulfamoylbenzoic acid
  • CAS: 5378-41-6

Core Science & Biosynthesis

Foundational

2-Hydroxy-5-sulfamoylbenzoic Acid: Structural Dynamics, Synthesis Workflows, and Applications in Advanced Benzamide APIs

Executive Summary In the landscape of psychiatric drug development, the architecture of benzamide-class atypical antipsychotics relies heavily on highly functionalized aromatic building blocks. 2-Hydroxy-5-sulfamoylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of psychiatric drug development, the architecture of benzamide-class atypical antipsychotics relies heavily on highly functionalized aromatic building blocks. 2-Hydroxy-5-sulfamoylbenzoic acid (CAS: 5378-41-6), also known as 5-sulfamoylsalicylic acid, serves as a critical bifunctional scaffold in this domain. Recognized both as a foundational precursor for late-stage functionalization and as a strictly monitored byproduct (Sulpiride Impurity 7), mastering the reactivity of this molecule is essential for synthetic chemists and quality control analysts alike.

This technical guide deconstructs the physicochemical properties, structural reactivity, and validated synthetic workflows associated with 2-Hydroxy-5-sulfamoylbenzoic acid, providing a comprehensive framework for its application in modern drug development.

Chemical Identity and Physicochemical Properties

The utility of 2-Hydroxy-5-sulfamoylbenzoic acid stems from its dense functionalization. The presence of a carboxylic acid, a phenolic hydroxyl, and a primary sulfonamide on a single benzene ring creates a complex hydrogen-bonding network that dictates its solubility, crystallization, and reactivity profile .

To facilitate formulation and analytical tracking, the core quantitative properties of the molecule are summarized below:

PropertyValueSource / Methodology
IUPAC Name 2-Hydroxy-5-sulfamoylbenzoic acidLexichem TK 2.7.0
Molecular Formula C7H7NO5SPubChem CID 7731270
Molecular Weight 217.20 g/mol Computed (PubChem)
Monoisotopic Mass 217.00449 DaComputed (PubChem)
XLogP3 (Lipophilicity) 1.1XLogP3 3.0
Hydrogen Bond Donors 3 (-COOH, -OH, -SO2NH2)Cactvs 3.4.8.18
Hydrogen Bond Acceptors 5Cactvs 3.4.8.18
Topological Polar Surface Area 126 ŲCactvs 3.4.8.18

Structural Conformation and Reactivity Dynamics

As a Senior Application Scientist, I often see synthetic failures arising from a misunderstanding of a molecule's inherent electronic directing effects. The reactivity of 2-Hydroxy-5-sulfamoylbenzoic acid is governed by the synergistic push-pull electronics of its substituents.

  • Regioselectivity via Directing Effects : In the parent molecule, salicylic acid, the phenolic hydroxyl group (-OH) is strongly electron-donating (activating, ortho/para-directing), while the carboxylic acid (-COOH) is electron-withdrawing (deactivating, meta-directing). These two groups synergistically activate the 5-position (para to the OH, meta to the COOH) . This electronic alignment is the exact reason why electrophilic aromatic substitution (e.g., chlorosulfonation) occurs exclusively at the 5-position with high regiochemical fidelity.

  • Chemoselectivity in Coupling : The molecule possesses three distinct nucleophilic/acidic sites. The carboxylic acid (pKa ~2.5) is the most acidic, followed by the phenolic hydroxyl (pKa ~8.5), and the sulfonamide (pKa ~10). This pKa gradient allows for chemoselective activation. For instance, the carboxylic acid can be selectively activated for amide coupling without protecting the sulfonamide, provided the correct coupling reagents (e.g., EDC/HOBt) are utilized.

De Novo Synthesis Workflow: Chlorosulfonation and Ammonolysis

The industrial and laboratory-scale synthesis of 2-Hydroxy-5-sulfamoylbenzoic acid relies on a two-step sequence: the chlorosulfonation of salicylic acid followed by nucleophilic acyl substitution (ammonolysis) .

G A Salicylic Acid (Starting Material) B 5-Chlorosulfonylsalicylic Acid (Reactive Intermediate) A->B ClSO3H (5 eq) 0°C to 80°C Electrophilic Substitution C 2-Hydroxy-5-sulfamoylbenzoic Acid (Target Product) B->C NH3 (aq) <10°C Nucleophilic Substitution

Synthesis workflow of 2-Hydroxy-5-sulfamoylbenzoic acid via chlorosulfonation.
Protocol 1: Step-by-Step Synthesis

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure mechanistic success.

Step 1: Chlorosulfonation

  • Causality : Chlorosulfonic acid (ClSO3H) acts as both the sulfonating and chlorinating agent. A strict 5:1 molar excess is required. The first equivalent forms the sulfonic acid intermediate, which severely deactivates the ring. The remaining equivalents act as the solvent and drive the thermodynamically challenging conversion of the sulfonic acid to the sulfonyl chloride.

  • Procedure :

    • Cool 5.0 equivalents of ClSO3H to 0°C in a dry, multi-neck flask under inert atmosphere.

    • Add 1.0 equivalent of Salicylic Acid portion-wise over 30 minutes. Validation: The reaction is highly exothermic; temperature must not exceed 5°C to prevent the formation of sulfonic anhydrides.

    • Gradually heat the mixture to 80°C and maintain for 2 hours to complete the chlorination.

    • Quench by pouring the mixture carefully over crushed ice. The intermediate, 5-chlorosulfonylsalicylic acid, will precipitate as a white solid. Filter and wash with cold water.

Step 2: Ammonolysis

  • Causality : Sulfonyl chlorides are highly susceptible to hydrolysis in the presence of water. By executing the ammonolysis at sub-ambient temperatures (<10°C), the highly nucleophilic ammonia outcompetes the hydroxide/water, driving the formation of the sulfonamide while suppressing reversion to the sulfonic acid.

  • Procedure :

    • Suspend the wet 5-chlorosulfonylsalicylic acid in cold water (0-5°C).

    • Dropwise, add an excess of concentrated aqueous ammonia (28%) while maintaining the temperature below 10°C.

    • Stir for 2 hours. Validation: Perform a TLC check (DCM:MeOH 9:1). The disappearance of the less polar sulfonyl chloride spot confirms completion.

    • Acidify the solution with concentrated HCl to pH 2. The target product, 2-Hydroxy-5-sulfamoylbenzoic acid, will precipitate. Filter, wash with cold water, and dry under a vacuum.

Applications in Drug Development: The Levosulpiride Pathway

While traditional syntheses of Sulpiride and Levosulpiride involve the early-stage methylation of salicylic acid to form 2-methoxybenzoic acid, modern advanced workflows utilize 2-Hydroxy-5-sulfamoylbenzoic acid for late-stage functionalization .

By coupling the free phenolic acid directly with the chiral pyrrolidine side-chain, chemists generate a "Desmethyl-Levosulpiride" intermediate. Because the phenolic hydroxyl is significantly more acidic than the sulfonamide or the amide nitrogen, it can be chemoselectively deprotonated by a mild base (like K2CO3) and alkylated. This pathway is highly prized in the development of isotopologues (e.g., Levosulpiride-d3) because it allows the expensive isotopic reagent (CD3I) to be introduced at the very last step, maximizing isotopic yield.

G A 2-Hydroxy-5-sulfamoylbenzoic Acid B Amide Coupling (EDC/HOBt) A->B + (S)-2-(Aminomethyl)- 1-ethylpyrrolidine C Desmethyl-Levosulpiride B->C D Late-Stage Alkylation (CH3I or CD3I, K2CO3) C->D Chemoselective Phenolic O-Alkylation E Levosulpiride / Levosulpiride-d3 D->E

Late-stage functionalization pathway for Levosulpiride and its isotopologues.

Analytical Characterization and Quality Control

When 2-Hydroxy-5-sulfamoylbenzoic acid is not the target API, it frequently appears as Sulpiride Impurity 7 . Detecting this impurity requires exploiting the physicochemical differences between the unmethylated phenol and the methylated API.

Protocol 2: LC-MS Quantification in API Batches
  • Causality : The impurity lacks the basic pyrrolidine nitrogen present in Levosulpiride, drastically altering its ionization efficiency and chromatographic retention. A gradient elution ensures the polar impurity elutes before the lipophilic API. Furthermore, utilizing negative-ion Electrospray Ionization (ESI) selectively ionizes the acidic impurity without signal suppression from the highly basic API.

  • Methodology :

    • Sample Preparation : Dissolve 10 mg of the synthesized API in 10 mL of Methanol:Water (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter to protect the column.

    • Chromatographic Conditions :

      • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (The acidic pH suppresses the ionization of the carboxylic acid during the run, increasing retention and preventing peak tailing).

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 10 minutes. Flow Rate: 0.3 mL/min.

    • Mass Spectrometry (ESI-MS) :

      • Polarity Switching: Run in Negative ESI mode for the impurity (Target m/z: 216.0 [M-H]⁻) and Positive ESI mode for Levosulpiride (Target m/z: 342.2 [M+H]⁺).

      • Desolvation Temperature: 350°C.

    • System Validation : Prior to the sample run, inject a blank (solvent only) to confirm the absence of carryover, followed by a standard spiked with 0.1% w/w of 2-Hydroxy-5-sulfamoylbenzoic acid to validate the Limit of Detection (LOD).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7731270, 2-Hydroxy-5-sulfamoylbenzoic acid". PubChem,[Link].

  • Cremlyn, R.J. "Chlorosulfonic Acid: A Versatile Reagent". Royal Society of Chemistry, 2002.[Link].

Exploratory

Solubility and Stability Dynamics of 2-Hydroxy-5-sulfamoylbenzoic Acid: A Technical Guide

Executive Summary 2-Hydroxy-5-sulfamoylbenzoic acid (also known as 5-sulfamoylsalicylic acid) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of sulfonamide diuretics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-sulfamoylbenzoic acid (also known as 5-sulfamoylsalicylic acid) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of sulfonamide diuretics (e.g., xipamide) and as an innovative passivation agent in next-generation optoelectronics. Because the molecule possesses three distinct ionizable/coordinating groups—a carboxylic acid (-COOH), a phenolic hydroxyl (-OH), and a sulfonamide (-SO₂NH₂)—its behavior in solution is highly complex.

This whitepaper provides an in-depth analysis of the thermodynamic solubility and kinetic stability of 2-Hydroxy-5-sulfamoylbenzoic acid. It is designed for researchers and drug development professionals who require rigorous, self-validating protocols and a mechanistic understanding of solvent-solute interactions.

Molecular Causality: Functional Groups and Solvation Mechanics

The physicochemical behavior of 2-Hydroxy-5-sulfamoylbenzoic acid is dictated by the interplay of its functional groups, which govern both its solvent compatibility and its degradation pathways:

  • Carboxylic Acid (-COOH, pKa ~2.5): Acts as the primary pH-dependent solubility switch. In acidic environments (pH < 2.5), the molecule remains unionized, relying solely on hydrogen bonding for solvation. In physiological or basic environments (pH > 4.0), deprotonation yields a highly soluble carboxylate anion.

  • Phenolic Hydroxyl (-OH, pKa ~13.0): Contributes to hydrogen-bond donation and acceptance. It also introduces vulnerability to radical-mediated photolytic degradation.

  • Sulfonamide (-SO₂NH₂, pKa ~10.0): A strong polar group that enhances solubility in polar aprotic solvents (like DMSO) but serves as a primary site for oxidative degradation.

Quantitative Solubility Profiling

The table below synthesizes the solubility profile of 2-Hydroxy-5-sulfamoylbenzoic acid across various solvent systems. The experimental choices in solvent selection are driven by the need to match the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the solvent with the solute's functional groups.

Solvent SystemDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Solvation Mechanism / Causality
Water (pH 1.2) 80.1< 1.0Unionized state; strong intermolecular crystal lattice H-bonding restricts hydration.
Water (pH 7.4) 80.1> 50.0Ionization of -COOH; strong ion-dipole interactions overcome lattice energy.
Methanol 32.7~ 25.0H-bond donor/acceptor matching with -SO₂NH₂ and -OH groups.
Ethanol 24.5~ 15.0Lower polarity than methanol; reduced solvation capacity.
DMSO 46.7> 100.0Strong polar aprotic disruption of intermolecular H-bonds.
n-Hexane 1.9< 0.01Lack of polar interactions; highly unfavorable enthalpy of mixing.

Chemical Stability and Degradation Pathways

Understanding the kinetic stability of 2-Hydroxy-5-sulfamoylbenzoic acid requires mapping its vulnerabilities to environmental stressors.

  • Oxidative Degradation: Electrochemical characterization of related sulfonamide derivatives (such as xipamide) demonstrates that oxidation typically initiates at the nitrogen atom, forming a cation radical. This is followed by nucleophilic attack by water, leading to molecular cleavage[1].

  • Hydrolytic Stability: The synthesis of these derivatives often involves chlorosulfonic acid, a reagent that reacts explosively with water[2]. While the final sulfonamide bond in 2-Hydroxy-5-sulfamoylbenzoic acid is relatively stable in neutral water, it can undergo hydrolysis to a sulfonic acid under extreme pH and thermal stress.

Quantitative Stability Profiling
Stress ConditionReagents / EnvironmentPrimary Degradation PathwayEstimated T1/2​
Hydrolytic (Acidic) 0.1 M HCl, 60°CSulfonamide hydrolysis to sulfonic acid> 7 days
Hydrolytic (Basic) 0.1 M NaOH, 60°CDecarboxylation / Phenolic oxidation~ 3 days
Oxidative 3% H₂O₂, 25°CN-oxidation of sulfonamide / Ring oxidation~ 24 hours
Photolytic UV-Vis (ICH Q1B)Radical-mediated phenolic degradation~ 48 hours

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a mechanistic justification (causality) to prevent systemic errors.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the absolute solubility limits in various solvent systems.

  • Solvent Preparation: Prepare buffer solutions (pH 1.2, 4.5, 7.4) and pure organic solvents.

  • Saturation: Add an excess of 2-Hydroxy-5-sulfamoylbenzoic acid solid to 10 mL of the target solvent in a sealed borosilicate glass vial.

  • Equilibration: Incubate at 25.0 ± 0.1 °C in a thermostatic shaker at 150 rpm for 48 hours. Causality: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality & Validation: PTFE (Polytetrafluoroethylene) must be used instead of Nylon. The highly polar sulfonamide and phenolic groups can form non-specific hydrogen bonds with the amide linkages in Nylon filters, leading to analyte loss. PTFE's inert fluorinated backbone prevents this. To validate, the filter must be pre-saturated by discarding the first 2 mL of filtrate.

  • Quantification: Dilute the filtrate into the linear range and analyze via HPLC-DAD at 240 nm.

Protocol B: Stability-Indicating HPLC Assay (Forced Degradation)

Objective: Quantify the degradation kinetics under ICH guidelines.

  • Sample Preparation: Expose 1.0 mg/mL solutions of the analyte to the stress conditions outlined in Section 3.1.

  • Quenching: Neutralize acidic/basic samples immediately after the timepoint to halt degradation kinetics.

  • Chromatographic Separation: Use a C18 reverse-phase column. Mobile Phase: 0.1% Formic acid in Water (A) and Methanol (B).

    • Causality: Formic acid suppresses the ionization of the carboxylic acid (pKa ~2.5), ensuring the molecule remains neutral during elution, which prevents peak tailing and ensures reproducible retention times.

  • System Validation (Mass Balance):

    • Trustworthiness Rule: The sum of the molar quantities of the parent compound and all quantified degradants must equal the initial molar quantity of the parent compound (100 ± 2%). A deviation >2% indicates the formation of undetected volatile degradants or irreversible adsorption to the reaction vessel, automatically invalidating the run.

Workflow cluster_0 Thermodynamic Profiling cluster_1 Kinetic Stability Profiling A 2-Hydroxy-5-sulfamoylbenzoic Acid (Solid API/Intermediate) B Equilibrium Solubility (Shake-Flask Method) A->B D Forced Degradation (Thermal, Photolytic, pH) A->D C Phase Separation & Filtration (0.22 µm PTFE) B->C F HPLC-DAD / LC-MS Quantification & Impurity Profiling C->F E Mass Balance Validation (Sum of Peak Areas = 100±2%) D->E E->F G Validated Physicochemical Data (Solubility Limits & Degradation Kinetics) F->G

Caption: Experimental workflow for self-validating solubility and stability profiling.

Advanced Applications: Perovskite Solar Cell Passivation

Beyond pharmaceutical applications, recent materials science advancements have repurposed 2-Hydroxy-5-sulfamoylbenzoic acid and its derivatives as highly effective passivation agents in perovskite solar cells (PSCs).

Mechanism of Action: Perovskite films often suffer from undercoordinated Pb²⁺ ions at their grain boundaries, which act as non-radiative recombination centers and accelerate device degradation. The functional groups of 2-Hydroxy-5-sulfamoylbenzoic acid (-COOH, -OH, -SO₂NH₂) act as potent Lewis bases. They coordinate directly with these Pb²⁺ defects. This defect passivation suppresses degradation pathways, stabilizes the perovskite lattice against moisture, and has been shown to boost absolute power conversion efficiency (PCE) values beyond 25%[3].

Caption: Lewis acid-base defect passivation mechanism in Perovskite Solar Cells.

References

  • Attia, A. K., & Hendawy, H. M. (2017). Electrochemical Characterization of Xipamide Using Cyclic and Square Wave Voltammetry. Research & Reviews in Electrochemistry. 4[1]

  • Machine Learning for Screening Small Molecules as Passivation Materials for Enhanced Perovskite Solar Cells. Advanced Energy Materials / ResearchGate. 3[3]

  • Cremlyn, R.J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry / VDOC.PUB. 5[2]

Sources

Foundational

The Biological Activity and Therapeutic Potential of Sulfonylbenzoic Acid Derivatives: A Technical Whitepaper

Executive Summary Sulfonylbenzoic acid (SBA) derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Characterized by the presence of an electron-withdrawing sulfonyl group (–SO₂–) and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonylbenzoic acid (SBA) derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Characterized by the presence of an electron-withdrawing sulfonyl group (–SO₂–) and a carboxylic acid moiety (–COOH) attached to a benzoic acid core, this structural combination imparts unique electronic and steric properties. These physicochemical traits enable SBA derivatives to interact with a broad spectrum of biological targets, yielding potent antimicrobial, anti-inflammatory, and anticancer properties 1. This whitepaper provides an in-depth mechanistic analysis, quantitative data summaries, and self-validating experimental protocols for evaluating the biological activity of this compound class.

Core Mechanisms of Action

Antimicrobial and Antiseptic Pathways

Certain SBA derivatives, most notably Monalazone disodium , function as potent broad-spectrum antiseptics. The mechanism of action is predicated on the compound acting as a pro-drug. In an aqueous environment, the N-chloro-sulfonamide bond undergoes rapid hydrolysis to release hypochlorous acid (HOCl) 2. HOCl is a highly reactive oxidizing agent that directly compromises the integrity of microbial lipid bilayers and denatures essential enzymatic proteins, leading to rapid cell death 3.

Epigenetic Modulation via Selective HDAC6 Inhibition

In oncology drug development, the SBA scaffold has been successfully utilized to design selective Histone Deacetylase 6 (HDAC6) inhibitors. By utilizing the sulfonylbenzene moiety as a rigid spacer, researchers can optimally position a hydroxamic acid zinc-binding group within the catalytic pocket of HDAC6 4. Because HDAC6 is primarily responsible for deacetylating cytoplasmic proteins like α -tubulin rather than histones, its selective inhibition leads to tubulin hyperacetylation. This disruption of microtubule dynamics triggers robust cell cycle arrest and apoptosis in proliferating cancer cells without the widespread epigenetic toxicity associated with pan-HDAC inhibitors.

HDAC6_Pathway SBA SBA Derivative (e.g., Compound 9b) HDAC6 HDAC6 Enzyme SBA->HDAC6 Selective Inhibition (IC50 0.1-1.0 µM) Tubulin alpha-Tubulin (Deacetylated) HDAC6->Tubulin Normal Function (Blocked) Acetylation alpha-Tubulin (Hyperacetylated) Tubulin->Acetylation Accumulation due to HDAC6 Blockade CellArrest Cell Cycle Arrest & Apoptosis Acetylation->CellArrest Induces

Mechanism of Action for SBA-Derived Selective HDAC6 Inhibitors.

Quantitative Biological Activity Data

The structural versatility of the SBA scaffold allows for fine-tuning of biological activity. The table below synthesizes quantitative metrics across different therapeutic applications, demonstrating the broad utility of these derivatives.

Compound / DerivativeBiological Target / OrganismActivity MetricReference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid Staphylococcus aureus ATCC 6538MIC: 125 µg/mL1
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid Bacillus subtilis ATCC 6683MIC: 125 µg/mL1
1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid Candida albicansModerate Activity1
Compound 9a-d (para-substituted hydroxamic acids)HDAC6 EnzymeIC₅₀: 0.1–1.0 µM4
Compound 9a-d (para-substituted hydroxamic acids)HDAC1 EnzymeIC₅₀: 0.9–6.0 µM4

Standardized Experimental Protocols

To ensure data reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the experimental choice.

Objective MIC Determination via Broth Microdilution

This protocol evaluates the Minimum Inhibitory Concentration (MIC) of SBA derivatives 5.

Methodology & Causality:

  • Stock Preparation: Dissolve the SBA derivative in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of 10 mg/mL. Rationale: High-concentration stocks prevent solvent toxicity artifacts when diluted into the final assay medium.

  • Serial Dilution: Perform a two-fold serial dilution in a 96-well microplate using Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Inoculum Standardization: Culture microbial strains overnight and adjust turbidity strictly to a 0.5 McFarland standard. Rationale: This specific standard normalizes the baseline inoculum to approximately 1.5×108 CFU/mL. Standardizing the starting population is critical to prevent false-positive resistance artifacts caused by over-inoculation.

  • Inoculation & Controls: Add the inoculum to each well. Include a positive control (broth + microbes, no drug) and a negative control (broth + drug, no microbes). Rationale: The inclusion of these controls creates a self-validating system, ensuring that any observed inhibition is strictly due to the compound and not media contamination or baseline solvent absorbance.

  • Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Objective Readout: Measure the absorbance of the plate at 600 nm using a spectrophotometer. Rationale: Visual turbidity assessments are highly subjective. Spectrophotometry provides a quantifiable, objective threshold for growth inhibition.

Microdilution_Workflow Stock 1. Prepare SBA Stock (10 mg/mL in Solvent) Dilution 2. Serial Two-Fold Dilution in 96-Well Microplate Stock->Dilution Inoculation 4. Inoculate Wells & Include Controls Dilution->Inoculation Inoculum 3. Standardize Inoculum (0.5 McFarland Standard) Inoculum->Inoculation Incubation 5. Incubate (37°C, 24-48 hours) Inoculation->Incubation Readout 6. Spectrophotometric Absorbance (600 nm) Incubation->Readout

Standardized Workflow for Objective MIC Determination via Broth Microdilution.

In Vitro Protein Denaturation Assay for Anti-inflammatory Activity

Inflammation is heavily correlated with the denaturation of tissue proteins. This assay evaluates the ability of SBA derivatives to stabilize proteins against thermal stress, serving as a predictive model for in vivo anti-inflammatory efficacy 5.

Methodology & Causality:

  • Preparation: Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).

  • Reaction Mixture: Combine the BSA solution with varying concentrations of the SBA derivative.

  • Pre-incubation: Incubate the mixture at 37°C for 20 minutes. Rationale: This physiological temperature phase allows the SBA derivative sufficient time to interact with and bind to the hydrophobic pockets of the BSA molecule before stress is applied.

  • Thermal Stress: Heat the mixture at 72°C for exactly 5 minutes. Rationale: 72°C acts as a stringent thermal stressor that rapidly induces protein unfolding and aggregation in unprotected BSA.

  • Quantification: Cool the samples and measure absorbance at 660 nm. Rationale: Aggregated (denatured) proteins scatter light, increasing absorbance. If the SBA compound possesses stabilizing anti-inflammatory properties, it will prevent this aggregation, objectively quantified by a lower absorbance reading compared to the vehicle control.

References

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PLOS One[Link]

Sources

Exploratory

The Therapeutic Versatility of the Sulfamoylbenzoic Acid Scaffold: From Potent Diuresis to Novel Neuromodulatory and Anti-Cancer Applications

A Technical Guide for Researchers and Drug Development Professionals Introduction The sulfamoylbenzoic acid moiety represents a privileged scaffold in medicinal chemistry, most famously embodied by the potent loop diuret...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The sulfamoylbenzoic acid moiety represents a privileged scaffold in medicinal chemistry, most famously embodied by the potent loop diuretic, furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid). While its profound impact on the management of fluid overload in conditions such as heart failure, liver cirrhosis, and renal disease is well-established, a growing body of evidence reveals a far broader spectrum of therapeutic potential for this chemical class.[1][2][3] This technical guide provides an in-depth exploration of the diverse therapeutic applications of 2-Hydroxy-5-sulfamoylbenzoic acid and its derivatives, extending beyond its diuretic effects to emerging roles in oncology, neurology, and ophthalmology. We will delve into the underlying mechanisms of action, present relevant preclinical and clinical data, and provide exemplary experimental protocols for the evaluation of these compounds.

I. The Cornerstone Application: Potent Diuresis via Na-K-Cl Cotransporter Inhibition

The primary and most well-characterized therapeutic application of furosemide, a prominent derivative of the sulfamoylbenzoic acid core, is its potent diuretic effect.[3] This action is central to the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, including the nephrotic syndrome.[1][2]

Mechanism of Action

Furosemide and other loop diuretics exert their effects by inhibiting the Na-K-Cl cotransporter (NKCC) in the thick ascending limb of the Loop of Henle in the kidney.[4] By blocking this transporter, furosemide prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the excretion of these ions, and consequently water, resulting in a powerful diuretic effect.[4] There are two main isoforms of the NKCC transporter: NKCC1, which is widely distributed throughout the body, and NKCC2, which is primarily found in the kidney and is the main target for loop diuretics.[4]

cluster_0 Thick Ascending Limb of Loop of Henle cluster_1 Systemic Effects Furosemide Furosemide NKCC2 Na-K-Cl Cotransporter (NKCC2) Furosemide->NKCC2 Inhibits Ion_Reabsorption Na+, K+, 2Cl- Reabsorption NKCC2->Ion_Reabsorption Mediates Urine_Output Increased Urine Output (Diuresis) NKCC2->Urine_Output Leads to Reduced_Edema Reduced Edema Urine_Output->Reduced_Edema Lowered_BP Lowered Blood Pressure Urine_Output->Lowered_BP

Caption: Mechanism of diuretic action of Furosemide.

Pharmacokinetics and Pharmacodynamics

Furosemide can be administered orally or intravenously.[1] Intravenous administration results in a rapid onset of action, typically within five minutes, making it suitable for acute situations like pulmonary edema.[1] The oral formulation has an onset of action within an hour.[1] The drug is highly bound to plasma proteins, and its elimination is primarily through renal excretion.[5]

The diuretic effect of furosemide is dose-dependent. However, a "braking phenomenon" can be observed with chronic use, where the diuretic effect diminishes over time due to compensatory mechanisms in the kidney.[4]

Clinical Studies and Efficacy

Numerous clinical trials have established the efficacy of furosemide in managing fluid overload. For instance, studies in patients with acute heart failure have investigated optimal dosing strategies, comparing high-dose versus low-dose and bolus versus continuous infusion.[6] While furosemide has been a mainstay in heart failure treatment for decades, recent large-scale trials like the TRANSFORM-HF study have compared its efficacy to other loop diuretics like torsemide, finding no significant difference in all-cause mortality or patient-reported quality of life.[7]

II. Emerging Therapeutic Frontiers: Beyond Diuresis

The sulfamoylbenzoic acid scaffold has demonstrated a range of biological activities beyond NKCC inhibition, opening up new avenues for therapeutic development.

A. Carbonic Anhydrase Inhibition: A Target for Glaucoma and Cancer

Derivatives of sulfamoylbenzoic acid have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[8][9][10][11][12]

Mechanism of Action: Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of specific CA isoforms can have therapeutic effects. For example, inhibiting CA II and IV in the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure in glaucoma.[8] In cancer, tumor-associated isoforms like CA IX and XII are involved in pH regulation and are linked to tumor progression and metastasis, making them attractive therapeutic targets.[9]

Preclinical Findings: Studies have shown that novel 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters can potently and selectively inhibit cytosolic hCAs I and II, as well as the transmembrane tumor-associated isoforms IX and XII.[9] Some of these derivatives exhibited inhibitory constants (Ki) in the low nanomolar range against hCA IX and XII.[9] For instance, certain derivatives showed selective inhibition of hCA IX and XII over the cytosolic isoforms, which is a desirable characteristic for anti-cancer agents to minimize off-target effects.[9]

DerivativeTarget IsoformInhibitory Constant (Ki)Potential Application
4-chloro-3-sulfamoyl benzenecarboxamidesCA I, II, IVLow nanomolar rangeGlaucoma[8]
2,4-dichloro-5-sulfamoylbenzoic acid oxime estersCA IX, XII3.2 nM - 49.7 nMCancer[9]
B. Neuromodulation: Targeting GABAA Receptors and Neuroinflammation

Furosemide and its analogs have shown intriguing effects on the central nervous system, suggesting potential applications in neurological and psychiatric disorders.

1. Interaction with GABAA Receptors: Furosemide has been shown to interact with γ-aminobutyric acid type A (GABAA) receptors, the primary inhibitory neurotransmitter receptors in the brain.[13][14] This interaction is subtype-selective, with furosemide demonstrating antagonism primarily at α6 subunit-containing GABAA receptors, which are highly expressed in the cerebellum.[13][14] This selective antagonism makes furosemide a valuable tool for studying GABAA receptor function and a potential starting point for the development of novel subtype-selective ligands.[13][14]

The modulation of GABAA receptors by furosemide is complex and can be concentration-dependent. In dopaminergic neurons of the substantia nigra, low concentrations of furosemide were found to enhance GABAA receptor currents, while higher concentrations had an inhibitory effect.[15]

cluster_0 Neuronal Synapse cluster_1 Potential Neurological Applications Furosemide Furosemide GABA_A_Receptor GABA-A Receptor (α6 subtype) Furosemide->GABA_A_Receptor Antagonizes Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Mediates Epilepsy Epilepsy GABA_A_Receptor->Epilepsy Other_Disorders Other Neurological Disorders GABA_A_Receptor->Other_Disorders

Caption: Furosemide's interaction with GABA-A receptors.

2. Neuroinflammation and Alzheimer's Disease: Recent studies have highlighted the potential of furosemide in modulating neuroinflammation, a key pathological feature of Alzheimer's disease (AD).[16] Furosemide has been shown to downregulate the pro-inflammatory M1 microglial phenotype and upregulate the anti-inflammatory M2 phenotype.[16] It achieves this by inhibiting the secretion of pro-inflammatory cytokines like TNF-α and IL-6, and promoting the phagocytic activity of microglia.[16]

Furthermore, medicinal chemistry efforts are underway to synthesize furosemide analogs that dually target both β-amyloid (Aβ) aggregation and neuroinflammation, addressing two key aspects of AD pathogenesis.[17][18] Some of these analogs have shown promising activity in inhibiting Aβ oligomerization and fibrillization, as well as reducing the production of inflammatory mediators.[17]

C. Oncology: Beyond Carbonic Anhydrase Inhibition

In addition to its role as a CA inhibitor in cancer, the sulfamoylbenzoic acid scaffold has shown other anti-cancer properties.

1. Reversal of Multidrug Resistance: In vitro studies have demonstrated that furosemide can reverse multidrug resistance (MDR) in bladder cancer cells.[19] MDR is a major obstacle in cancer chemotherapy, and furosemide's ability to overcome it suggests its potential as an adjunct to existing chemotherapy regimens.[19]

2. Inhibition of Cancer Cell Growth: Preclinical studies have indicated that furosemide can slow the growth of cancer cells, particularly gastric cancer cells, by acting on the Na-K-2Cl transporter.[20] However, a population-based cohort study did not find an association between furosemide use and reduced cancer-specific mortality in patients with esophageal or gastric cancer, highlighting the need for further research to translate these preclinical findings to the clinic.[20]

III. Experimental Protocols for Evaluating Therapeutic Potential

This section provides an overview of key experimental methodologies for assessing the therapeutic applications of 2-Hydroxy-5-sulfamoylbenzoic acid derivatives.

A. In Vitro Assays

1. Carbonic Anhydrase Inhibition Assay:

  • Principle: This assay measures the inhibition of CA-catalyzed hydration of CO2. A stopped-flow spectrophotometer is typically used to monitor the change in pH.

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • Incubate the test compound with a purified human CA isoform (e.g., hCA I, II, IX, or XII).

    • Initiate the reaction by mixing the enzyme-inhibitor solution with a CO2-saturated buffer.

    • Monitor the change in absorbance of a pH indicator over time to determine the initial rate of reaction.

    • Calculate the IC50 and/or Ki values by comparing the reaction rates in the presence and absence of the inhibitor.

2. GABAA Receptor Binding Assay:

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the GABAA receptor.

  • Procedure:

    • Prepare membranes from rat or human brain tissue (e.g., cerebellum for α6-containing receptors) or from cells expressing recombinant GABAA receptors.

    • Incubate the membranes with a radioligand (e.g., [35S]-TBPS) and varying concentrations of the test compound.

    • Separate the bound and free radioligand by filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC50 value for the displacement of the radioligand by the test compound.

3. Microglial Activation and Phagocytosis Assay:

  • Principle: This assay assesses the effect of a test compound on microglial activation (cytokine release) and phagocytic capacity.

  • Procedure:

    • Culture microglial cells (e.g., SIM-A9 cell line).

    • Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.

    • For cytokine analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines using ELISA.

    • For phagocytosis assay: Add fluorescently labeled particles (e.g., FITC-conjugated E. coli bioparticles) to the treated cells.

    • After an incubation period, quantify the uptake of the fluorescent particles by flow cytometry or fluorescence microscopy.[16]

B. In Vivo Models

1. Animal Models of Glaucoma:

  • Models: Ocular hypertension can be induced in rabbits or rodents by various methods, such as laser photocoagulation of the trabecular meshwork or intracameral injection of hypertonic saline.

  • Evaluation: The efficacy of topically applied sulfamoylbenzoic acid derivatives is assessed by measuring the reduction in intraocular pressure (IOP) using a tonometer.

2. Animal Models of Epilepsy:

  • Models: Seizures can be induced in rodents using chemical convulsants (e.g., pentylenetetrazol, kainic acid) or electrical stimulation (e.g., kindling).

  • Evaluation: The anticonvulsant activity of the test compound is evaluated by measuring its ability to delay the onset of seizures, reduce the severity of seizures, or prevent seizure-related mortality.

3. Animal Models of Alzheimer's Disease:

  • Models: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used. These mice develop age-dependent Aβ plaques and cognitive deficits.

  • Evaluation: The therapeutic efficacy of the test compound is assessed by measuring its effects on:

    • Cognitive function using behavioral tests (e.g., Morris water maze, Y-maze).

    • Aβ plaque burden in the brain using immunohistochemistry.

    • Neuroinflammation by measuring microglial activation and cytokine levels in the brain.

IV. Synthesis of 2-Hydroxy-5-sulfamoylbenzoic Acid Derivatives

The synthesis of novel derivatives of 2-Hydroxy-5-sulfamoylbenzoic acid is crucial for exploring structure-activity relationships and developing new therapeutic agents. A common synthetic strategy involves the modification of the core structure at the carboxyl or sulfamoyl groups.

For example, sulfamoylbenzoic acid derivatives can be synthesized by reacting 2-halogeno-4-chloro-5-sulfamoylbenzoic acid with various amines.[21] The carboxylic acid can be activated, for instance, by converting it to an acid chloride, which then readily reacts with the amine.[21]

cluster_0 General Synthetic Scheme Starting_Material 2-Halogeno-4-chloro- 5-sulfamoylbenzoic acid Activation Activation of Carboxylic Acid (e.g., with Thionyl Chloride) Starting_Material->Activation Activated_Intermediate Acid Chloride Intermediate Activation->Activated_Intermediate Final_Product Sulfamoylbenzoic Acid Derivative Activated_Intermediate->Final_Product Amine Primary or Secondary Amine (R-NH2) Amine->Final_Product

Caption: A general scheme for the synthesis of sulfamoylbenzoic acid derivatives.

The synthesis of furosemide analogs has also been reported, involving the creation of acyloxymethyl esters as prodrugs to improve bioavailability.[22] Additionally, novel derivatives of furosemide have been synthesized by reacting it with various nucleophiles to generate pyrazole, pyrrole, and pyrimidine derivatives with potential biological activities.[23]

V. Safety and Toxicological Profile

Furosemide is generally well-tolerated, but it can cause a range of side effects, primarily related to its diuretic action. These include dehydration, electrolyte imbalances (hypokalemia, hyponatremia), and dizziness.[24] More serious but rare side effects can include pancreatitis, hearing loss (ototoxicity), and severe skin reactions.[1][24]

When developing new derivatives of 2-Hydroxy-5-sulfamoylbenzoic acid for non-diuretic applications, it is crucial to assess their safety profile thoroughly. This includes evaluating their potential for off-target effects, including unwanted diuretic activity, and conducting comprehensive toxicological studies.

VI. Conclusion and Future Directions

The 2-Hydroxy-5-sulfamoylbenzoic acid scaffold has proven to be a remarkably versatile platform for drug discovery. While its role in diuretic therapy is firmly established, the exploration of its non-diuretic properties is a rapidly evolving field with significant therapeutic potential. The ability of its derivatives to inhibit carbonic anhydrases, modulate GABAA receptors, combat neuroinflammation, and exert anti-cancer effects opens up exciting new possibilities for the treatment of a wide range of diseases.

Future research should focus on:

  • Designing and synthesizing novel derivatives with enhanced potency and selectivity for non-diuretic targets.

  • Elucidating the precise molecular mechanisms underlying the non-diuretic effects of these compounds.

  • Conducting rigorous preclinical and clinical studies to validate the therapeutic efficacy and safety of these new chemical entities.

  • Exploring drug delivery strategies to optimize the pharmacokinetic profiles of these compounds for specific therapeutic applications.

By leveraging the rich chemical diversity of the sulfamoylbenzoic acid scaffold, researchers and drug development professionals have a unique opportunity to develop novel and effective therapies for some of the most challenging medical conditions.

References

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed.
  • Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
  • Korpi, E. R., et al. (1995). Furosemide Interactions With Brain GABAA Receptors. PubMed.
  • Peerboom, C., et al. (2023). Treatment with furosemide indirectly increases inhibitory transmission in the developing hippocampus. bioRxiv.
  • Pou, A., et al. (1996). Development of absorption furosemide prodrugs: synthesis, in vitro and in vivo evaluation. European Journal of Pharmaceutical Sciences.
  • Zhang, L., et al. (2021).
  • Korpi, E. R., et al. (1995). Furosemide interactions with brain GABAA receptors. PMC - NIH.
  • Al-Bayati, R. I. H., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. International Journal of Applied Pharmaceutics.
  • Bryan, R. T., et al. (2004). Furosemide reverses multidrug resistance status in bladder cancer cells in vitro. PMC - NIH.
  • Rahman, M. A., et al. (2026). Furosemide Increases GABAA Receptor Activity via Antagonism to Sodium-Potassium-Chloride Cotransporter 1 In Silico and In Vivo.
  • Ting, C. C., et al. (2002). Furosemide modulation of GABA(A)
  • Alsahib, S. A. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives.
  • Bua, S., et al. (2019). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Taylor & Francis Online.
  • Angeli, A., et al. (2025). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.
  • Zhang, L., et al. (2021). Design, Synthesis, and Biological Evaluation of Furosemide Analogs as Therapeutics for the Proteopathy and Immunopathy of Alzheimer's Disease.
  • Kontturi, M., et al. (1972).
  • Pharmaffiliates. (n.d.). 2-Hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic Acid.
  • Takeda Chemical Industries, Ltd. (1983). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • MedicalNewsToday. (2024). Furosemide: Side effects, dosage, uses, and more. MedicalNewsToday.
  • Ruf, C., et al. (2025).
  • Cardwell, C. R., et al. (2019).
  • Zhang, L., et al. (2020). Furosemide as a Probe Molecule for the Treatment of Neuroinflammation in Alzheimer's Disease.
  • Liu, G., et al. (2021).
  • GoodRx. (2025). 8 Furosemide Side Effects You Should Know About. GoodRx.
  • van der Lubbe, N., et al. (2016). Everything we always wanted to know about furosemide but were afraid to ask. American Journal of Physiology-Renal Physiology.
  • Wikipedia. (n.d.). Furosemide. Wikipedia.
  • ClinicalTrials.gov. (n.d.). NCT04593823 | Avoiding Treatment in the Hospital With Furoscix for the Management of Congestion in Heart Failure - A Pilot Study. ClinicalTrials.gov.
  • Kirchner, K. A., et al. (1991). In vitro evidence that urine composition affects the fraction of active furosemide in the nephrotic syndrome. PubMed.
  • Smits, P., et al. (1998). Direct Vascular Effects of Furosemide in Humans.
  • Chen, L., et al. (2022).
  • Durgam, G. G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC.
  • Smith, D. E., et al. (1980). Diuretic and non-diuretic actions of furosemide: effects of probenecid. PubMed.
  • MedlinePlus. (2025). Furosemide.
  • Mayo Clinic. (2026). Furosemide (oral route). Mayo Clinic.
  • PubChem. (n.d.). 2-Hydroxy-5-sulfamoylbenzoic acid. PubChem.
  • Marques, M. R. C., et al. (2014).
  • Caprioli, D., et al. (2019). Understanding Addiction Using Animal Models. Frontiers in Behavioral Neuroscience.
  • Aggarwal, N., et al. (2018). Efficacy of Intravenous Furosemide Versus a Novel, pH-Neutral Furosemide Formulation Administered Subcutaneously in Outpatients With Worsening Heart Failure. PubMed.
  • Pierrot, S., et al. (2008). Changes in spinal inhibitory networks induced by furosemide in humans. PMC - NIH.
  • Greene, S. J., et al. (2023). Effect of Torsemide Versus Furosemide on Symptoms and Quality of Life Among Patients Hospitalized for Heart Failure: The TRANSFORM-HF Randomized Clinical Trial.
  • Utrecht University. (2020). Animals do not excrete drugs like humans – yet we assume they do. Utrecht University News.
  • Al-khedr, A. A. M., et al. (2024).
  • Simson Pharma. (n.d.). 2-Hydroxy-5-((4-(N-(5-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic Acid. Simson Pharma.
  • Aher, S. B., et al. (2022). A comparative review on In-vivo and In-vitro screening models for diuretic agents. Journal of Applied Pharmaceutical Science.
  • ClinicalTrials.gov. (2020).
  • Aguilar-Díaz, J. E., et al. (2021).
  • Ingber, D. E. (2025). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. Technology Networks.

Sources

Foundational

2-Hydroxy-5-sulfamoylbenzoic Acid as a Core Building Block in Medicinal Chemistry: Synthesis, Derivatization, and Applications

Executive Summary 2-Hydroxy-5-sulfamoylbenzoic acid (commonly referred to as 5-sulfamoylsalicylic acid) is a highly versatile bifunctional intermediate in medicinal chemistry[1]. Characterized by a salicylic acid core su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-sulfamoylbenzoic acid (commonly referred to as 5-sulfamoylsalicylic acid) is a highly versatile bifunctional intermediate in medicinal chemistry[1]. Characterized by a salicylic acid core substituted with a para-sulfamoyl group, it serves as the foundational precursor for the synthesis of substituted benzamides. This specific class of compounds includes prominent atypical antipsychotics and prokinetic agents such as Sulpiride, Levosulpiride, and Amisulpride[2]. This technical guide explores the structural causality of this building block, details self-validating synthetic workflows, and provides mechanistic insights into its role in drug design.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-hydroxy-5-sulfamoylbenzoic acid is critical for predicting its reactivity during derivatization and its behavior in biological systems[1],[3].

PropertyValue
IUPAC Name 2-hydroxy-5-sulfamoylbenzoic acid
CAS Number 5378-41-6
Molecular Formula C7H7NO5S
Molecular Weight 217.20 g/mol
Monoisotopic Mass 217.004 g/mol
SMILES String C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)O
Predicted CCS ([M-H]-) 141.8 Ų

Structural Causality in Drug Design

The 2-hydroxy and 5-sulfamoyl groups are not merely synthetic attachment points; they dictate the three-dimensional pharmacophore of the resulting active pharmaceutical ingredients (APIs).

  • The 2-Substituent (O-Methylation): In benzamide drugs, the 2-hydroxy group of the building block is typically converted to a 2-methoxy ether. This methoxy oxygen acts as a critical hydrogen bond acceptor for the adjacent amide NH. This intramolecular hydrogen bond locks the molecule into a rigid, coplanar "pseudo-ring" conformation, which is an absolute requirement for high-affinity binding to the dopamine D2 and D3 receptors.

  • The 5-Sulfamoyl Group: The sulfonamide moiety extends into an accessory binding pocket of the D2 receptor. It provides critical hydrogen bonding interactions that enhance target selectivity and drive the unique pharmacological profile (e.g., limbic selectivity, lower extrapyramidal side effects) characteristic of sulfa-containing antipsychotics[2].

D2_Pathway A Benzamide Derivative B Dopamine D2 Receptor A->B High Affinity Binding C Gi/o Protein Inhibition B->C Antagonism D cAMP Levels Maintained C->D Downstream Signaling E Antipsychotic Efficacy D->E Physiological Response

Fig 1: Mechanism of action for benzamide derivatives at the Dopamine D2 receptor.

Synthetic Workflows and Self-Validating Protocols

Protocol 1: Chlorosulfonation and Amidation

Objective: Synthesize 2-hydroxy-5-sulfamoylbenzoic acid from salicylic acid. Causality: Chlorosulfonic acid is a highly versatile reagent that acts as both a sulfonating and chlorinating agent[4]. The strong electron-donating effect of the hydroxyl group directs the electrophilic attack exclusively to the para position (C5), ensuring high regioselectivity without the need for complex protecting group strategies.

Step-by-Step Methodology:

  • Cool chlorosulfonic acid (5.0 equiv) to 0 °C in a dry, inert-atmosphere reactor.

  • Add salicylic acid (1.0 equiv) portion-wise to maintain the internal temperature below 10 °C.

  • Gradually heat the mixture to 60 °C and stir for 2 hours to ensure complete conversion to 5-chlorosulfonylsalicylic acid.

  • Quench the reaction by carefully pouring the mixture over crushed ice (highly exothermic).

  • Isolate the intermediate by vacuum filtration and immediately resuspend the damp solid in cold aqueous ammonia (28%, excess) to perform the amidation.

  • Acidify the solution with 6M HCl to pH 2 to precipitate the product. Filter and dry.

  • Validation Checkpoint: LC-MS analysis must confirm the presence of the [M-H]- ion at m/z 215.99[3].

Protocol 2: Selective O-Methylation

Objective: Convert the intermediate to 2-methoxy-5-sulfamoylbenzoic acid. Causality: Precise stoichiometric control of the base is required. The carboxylic acid (pKa ~3) and phenol (pKa ~8) are deprotonated, but the primary sulfonamide (pKa ~10) must remain largely unreactive to avoid unwanted N-methylation.

Step-by-Step Methodology:

  • Dissolve 2-hydroxy-5-sulfamoylbenzoic acid (1.0 equiv) in a 10% NaOH aqueous solution (2.2 equiv) at room temperature.

  • Add dimethyl sulfate (1.1 equiv) dropwise over 30 minutes with vigorous stirring.

  • Heat the reaction to 40 °C for 4 hours.

  • Cool to room temperature and acidify with 2M HCl to pH 2.

  • Filter the resulting white precipitate, wash extensively with cold water, and dry under vacuum.

  • Validation Checkpoint: 1 H NMR should reveal a new singlet at ~3.9 ppm (3H, -OCH 3​ ) and the complete disappearance of the phenolic -OH signal.

Protocol 3: Mixed Anhydride Amide Coupling

Objective: Synthesize Levosulpiride via coupling with (S)-2-(aminomethyl)-1-ethylpyrrolidine[5]. Causality: Direct coupling agents (e.g., DCC, EDC) can cause side reactions with the unprotected primary sulfonamide. The mixed anhydride method is rapid, occurs at sub-zero temperatures, and generates easily removable byproducts (CO 2​ , ethanol), ensuring high purity and preventing racemization of the chiral amine[5].

Step-by-Step Methodology:

  • Dissolve 2-methoxy-5-sulfamoylbenzoic acid (1.0 equiv) in anhydrous THF.

  • Add triethylamine (1.2 equiv) and cool the mixture to -5 °C using an ice/salt bath.

  • Add ethyl chloroformate (1.1 equiv) dropwise. Stir for 30 minutes to form the mixed anhydride intermediate.

  • Add (S)-2-(aminomethyl)-1-ethylpyrrolidine (1.05 equiv) dropwise, strictly maintaining the temperature below 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Evaporate the THF, partition the residue between water and ethyl acetate, and isolate the organic layer. Wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Validation Checkpoint: HPLC purity should exceed 99%. LC-MS must show the expected [M+H]+ mass shift confirming the addition of the pyrrolidine moiety.

Synthesis N1 Salicylic Acid N2 Chlorosulfonation (ClSO3H) N1->N2 N3 5-Chlorosulfonylsalicylic Acid N2->N3 N4 Amidation (NH3) N3->N4 N5 2-Hydroxy-5-sulfamoylbenzoic Acid N4->N5 N6 O-Methylation (Me2SO4, NaOH) N5->N6 N7 2-Methoxy-5-sulfamoylbenzoic Acid N6->N7 N8 Amide Coupling (Mixed Anhydride) N7->N8 N9 Levosulpiride / Sulpiride N8->N9

Fig 2: Multi-step synthetic workflow from salicylic acid to benzamide antipsychotics.

References

  • 2-Hydroxy-5-sulfamoylbenzoic acid | C7H7NO5S | CID 7731270 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 2-hydroxy-5-sulfamoylbenzoic acid (C7H7NO5S) - PubChemLite Source: Université du Luxembourg URL:[Link]

  • sulpiride suppliers USA Source: American Chemical Suppliers URL:[Link]

  • Chlorosulfonic Acid: A Versatile Reagent Source: VDOC.PUB URL:[Link]

Sources

Exploratory

CAS number 5378-41-6 physicochemical properties

In-Depth Technical Guide on CAS 5378-41-6 (2-Hydroxy-5-sulfamoylbenzoic Acid): Physicochemical Profiling, Synthesis, and Analytical Workflows Executive Summary & Core Relevance CAS 5378-41-6, systematically known as 2-hy...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide on CAS 5378-41-6 (2-Hydroxy-5-sulfamoylbenzoic Acid): Physicochemical Profiling, Synthesis, and Analytical Workflows

Executive Summary & Core Relevance

CAS 5378-41-6, systematically known as 2-hydroxy-5-sulfamoylbenzoic acid or 5-sulfamoylsalicylic acid, occupies a dual role in modern pharmaceutical chemistry. It is both a high-value synthetic building block for benzamide-class antipsychotics and diuretics, and a critical process-related impurity monitored during drug manufacturing (specifically designated as Sulpiride Impurity 7)[1]. This guide provides a rigorous examination of its physicochemical behavior, self-validating synthetic pathways, and the standardized analytical protocols required for regulatory compliance.

Physicochemical Properties & Molecular Characterization

Understanding the physicochemical profile of CAS 5378-41-6 is essential for optimizing both its synthesis and its chromatographic separation. The molecule features two highly polar, ionizable functional groups—a carboxylic acid and a sulfonamide—anchored to a hydrophobic phenolic ring.

PropertyValueMechanistic Implication
CAS Number 5378-41-6Unique identifier for regulatory tracking and sourcing.
Molecular Formula C7H7NO5SDictates the exact mass (217.20 g/mol ) for mass spectrometry detection.
IUPAC Name 2-Hydroxy-5-sulfamoylbenzoic acidHighlights the ortho-relationship of the hydroxyl and carboxyl groups.
Physical State Crystalline solidHigh melting point driven by extensive intermolecular hydrogen bonding.
Solubility Soluble in MeOH, DMSO; Sparingly in H₂OThe hydrophobic aromatic core requires organic modifiers for full dissolution.

Causality Insight: The spatial arrangement of the hydroxyl group ortho to the carboxylic acid allows for strong intramolecular hydrogen bonding. This stabilizes the conjugate base, lowering the pKa of the carboxylic acid to approximately 2.5–3.0. Consequently, the molecule is highly sensitive to the pH of its environment, which dictates the need for strictly acidic conditions during both synthetic precipitation and chromatographic retention.

Synthetic Pathways & Mechanistic Insights

The industrial and laboratory-scale synthesis of 5-sulfamoylsalicylic acid relies on a highly regioselective electrophilic aromatic substitution, followed by a nucleophilic acyl substitution[2].

Synthesis SA Salicylic Acid (2-Hydroxybenzoic acid) Int 5-Chlorosulfonylsalicylic acid (Intermediate) SA->Int Electrophilic Aromatic Substitution (50-60 °C) CSA Chlorosulfonic Acid (Excess) CSA->Int Prod 5-Sulfamoylsalicylic acid (CAS 5378-41-6) Int->Prod Amination (Nucleophilic Attack) NH3 Aqueous Ammonia (NH4OH) NH3->Prod

Figure 1: Synthetic pathway of 5-sulfamoylsalicylic acid via chlorosulfonation and amination.

Protocol 1: Self-Validating Synthesis of CAS 5378-41-6

Step 1: Regioselective Chlorosulfonation

  • Causality: The phenolic -OH is an ortho/para-directing activator, while the -COOH is a meta-directing deactivator. Both groups synergistically direct the incoming electrophile to the 5-position. The 3-position is sterically hindered, ensuring near-exclusive formation of the 5-isomer[2].

  • Procedure: Slowly charge salicylic acid (1.0 eq) into chlorosulfonic acid (4.0 eq) at 0–5 °C to safely control the initial exothermic release of HCl gas. Gradually heat the mixture to 50–60 °C and maintain for 2 hours[2].

  • Self-Validation Check: Extract a 0.1 mL reaction aliquot, quench in ice water, and analyze via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). Proceed to Step 2 only when the salicylic acid starting material spot is completely consumed.

Step 2: Amination and pH-Driven Precipitation

  • Causality: Ammonia acts as a strong nucleophile, displacing the chloride ion from the highly electrophilic sulfonyl chloride intermediate to form the stable sulfonamide.

  • Procedure: Quench the chlorosulfonated intermediate into ice water, filter the precipitate, and immediately suspend it in excess aqueous ammonia (NH₄OH) at 0 °C. Stir for 1 hour.

  • Self-Validation Check: The product is highly soluble in basic ammonia. To isolate it, carefully acidify the mother liquor with concentrated HCl. Monitor the pH continuously; precipitation will maximize exactly at pH 2.0, where the carboxylic acid is fully protonated and neutral. Filter and dry the resulting white powder.

Analytical Workflows: Impurity Profiling in Sulpiride

In pharmaceutical manufacturing, CAS 5378-41-6 must be strictly monitored as Sulpiride Impurity 7[1]. Because it lacks the basic pyrrolidine ring present in the Sulpiride API, its chromatographic behavior is fundamentally different and requires specific mobile phase tuning.

HPLC_Workflow Sample Sample Preparation (API spiked with Impurity 7) Chrom Reversed-Phase HPLC (C18, Mobile Phase pH 2.5) Sample->Chrom Injection Detect Dual Detection (UV at 240 nm & ESI-MS) Chrom->Detect Elution Data Validation & Quantification (System Suitability Check) Detect->Data Signal Processing

Figure 2: Standardized HPLC-MS analytical workflow for Sulpiride Impurity 7 profiling.

Protocol 2: Self-Validating HPLC-UV/MS Method
  • Causality: At a neutral pH, the carboxylic acid of CAS 5378-41-6 is ionized into a carboxylate, leading to zero retention on a hydrophobic C18 column. By buffering the mobile phase to pH 2.5, the molecule remains protonated, ensuring strong hydrophobic interactions with the stationary phase and preventing peak tailing.

  • Procedure:

    • Column: C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water (pH ~2.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: UV at 240 nm (optimal for the benzamide chromophore) and ESI-MS in negative ion mode (targeting the [M-H]⁻ ion at m/z 216).

  • Self-Validation (System Suitability Test - SST): Before running unknown batches, inject a resolution standard containing Sulpiride API and 0.1% CAS 5378-41-6. The system is validated for quantitative use only if the resolution (Rs) between the API and the impurity is > 2.0, and the tailing factor (Tf) for the impurity peak is < 1.5.

Pharmacological Relevance & Downstream Applications

Beyond its role as an impurity, CAS 5378-41-6 is a critical intermediate for synthesizing more complex active pharmaceutical ingredients (APIs). For example, it undergoes targeted chlorination to form 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid (CAS 14556-98-0)[3], which is the direct precursor to the antihypertensive diuretic drug Xipamide. Its structural motif—combining a sulfonamide for carbonic anhydrase interaction and a salicylic acid core—makes it a highly versatile scaffold in rational drug design.

References

  • [1] SynThink Chemicals. "Sulpiride EP Impurities & USP Related Compounds." 1

  • AiFChem. "5378-41-6 | 2-Hydroxy-5-sulfamoylbenzoic acid."

  • [2] VDOC.PUB. "Chlorosulfonic Acid: A Versatile Reagent." 2

  • [3] ChemicalBook. "4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid | 14556-98-0." 3

Sources

Foundational

The Unseen Catalyst: A Technical Guide to the Discovery and History of 5-Sulfamoylsalicylic Acid and its Pivotal Role in Modern Diuretics

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide navigates the nuanced history and chemical significance of 5-sulfamoylsalicylic acid and its closely related analogues, which...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide navigates the nuanced history and chemical significance of 5-sulfamoylsalicylic acid and its closely related analogues, which have been instrumental as foundational scaffolds in diuretic drug development. While direct historical accounts of 5-sulfamoylsalicylic acid are sparse, its structural motif is central to understanding the synthesis of potent pharmaceuticals, most notably the loop diuretic Furosemide. This document provides an in-depth exploration of the synthetic pathways, key chemical transformations, and the overarching scientific narrative that propelled these molecules from laboratory curiosities to life-saving medications. We will delve into the critical chlorosulfonation and amination reactions, present detailed experimental workflows, and contextualize the development of these compounds within the broader history of medicinal chemistry.

Introduction: A Tale of Two Molecules and a Common Goal

In the landscape of medicinal chemistry, subtle structural modifications can lead to profound differences in biological activity. It is crucial to distinguish between 5-sulfamoylsalicylic acid and its close relative, 5-sulfosalicylic acid . The former possesses a sulfamoyl group (-SO₂NH₂), a key pharmacophore in many diuretics, while the latter contains a sulfonic acid group (-SO₃H) and is primarily used as a reagent in protein analysis and organic synthesis.[1][2]

The historical significance of the 5-sulfamoyl-substituted aromatic ring lies in its role as a precursor to a class of powerful diuretics. The development of these drugs was a pivotal moment in the management of edema associated with heart failure, liver disease, and kidney dysfunction.[3] This guide will focus on the chemical journey of the sulfamoyl-benzoic acid core, a close structural analogue to 5-sulfamoylsalicylic acid, which is the direct precursor to Furosemide.

The Synthetic Cornerstone: Crafting the Sulfamoyl-Benzoic Acid Core

The industrial synthesis of Furosemide hinges on the preparation of its key precursor, 2,4-dichloro-5-sulfamoylbenzoic acid.[3] This multi-step process is a classic example of electrophilic aromatic substitution and nucleophilic acyl substitution, demonstrating fundamental principles of organic synthesis.

Foundational Synthetic Pathway

The most established route begins with 2,4-dichlorobenzoic acid and involves two primary transformations: chlorosulfonation and ammonolysis.[3]

Caption: Synthetic workflow for 2,4-dichloro-5-sulfamoylbenzoic acid.[3]

Detailed Experimental Protocols

Protocol 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

  • Reaction Setup: A jacketed glass reactor is charged with 2,4-dichlorobenzoic acid.

  • Reagent Addition: Chlorosulfonic acid is slowly added while maintaining a reaction temperature of 60-80°C.[3]

  • Reaction Monitoring: The reaction is monitored for the cessation of hydrogen chloride gas evolution.

  • Work-up: The reaction mixture is cooled and carefully quenched by pouring it over crushed ice.

  • Isolation: The precipitated 2,4-dichloro-5-carboxybenzenesulfonyl chloride is isolated by filtration and washed with cold water.

Protocol 2: Ammonolysis of the Sulfonyl Chloride Intermediate

  • Reaction Setup: A vessel containing ammonia water is cooled to 0°C in an ice-salt bath.[3]

  • Reagent Addition: The 2,4-dichloro-5-carboxybenzenesulfonyl chloride from the previous step is added slowly, ensuring the temperature does not exceed 10°C.[3]

  • Reaction Time: The mixture is stirred for 1-2 hours to ensure complete conversion.[3]

  • Isolation: The resulting 2,4-dichloro-5-sulfamoylbenzoic acid is precipitated by acidification, filtered, and dried.

From Precursor to Pharmaceutical Powerhouse: The Synthesis of Furosemide

The culmination of this synthetic effort is the condensation of the sulfamoyl-benzoic acid precursor with furfurylamine to yield Furosemide.[3]

Caption: Overview of the synthetic route to Furosemide.

Condensation Reaction

The final step involves the nucleophilic substitution of the chlorine atom at the 2-position of the benzoic acid ring with furfurylamine. This reaction is typically carried out at elevated temperatures and may employ a base to facilitate the reaction.[4][5]

Table 1: Key Reactants and Products in Furosemide Synthesis

CompoundMolecular FormulaMolar Mass ( g/mol )Role
2,4-Dichlorobenzoic AcidC₇H₄Cl₂O₂191.01Starting Material
2,4-Dichloro-5-sulfamoylbenzoic AcidC₇H₅Cl₂NO₄S286.09Key Precursor
FurfurylamineC₅H₇NO97.12Condensation Partner
FurosemideC₁₂H₁₁ClN₂O₅S330.74Active Pharmaceutical Ingredient

Historical Context and Scientific Impact

The development of Furosemide in the 1960s was a landmark achievement in diuretic therapy.[3] Its synthesis from a sulfamoyl-benzoic acid precursor was a direct extension of the research into sulfonamide chemistry that began with the discovery of sulfanilamide's antibacterial properties. This work highlighted the versatility of the sulfamoyl group as a pharmacophore, capable of conferring not only antibacterial but also potent diuretic activity. The success of Furosemide spurred further research into related compounds, solidifying the importance of the sulfamoyl-benzoic acid scaffold in medicinal chemistry.

Broader Applications and Future Perspectives

While the primary legacy of the 5-sulfamoyl-aromatic core lies in diuretics, the chemical principles of its synthesis are broadly applicable. The sulfamoylation of aromatic compounds remains a key strategy in drug design for targeting various enzymes and receptors. For instance, sulfamate derivatives are explored as inhibitors of steroid sulfatase and carbonic anhydrases for potential applications in oncology and glaucoma, respectively.[6] The continued exploration of these and other derivatives of salicylic acid, such as 5-aminosalicylic acid, demonstrates the enduring utility of this versatile chemical backbone in developing treatments for a wide range of conditions, including inflammatory bowel disease.[7][8][9]

Conclusion

The journey from simple aromatic acids to the complex and highly effective diuretic Furosemide is a compelling narrative of chemical ingenuity and therapeutic advancement. While the specific history of 5-sulfamoylsalicylic acid itself is not extensively documented, the chemical principles embodied in its structure are central to the synthesis of a class of drugs that have had a profound impact on human health. The detailed synthetic protocols and the historical context provided in this guide offer valuable insights for researchers and professionals in the field of drug development, underscoring the enduring power of fundamental organic chemistry to address critical medical needs.

References

  • ChemicalBook. (2023, August 17).
  • Rasayan Journal of Chemistry. 5-SULFOSALICYLIC ACID (5-SSA)
  • Benchchem. literature review on the synthesis of furosemide precursors.
  • ResearchGate. 5-Sulfosalicylic acid, 2-hydroxy-5-sulfobenzoic acid As part of my aim to find and develop simple organic syntheses for beginner.
  • Benchchem.
  • Google Patents.
  • Google Patents.
  • Benchchem.
  • Google Patents.
  • Google Patents.
  • MDPI. (2024, May 24). Novel Salts of Heterocyclic Polyamines and 5-Sulfosalicylic Acid: Synthesis, Crystal Structure, and Hierarchical Supramolecular Interactions.
  • ResearchGate. 5‐Sulfosalicylic Acid an Organocatalyst for the Synthesis of Highly Functionalized Piperidines through the Multicomponent Reaction | Request PDF.
  • PubMed. 5-Aminosalicylic acid derivatives.
  • ResearchGate.
  • Benchchem. An In-depth Technical Guide to the Applications of Sulfosalicylic Acid in Organic Synthesis.
  • PMC. Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters)
  • MDPI. (2026, January 9).
  • Google Patents. CA1287643C - Method of preparing 5-amino salicylic acid.
  • Google Patents.
  • Semantic Scholar. (2016, May 9). 5-Aminosalyclic Acid (5-ASA)

Sources

Exploratory

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-Hydroxy-5-sulfamoylbenzoic Acid

Executive Summary: 2-Hydroxy-5-sulfamoylbenzoic acid, also known as 5-sulfamoylsalicylic acid, is a versatile chemical scaffold of significant interest in medicinal chemistry. Its derivatives have demonstrated potential...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 2-Hydroxy-5-sulfamoylbenzoic acid, also known as 5-sulfamoylsalicylic acid, is a versatile chemical scaffold of significant interest in medicinal chemistry. Its derivatives have demonstrated potential as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and as specific agonists for the Lysophosphatidic acid (LPA) receptor 2.[1][2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, detailing the application of theoretical and computational methodologies to elucidate the structural, electronic, and biological interaction properties of this molecule. By integrating quantum chemical calculations with molecular docking simulations, we present a validated framework for understanding its reactivity and guiding the rational design of novel therapeutics. This document explains the causality behind methodological choices, provides validated protocols, and synthesizes data to bridge the gap between theoretical insights and practical application in drug discovery.

Introduction to 2-Hydroxy-5-sulfamoylbenzoic Acid

Chemical Identity and Physicochemical Properties

2-Hydroxy-5-sulfamoylbenzoic acid (IUPAC Name: 2-hydroxy-5-sulfamoylbenzoic acid) is an organic compound featuring a benzoic acid core substituted with a hydroxyl group at position 2 and a sulfamoyl group at position 5.[3] This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its molecular recognition and chemical reactivity.

Table 1: Physicochemical Properties of 2-Hydroxy-5-sulfamoylbenzoic Acid

Property Value Source
Molecular Formula C₇H₇NO₅S PubChem[3]
Molecular Weight 217.20 g/mol PubChem[3]
Monoisotopic Mass 217.00449 Da PubChemLite[4]
SMILES C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)O PubChem[3]
InChIKey WKQMYKUTVQZUBG-UHFFFAOYSA-N PubChem[3]
XLogP3 (Predicted) 1.1 PubChem[3]
Hydrogen Bond Donors 4 PubChem

| Hydrogen Bond Acceptors | 5 | PubChem |

Significance in Medicinal Chemistry

The true value of 2-Hydroxy-5-sulfamoylbenzoic acid lies in its utility as a foundational structure, or scaffold, in the design of targeted therapeutics. The hydroxyl, carboxylic acid, and sulfamoyl groups provide multiple points for chemical modification and serve as key pharmacophoric features for interacting with biological targets. Research has shown that analogues of this compound are promising candidates for modulating critical cellular pathways. For instance, derivatives have been designed as the first specific agonists of the LPA₂ receptor, which plays a role in anti-apoptotic and mucosal barrier-protective effects.[1][5] Furthermore, other derivatives have been identified as selective inhibitors of h-NTPDase isoforms, enzymes implicated in various pathological conditions.[2] These findings underscore the importance of a deep, theoretical understanding of the parent molecule to accelerate the development of more potent and selective drug candidates.

Quantum Chemical Analysis: Elucidating Molecular Structure and Reactivity

The Role of Density Functional Theory (DFT)

To accurately model the behavior of 2-Hydroxy-5-sulfamoylbenzoic acid at the atomic level, Density Functional Theory (DFT) is the computational method of choice. DFT provides a robust balance between computational cost and accuracy, making it ideal for molecules of this size.[6] It allows us to calculate the ground-state electronic structure, which in turn enables the prediction of molecular geometry, vibrational frequencies (infrared and Raman spectra), and electronic properties. The B3LYP hybrid functional is frequently employed as it has been shown to yield results that correlate well with experimental data for a wide range of organic molecules.[7][8]

Protocol: Geometry Optimization and Frequency Analysis

This protocol outlines the standard procedure for performing a DFT-based analysis to obtain a validated molecular structure.

  • Initial Structure Creation: Construct the 3D structure of 2-Hydroxy-5-sulfamoylbenzoic acid using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Select a DFT functional and basis set (e.g., B3LYP/6-311G). The choice of a triple-zeta basis set like 6-311G provides sufficient flexibility for an accurate description of the electron density.[6]

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This process iteratively adjusts atomic positions until a stable structure on the potential energy surface is located.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation with the same functional and basis set.

    • Causality: This step is critical for two reasons: First, it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). Second, it calculates the harmonic vibrational frequencies, which can be directly compared with experimental FTIR and FT-Raman spectra.[9]

  • Validation:

    • Compare the computed vibrational frequencies with experimental data. A close agreement between the theoretical and experimental spectra validates the accuracy of the chosen computational model (functional and basis set).[8][10]

Workflow Diagram: DFT Analysis

DFT_Workflow cluster_input 1. Input Preparation cluster_computation 2. Quantum Calculation (DFT) cluster_analysis 3. Output & Analysis cluster_validation 4. Validation Input Initial 3D Structure (e.g., from Avogadro) Optimization Geometry Optimization (e.g., B3LYP/6-311G**) Input->Optimization Submit for calculation Frequency Frequency Calculation Optimization->Frequency Use optimized structure Opt_Geom Optimized Geometry (Bond Lengths, Angles) Frequency->Opt_Geom Vib_Spectra Calculated Spectra (FTIR, FT-Raman) Frequency->Vib_Spectra Elec_Prop Electronic Properties (HOMO, LUMO, MEP) Frequency->Elec_Prop Validation Compare Calculated vs. Experimental Spectra Vib_Spectra->Validation Validate model

Caption: Workflow for DFT-based molecular structure and property analysis.

Vibrational Spectroscopy: A Self-Validating System

The comparison between computed and experimental vibrational spectra provides a robust validation of the theoretical model. Key vibrational modes for 2-Hydroxy-5-sulfamoylbenzoic acid include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and the symmetric and asymmetric stretches of the sulfamoyl (SO₂) group.

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

Vibrational Mode Typical Experimental Range[9] Representative Calculated Value (DFT) Assignment
O-H Stretch (Carboxyl) 3300 - 2500 (broad) ~3050 Carboxylic acid O-H stretching
O-H Stretch (Phenolic) 3600 - 3200 ~3550 Phenolic O-H stretching
C=O Stretch 1725 - 1700 ~1710 Carboxylic acid C=O stretching
C-C Aromatic Stretch 1600 - 1450 ~1580, ~1490 Aromatic ring skeletal vibrations
SO₂ Asymmetric Stretch 1350 - 1310 ~1330 Sulfamoyl group SO₂ stretching

| SO₂ Symmetric Stretch | 1160 - 1120 | ~1150 | Sulfamoyl group SO₂ stretching |

Note: Calculated values are representative and can vary based on the specific DFT functional and basis set used. Experimental values are often recorded in the solid state, while calculations are performed on an isolated molecule in the gas phase, which can lead to shifts in frequency.

Frontier Molecular Orbitals and Chemical Reactivity

Understanding HOMO, LUMO, and the Energy Gap

The electronic reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable.[6][8]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites of intermolecular interaction.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxyl, hydroxyl, and sulfamoyl groups. These are prime locations for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the hydrogen atoms of the hydroxyl and amine groups. These are sites for nucleophilic attack and hydrogen bond donation.

Diagram: FMOs and Reactivity

FMO_Reactivity cluster_interaction Molecular Interaction LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor Site for Nucleophilic Attack HOMO HOMO (Highest Occupied MO) Electron Donor Site for Electrophilic Attack Energy_Gap ΔE = E_LUMO - E_HOMO (Energy Gap) Indicator of Chemical Stability & Reactivity Nucleophile Nucleophile (Electron-rich) Nucleophile->LUMO Attacks LUMO Electrophile Electrophile (Electron-poor) Electrophile->HOMO Attacks HOMO

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Simulating Biological Interactions: Molecular Docking Studies

The Rationale for Molecular Docking

While quantum chemistry describes the intrinsic properties of the molecule, molecular docking predicts how it will interact with a biological target, typically a protein receptor or enzyme.[11] This in silico technique is fundamental to modern drug discovery, allowing for the rapid screening of compounds and providing insights into the structural basis of their activity.[12] The primary goal is to predict the preferred binding orientation (pose) and affinity (scoring function) of a ligand within the active site of its target.

Protocol: A Step-by-Step Guide to Molecular Docking

This protocol describes a typical workflow using common software tools like AutoDock Vina or MOE.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidine.

    • Assign partial charges to the protein atoms.

    • Causality: These preparation steps are crucial to ensure the protein's electrostatic and steric environment is accurately represented for the docking simulation.

  • Ligand Preparation:

    • Generate the 3D conformer of 2-Hydroxy-5-sulfamoylbenzoic acid (or its derivative). This can be the DFT-optimized structure.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition:

    • Define the search space (the "grid box") for the docking algorithm. This is typically a cubic volume centered on the known active site of the protein.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina). The software will systematically explore various conformations and orientations of the ligand within the defined binding site.

    • The algorithm uses a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol. More negative scores indicate a higher predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked poses.

    • Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with specific amino acid residues in the active site.[2]

Workflow Diagram: Molecular Docking

Docking_Workflow cluster_prep 1. Preparation cluster_sim 2. Simulation cluster_analysis 3. Analysis Receptor Protein Receptor (from PDB) Prep_Receptor Prepare Receptor (Add H, remove water) Receptor->Prep_Receptor Ligand Ligand Structure (2-Hydroxy-5-sulfamoylbenzoic acid) Prep_Ligand Prepare Ligand (Define rotatable bonds) Ligand->Prep_Ligand Define_Site Define Binding Site (Grid Box) Prep_Receptor->Define_Site Run_Docking Run Docking (e.g., AutoDock Vina) Prep_Ligand->Run_Docking Define_Site->Run_Docking Results Binding Poses & Scores (kcal/mol) Run_Docking->Results Interaction_Analysis Analyze Interactions (H-bonds, Hydrophobic, etc.) Results->Interaction_Analysis Visualize top poses

Caption: Standard workflow for a molecular docking simulation.

Predicting Pharmacokinetic Properties (ADMET)

The Importance of In Silico ADMET Prediction

A compound's efficacy as a drug depends not only on its binding affinity to a target but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties computationally in the early stages of drug discovery is essential for minimizing late-stage failures. Studies on derivatives of 2-Hydroxy-5-sulfamoylbenzoic acid have utilized these predictions to assess their drug-likeness.[10]

Key Parameters and Their Interpretation

One of the most widely used guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

  • Molecular weight ≤ 500 Da

  • LogP (octanol-water partition coefficient) ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

2-Hydroxy-5-sulfamoylbenzoic acid itself adheres to these rules, making it a favorable starting point for drug design.

Conclusion: Synthesizing Theoretical Insights for Practical Application

The theoretical and computational study of 2-Hydroxy-5-sulfamoylbenzoic acid provides a powerful, multi-faceted approach to understanding its potential as a medicinal chemistry scaffold. Through Density Functional Theory, we can build and validate a precise model of its molecular structure and electronic properties, revealing intrinsic reactivity. By applying molecular docking simulations, we can then translate this molecular understanding into predictions of biological activity, identifying key interactions that drive target binding. This integrated computational framework, validated by experimental data, allows for a more efficient, hypothesis-driven approach to drug design. It enables researchers to rationally modify the 2-Hydroxy-5-sulfamoylbenzoic acid core to enhance potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.

References

  • Scilit. (n.d.). Synthesis, structural features, excited state properties, flouresence spectra, and quantum chemical modeling of (E)-2-hydroxy-5-(((4-sulfamoylphenyl)imino) methyl)benzoic acid.
  • ResearchGate. (n.d.). Synthesis, spectral and quantum mechanical studies and molecular docking studies of Schiff base (E)2-hydroxy-5-(((4-(N-pyrimidin-2-yl)sulfamoyl)phenyl)imino)methyl benzoic acid from 5-formyl salicylic acid and sulfadiazine | Request PDF.
  • PubChem. (n.d.). 2-Hydroxy-5-sulfamoylbenzoic acid.
  • CORE. (n.d.). Kinetics of the Surface Redox Reaction of 2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic Acid.
  • PMC. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • Indian Academy of Sciences. (n.d.). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-5-sulfo- (CAS 97-05-2).
  • ResearchGate. (n.d.). Spectral and quantum chemical study of tautomeric and ion transformations of 2-(2-(2-hydroxy-5-sulfamoylphenyl)- hydrazono)-3-oxo-N-phenylbutanamide | Request PDF.
  • Semantic Scholar. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Chinese Physics B. (n.d.). Quantum chemical calculations of bond dissociation energies for COOH scission and electronic structure in some acids.
  • (n.d.). 2D-QSAR and molecular docking studies of hydroxamic acid derivatives bearing Benzimidazole scaffold as histone deacetylase 6 inh.
  • PubChemLite. (n.d.). 2-hydroxy-5-sulfamoylbenzoic acid (C7H7NO5S).
  • PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.
  • PMC. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2.
  • MedCrave online. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids.
  • ResearchGate. (2026). (PDF) Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid.
  • (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.

Sources

Foundational

An In-depth Technical Guide to 2-Hydroxy-5-sulfamoylbenzoic acid as a Sulpiride Impurity

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of 2-Hydroxy-5-sulfamoylbenzoic acid, a critical process-related impurity in the...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2-Hydroxy-5-sulfamoylbenzoic acid, a critical process-related impurity in the manufacturing of the antipsychotic drug Sulpiride. Known in pharmacopeial contexts as Sulpiride Impurity A, its effective identification, quantification, and control are paramount to ensuring the safety and efficacy of the final drug product. This document elucidates the chemical properties of this impurity, details its primary formation pathway during Sulpiride synthesis, presents a robust analytical methodology for its control, and discusses its regulatory context. By integrating mechanistic insights with validated protocols, this guide serves as an essential resource for professionals engaged in the development, manufacturing, and quality control of Sulpiride.

Introduction to Sulpiride and the Imperative of Purity

Sulpiride is a substituted benzamide antipsychotic agent used in the treatment of schizophrenia and other psychiatric disorders. Its therapeutic action is primarily mediated through selective antagonism of dopamine D2 receptors. As with any Active Pharmaceutical Ingredient (API), the purity profile of Sulpiride is a critical quality attribute. The presence of impurities, even in minute quantities, can potentially alter the drug's efficacy, stability, and, most importantly, its safety profile. Regulatory bodies worldwide, under the guidance of frameworks like the International Council for Harmonisation (ICH), mandate stringent control over impurities. 2-Hydroxy-5-sulfamoylbenzoic acid is a key impurity that demands rigorous control during the Sulpiride manufacturing process.

Chemical Profile of 2-Hydroxy-5-sulfamoylbenzoic acid

Before delving into its role as an impurity, it is essential to understand the fundamental characteristics of 2-Hydroxy-5-sulfamoylbenzoic acid.

  • Nomenclature:

    • IUPAC Name: 2-Hydroxy-5-sulfamoylbenzoic acid

    • Synonyms: 5-(Aminosulfonyl)-2-hydroxybenzoic acid, Salicylamide-5-sulfonic acid

    • Pharmacopeial Designation: Sulpiride Impurity A

Below is a visual representation of the chemical structures of Sulpiride and its impurity, 2-Hydroxy-5-sulfamoylbenzoic acid.

G cluster_0 Sulpiride cluster_1 Impurity A: 2-Hydroxy-5-sulfamoylbenzoic acid sulpiride impurity

Caption: Chemical structures of Sulpiride and its key starting material, Impurity A.

Physicochemical Properties: A summary of the key physicochemical properties is presented in the table below. These properties are crucial for developing analytical methods, particularly for chromatography.

PropertyValue
Molecular Formula C₇H⇂NO₅S
Molecular Weight 217.21 g/mol
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water, soluble in alkaline solutions

The Genesis of an Impurity: Formation Pathway

2-Hydroxy-5-sulfamoylbenzoic acid is not a degradation product or a byproduct of a side reaction; it is the primary starting material for the most common synthesis route of Sulpiride. Its presence in the final API is almost always due to its incomplete consumption during the reaction, followed by inadequate purification.

The synthesis involves a two-step process:

  • Activation: The carboxylic acid group of 2-Hydroxy-5-sulfamoylbenzoic acid is activated to facilitate amide bond formation. This is often achieved using activating agents like thionyl chloride (SOCl₂) or by forming a mixed anhydride.

  • Coupling: The activated intermediate is then coupled with (S)-(-)-1-Ethyl-2-(aminomethyl)pyrrolidine to form the final Sulpiride molecule.

The diagram below illustrates this critical manufacturing pathway.

Synthesis_Pathway Start 2-Hydroxy-5-sulfamoylbenzoic acid (Impurity A) Reagent1 Activation Agent (e.g., SOCl₂) Intermediate Activated Intermediate (Acyl Chloride) Start->Intermediate Reagent1->Intermediate Step 1: Activation Reagent2 (S)-1-Ethyl-2-(aminomethyl)pyrrolidine Product Sulpiride (API) Intermediate->Product Reagent2->Product Step 2: Coupling Impurity_Carryover Unreacted Starting Material (Impurity A in final API) Product->Impurity_Carryover Inadequate Purification Analytical_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A and B) setup Equilibrate HPLC System with Method Parameters prep_mobile->setup prep_std Prepare Impurity A Reference Standard sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sulpiride Test Sample inject Inject Blank, Standard, and Sample prep_sample->inject setup->sst sst->inject If SST Passes integrate Integrate Peak Areas inject->integrate calculate Calculate Impurity Percentage integrate->calculate report Generate Final Report calculate->report

Exploratory

A Comprehensive Technical Guide to Investigating the Antimicrobial Potential of 2-Hydroxy-5-sulfamoylbenzoic Acid Derivatives

Executive Summary: The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating the urgent discovery and development of novel antimicrobial agents. This technical guide delve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating the urgent discovery and development of novel antimicrobial agents. This technical guide delves into the promising class of compounds derived from the 2-Hydroxy-5-sulfamoylbenzoic acid scaffold. By leveraging the well-established antimicrobial properties of the sulfonamide moiety, these derivatives present a compelling avenue for research. This document provides a framework for their synthesis, in-depth antimicrobial evaluation, and the elucidation of structure-activity relationships (SAR). It is intended for researchers, medicinal chemists, and drug development professionals, offering both the strategic rationale and detailed protocols required to explore this chemical space effectively.

Introduction: The Scientific Imperative

The Escalating Crisis of Antimicrobial Resistance

The efficacy of conventional antibiotics is waning as pathogenic microorganisms develop resistance mechanisms at an alarming rate. This crisis has created a critical need for new therapeutic agents that can overcome existing resistance or act via novel mechanisms. The exploration of proven pharmacophores, modified to enhance potency and evade resistance, is a cornerstone of modern drug discovery.

Sulfonamides: A Foundational Antimicrobial Class

Sulfonamides were among the first broadly effective systemic antimicrobials and paved the way for the antibiotic era.[1] Their continued relevance stems from a well-understood mechanism of action and amenability to chemical modification.[1] These synthetic agents function by interfering with the microbial synthesis of folic acid, a pathway essential for the production of nucleic acids and certain amino acids.[2][3]

The 2-Hydroxy-5-sulfamoylbenzoic Acid Scaffold: A Promising Starting Point

The 2-Hydroxy-5-sulfamoylbenzoic acid core combines two key functional groups: a sulfonamide and a salicylic acid-like moiety. The sulfonamide group provides the classic antimicrobial activity, while the hydroxybenzoic acid portion offers multiple sites for chemical derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Studies on related halogenated sulfamoylbenzoic acids have already demonstrated potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), validating the potential of this scaffold.[5][6] This guide outlines a systematic approach to unlock that potential.

Core Mechanism of Action: Targeting Folate Biosynthesis

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The antimicrobial action of sulfonamides is a classic example of competitive antagonism.[7] Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo.[1][3] A critical step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).[7] Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, competitively inhibiting the enzyme and halting the folate synthesis pathway.[1][7]

The Bacteriostatic Effect

By depriving bacteria of essential folic acid, sulfonamides prevent the synthesis of DNA, RNA, and proteins necessary for growth and division.[7] This results in a bacteriostatic effect, where bacterial proliferation is inhibited but the bacteria are not directly killed.[1][3] This inhibition of growth gives the host's immune system a critical window of opportunity to clear the infection. When combined with trimethoprim, which blocks a subsequent enzyme (dihydrofolate reductase) in the same pathway, the effect can become synergistic and bactericidal.[2]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Product Further -> Tetrahydrofolic Acid -> DNA, RNA, Proteins Dihydropteroate->Further Sulfonamide 2-Hydroxy-5-sulfamoylbenzoic Acid Derivative Sulfonamide->DHPS Competitive Inhibitor

Caption: Sulfonamides competitively inhibit the DHPS enzyme.

Synthetic Strategies for Derivative Libraries

Rationale for Derivatization

The primary goal of synthesizing a library of derivatives is to explore the structure-activity relationship (SAR). By systematically modifying different parts of the core scaffold—specifically the carboxylic acid and the sulfonamide nitrogen—researchers can identify which chemical features enhance antimicrobial potency, broaden the spectrum of activity, or improve drug-like properties (e.g., solubility, stability).

General Synthetic Workflow

The most direct approach involves activating the carboxylic acid of the parent molecule and then coupling it with a diverse range of amines to create a library of amides. This method is robust and allows for significant chemical diversity in the final products.

Synthesis_Workflow Start Start: 2-Hydroxy-5- sulfamoylbenzoic Acid Activation Step 1: Carboxylic Acid Activation (e.g., with Thionyl Chloride) Start->Activation Coupling Step 2: Amide Coupling with Diverse Amines (R-NH2) Activation->Coupling Library Result: Library of Novel Amide Derivatives Coupling->Library Purification Step 3: Purification (Crystallization / Chromatography) Library->Purification Characterization Step 4: Structural Confirmation (NMR, MS, IR) Purification->Characterization

Caption: General workflow for synthesizing amide derivatives.

Protocol: Synthesis via Acyl Chloride Intermediate

This protocol describes the formation of an amide derivative by first converting the carboxylic acid to a more reactive acyl chloride.

Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and reactive chemicals like thionyl chloride.

  • Activation Step:

    • To a round-bottom flask, add 1.0 equivalent of 2-Hydroxy-5-sulfamoylbenzoic acid.

    • Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) to act as both reactant and solvent.

    • Gently reflux the mixture for 1-2 hours until the reaction is complete (cessation of gas evolution).

    • Remove the excess thionyl chloride under reduced pressure to yield the crude 2-hydroxy-5-sulfamoylbenzoyl chloride.

  • Coupling Step:

    • In a separate flask, dissolve 1.1 equivalents of the desired primary or secondary amine and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine) in an inert polar solvent like tetrahydrofuran (THF).[8]

    • Cool the amine solution in an ice bath (0-5 °C).

    • Slowly add a solution of the crude acyl chloride (from Step 1) dissolved in THF to the cooled amine solution.

    • Allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by recrystallization or silica gel column chromatography to obtain the final amide derivative.

Characterization of Novel Derivatives

The identity and purity of each synthesized compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure of the molecule.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the new compound.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups (e.g., amide carbonyl, S=O stretches of the sulfonamide).[5]

A Framework for Antimicrobial Efficacy Evaluation

Overview of the Evaluation Cascade

A tiered approach is recommended to efficiently screen a library of new derivatives. The process begins with a broad primary screen to identify active compounds, followed by more quantitative secondary assays to determine potency.

Evaluation_Workflow Library Synthesized Derivative Library Primary Primary Screening (e.g., Agar Well Diffusion) Library->Primary Active Identify 'Active' Hits Primary->Active Secondary Secondary Screening (MIC & MBC Determination) Active->Secondary Potent Identify 'Potent' Leads Secondary->Potent Advanced Advanced Studies (Toxicity, In Vivo Efficacy) Potent->Advanced

Caption: Tiered workflow for antimicrobial compound evaluation.

Selection of a Representative Microbial Panel

To assess the antimicrobial spectrum, testing should be conducted against a panel of clinically relevant microorganisms, including:

  • Gram-Positive Bacteria: Staphylococcus aureus (including MRSA), Streptococcus pneumoniae.

  • Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

  • Fungi/Yeast: Candida albicans.[9]

  • Atypical Bacteria (Optional): Mycobacterium species, if relevant.[5]

In Vitro Antimicrobial Susceptibility Testing: Detailed Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This method is a gold standard for quantitative susceptibility testing.[10]

  • Preparation:

    • Prepare a stock solution of each test derivative (e.g., at 10 mg/mL in DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The final concentration range might be 256 µg/mL down to 0.5 µg/mL.

    • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Controls (Essential for Data Validity):

    • Positive Control: A known effective antibiotic (e.g., ciprofloxacin for bacteria).

    • Negative Control: Wells containing only the inoculated growth medium (should show robust growth).

    • Vehicle Control: Wells containing the highest concentration of DMSO used in the assay to ensure the solvent has no antimicrobial effect.

    • Sterility Control: Wells containing only uninoculated medium (should remain clear).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for most bacteria or as appropriate for the specific microorganism.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

    • Spot-plate this aliquot onto an agar plate (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.

    • Incubate the agar plates overnight at 35-37°C.

  • Reading the MBC:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no or minimal colony growth on the agar plate).

Data Interpretation and Presentation

MIC and MBC values should be tabulated for clear comparison across all derivatives and microbial strains.

Table 1: Example Antimicrobial Activity Data (MIC in µg/mL)

Compound ID R-Group S. aureus (MRSA) E. coli P. aeruginosa C. albicans
Parent -OH 128 >256 >256 >256
DER-01 -NH-CH₃ 64 128 >256 >256
DER-02 -NH-Phenyl 32 64 128 >256
DER-03 -NH-(4-Cl-Phenyl) 8 32 64 128

| Ciprofloxacin | (Positive Control) | 1 | 0.25 | 0.5 | N/A |

Elucidating Structure-Activity Relationships (SAR)

By analyzing the data from the antimicrobial assays (as exemplified in Table 1), crucial SAR insights can be derived.

The Importance of the Sulfonamide Moiety

The sulfonamide group is essential for the primary mechanism of action. Derivatives lacking this group would be expected to be inactive and can serve as negative controls in mechanistic studies.

Impact of Substituents on the Benzoic Acid Ring

The addition of electron-withdrawing groups, such as halogens (e.g., chlorine), to the aromatic ring has been shown to enhance antimicrobial activity.[5][6] For example, the reported high potency of 2,4-dichloro-5-sulfamoyl benzoic acid against MRSA suggests that chlorination is a favorable modification.[6]

Modifications of the Carboxylic Acid Group

Converting the carboxylic acid to various amides (as in DER-01, -02, -03) is a powerful strategy.

  • Lipophilicity: Adding larger, more hydrophobic groups (like a phenyl ring) can increase activity, potentially by improving the compound's ability to penetrate the bacterial cell membrane.[4]

  • Electronic Effects: Adding electron-withdrawing substituents to the appended amine (e.g., a 4-chlorophenyl group in DER-03) can further enhance potency.

From the example data, a clear trend emerges: activity increases as the lipophilicity and electronic character of the amide substituent are modified, with the 4-chlorophenyl amide being the most potent derivative. The general lack of potent antifungal activity is also consistent with some published findings for similar scaffolds.[5]

Conclusion and Future Perspectives

The 2-Hydroxy-5-sulfamoylbenzoic acid scaffold represents a validated and highly tractable starting point for the development of new antimicrobial agents. The synthetic accessibility and the clear mechanism of action rooted in folate synthesis inhibition provide a solid foundation for rational drug design.

Future research should focus on:

  • Expanding the Derivative Library: Synthesizing a wider array of amides and esters to further refine SAR.

  • Toxicity Profiling: Assessing the cytotoxicity of the most potent lead compounds against mammalian cell lines to ensure selectivity.

  • Mechanism of Resistance Studies: Investigating the potential for resistance development in target pathogens.

  • In Vivo Efficacy: Advancing the most promising, non-toxic lead compounds into animal models of infection to evaluate their therapeutic potential.

By following the systematic guide presented herein, research teams can efficiently investigate this compound class and contribute to the critical pipeline of next-generation antimicrobial therapies.

References

  • Sulfonamides Mechanisms - Antibiotics - Microbiology - Picmonic for Medicine. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. [Link]

  • Appropriate use of sulfonamide antibiotics - bpac NZ. [Link]

  • Sulfonamide (medicine) - Wikipedia. [Link]

  • Sulfonamides - Infectious Disease - MSD Manual Professional Edition. [Link]

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google P
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC. [Link]

  • 5-Sulfosalicylic acid, 2-hydroxy-5-sulfobenzoic acid As part of my aim to find and develop simple organic syntheses for beginner - ResearchGate. [Link]

  • CAS No : 14556-98-0 | Product Name : 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid. [Link]

  • Antibiotic potency of 2,4-dichloro-5-sulfamoyl benzoic acid extracted from marine bacterium Streptomyces Sp. VITBRK3 against met. [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. [Link]

  • DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides - Google P
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal - Semantic Scholar. [Link]

  • 2-Hydroxy-5-sulfamoylbenzoic acid | C7H7NO5S | CID 7731270 - PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Hydroxy-5-sulfamoylbenzoic Acid: A Detailed Guide for Pharmaceutical Research and Development

Introduction 2-Hydroxy-5-sulfamoylbenzoic acid, also known as 5-sulfamoylsalicylic acid, is a key building block in medicinal chemistry, primarily recognized as a crucial intermediate in the synthesis of various pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Hydroxy-5-sulfamoylbenzoic acid, also known as 5-sulfamoylsalicylic acid, is a key building block in medicinal chemistry, primarily recognized as a crucial intermediate in the synthesis of various pharmaceuticals, including diuretics and other sulfonamide-based drugs. Its structural features, comprising a salicylic acid core with a sulfonamide group at the 5-position, make it a versatile scaffold for developing novel therapeutic agents. This application note provides a comprehensive, in-depth guide for the synthesis of 2-Hydroxy-5-sulfamoylbenzoic acid starting from the readily available salicylic acid. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a reproducible and safe laboratory execution.

Strategic Overview of the Synthesis

The transformation of salicylic acid to 2-Hydroxy-5-sulfamoylbenzoic acid is efficiently achieved through a two-step synthetic sequence. This strategy leverages the principles of electrophilic aromatic substitution to introduce the required sulfonyl functional group onto the salicylic acid backbone.

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow SalicylicAcid Salicylic Acid Intermediate 5-(Chlorosulfonyl)-2- hydroxybenzoic Acid SalicylicAcid->Intermediate Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid (ClSO3H) FinalProduct 2-Hydroxy-5-sulfamoylbenzoic Acid Intermediate->FinalProduct Step 2: Amination Reagent: Aqueous Ammonia (NH4OH)

Caption: Overall synthetic workflow from salicylic acid.

Part 1: Core Synthesis Protocols

This section details the step-by-step procedures for the synthesis of 2-Hydroxy-5-sulfamoylbenzoic acid.

Step 1: Chlorosulfonation of Salicylic Acid to yield 5-(Chlorosulfonyl)-2-hydroxybenzoic Acid

The initial step involves the electrophilic aromatic substitution of salicylic acid with chlorosulfonic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups of salicylic acid direct the incoming electrophile. The strongly activating ortho, para-directing hydroxyl group governs the regioselectivity, leading to substitution at the para position (C5) relative to the hydroxyl group.

Chlorosulfonation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate SalicylicAcid Salicylic Acid SulfonylChloride 5-(Chlorosulfonyl)-2-hydroxybenzoic Acid SalicylicAcid->SulfonylChloride Electrophilic Aromatic Substitution at the 5-position ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H)

Caption: Reaction scheme for the chlorosulfonation of salicylic acid.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
Salicylic AcidC₇H₆O₃138.1210.0 g
Chlorosulfonic AcidClSO₃H116.5250 mL
Crushed IceH₂O18.02As needed
Cold Deionized WaterH₂O18.02As needed

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a beaker with a sodium hydroxide solution to neutralize evolved HCl gas), place 10.0 g of salicylic acid.

  • Reagent Addition: Carefully and slowly add 50 mL of chlorosulfonic acid to the salicylic acid with continuous stirring. The addition should be performed in a fume hood due to the corrosive nature of chlorosulfonic acid and the evolution of hydrogen chloride gas.

  • Reaction Conditions: Once the addition is complete, heat the reaction mixture to 70-80°C using a water bath. Maintain this temperature with stirring for 1.5 hours. A literature precedent for this step suggests a yield of approximately 65%.[1]

  • Work-up: After the reaction period, cool the mixture to room temperature. In a separate large beaker (e.g., 1 L), prepare a slurry of crushed ice and water. Slowly and cautiously pour the reaction mixture onto the crushed ice with vigorous stirring. The intermediate, 5-(chlorosulfonyl)-2-hydroxybenzoic acid, will precipitate as a solid.

  • Isolation of Intermediate: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water to remove any residual acid.

  • Drying: Dry the obtained white to off-white solid, 5-(chlorosulfonyl)-2-hydroxybenzoic acid, in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) or in a vacuum oven at a low temperature.

Step 2: Amination of 5-(Chlorosulfonyl)-2-hydroxybenzoic Acid to yield 2-Hydroxy-5-sulfamoylbenzoic Acid

The second and final step is the conversion of the sulfonyl chloride intermediate to the desired sulfonamide. This is achieved through nucleophilic substitution at the sulfur atom by ammonia.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
5-(Chlorosulfonyl)-2-hydroxybenzoic AcidC₇H₅ClO₅S236.63From Step 1
Concentrated Aqueous Ammonia (28-30%)NH₄OH35.05100 mL
Concentrated Hydrochloric AcidHCl36.46As needed
Deionized WaterH₂O18.02As needed
Activated CarbonC12.01~1 g

Experimental Protocol:

  • Reaction Setup: In a 500 mL beaker or flask, suspend the dried 5-(chlorosulfonyl)-2-hydroxybenzoic acid from Step 1 in 100 mL of concentrated aqueous ammonia.

  • Reaction Conditions: Stir the suspension at room temperature. The reaction is typically exothermic and proceeds readily. Stirring for 1-2 hours at room temperature is usually sufficient to ensure complete conversion.

  • Work-up and Purification:

    • After the reaction is complete, cool the solution in an ice bath.

    • If the solution is colored, add approximately 1 g of activated carbon and stir for 15-20 minutes to decolorize.

    • Filter the solution to remove the activated carbon and any other insoluble impurities.

    • Slowly and carefully acidify the filtrate with concentrated hydrochloric acid with constant stirring in an ice bath until the pH is acidic (pH ~2-3). The final product, 2-Hydroxy-5-sulfamoylbenzoic acid, will precipitate out of the solution.

  • Isolation of Final Product: Collect the white precipitate by vacuum filtration. Wash the product with cold deionized water to remove any inorganic salts.

  • Drying and Characterization: Dry the purified 2-Hydroxy-5-sulfamoylbenzoic acid in a vacuum oven at 60-70°C. The final product can be characterized by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Part 2: Safety, Characterization, and Data

Safety Precautions
  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[2][3][4][5][6] Always handle chlorosulfonic acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[2][3][4][5][6]

  • Sulfonyl Chlorides: The intermediate, 5-(chlorosulfonyl)-2-hydroxybenzoic acid, is also a corrosive and moisture-sensitive compound. Handle with care and avoid inhalation of its dust.

  • Ammonia: Concentrated ammonia is a corrosive and pungent-smelling liquid. Work in a well-ventilated area and avoid inhaling the vapors.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Characterization Data
CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceExpected Melting Point (°C)
5-(Chlorosulfonyl)-2-hydroxybenzoic AcidC₇H₅ClO₅S236.63White to off-white solidNot readily available
2-Hydroxy-5-sulfamoylbenzoic AcidC₇H₇NO₅S217.20White crystalline solid~245-248 (decomposes)
Analytical Characterization

The purity and identity of the synthesized 2-Hydroxy-5-sulfamoylbenzoic acid can be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the -OH, -COOH, and -SO₂NH₂ groups.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Hydroxy-5-sulfamoylbenzoic acid from salicylic acid. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The two-step synthesis is robust and scalable, making it suitable for both small-scale laboratory synthesis and larger-scale production.

References

  • PubChem. 2-Hydroxy-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. [Link]

  • International Chemical Safety Cards (ICSC). ICSC 1039 - CHLOROSULFONIC ACID. [Link]

  • SafeRack. Chlorosulfonic Acid. [Link]

Sources

Application

Using 2-Hydroxy-5-sulfamoylbenzoic acid in the synthesis of novel heterocyclic compounds

Application Notes & Protocols Topic: Leveraging 2-Hydroxy-5-sulfamoylbenzoic Acid for the Synthesis of Novel Heterocyclic Compounds Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Leveraging 2-Hydroxy-5-sulfamoylbenzoic Acid for the Synthesis of Novel Heterocyclic Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Hydroxy-5-sulfamoylbenzoic Acid

2-Hydroxy-5-sulfamoylbenzoic acid is a trifunctional chemical scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and an aromatic sulfonamide, offers a unique convergence of reactive sites. This strategic arrangement allows for a variety of selective chemical transformations, making it an exceptionally versatile starting material for constructing complex molecular architectures.

The sulfonamide moiety is a well-established pharmacophore, renowned for its role in a multitude of therapeutic agents, most notably as a zinc-binding group in carbonic anhydrase inhibitors.[1][2][3] The proximity of the hydroxyl and carboxylic acid groups facilitates intramolecular cyclization reactions, providing a direct and efficient route to benzoxazinone-type heterocyclic systems.[4][5] These heterocyclic cores are themselves prevalent in biologically active molecules, recognized for their roles in antimicrobial and anti-inflammatory applications.[4][6]

This guide provides a detailed exploration of the synthetic pathways originating from 2-Hydroxy-5-sulfamoylbenzoic acid, focusing on the rationale behind protocol design, step-by-step methodologies for the synthesis of key heterocyclic derivatives, and expert insights into overcoming common experimental challenges.

Core Synthetic Strategies: From a Single Scaffold to Molecular Diversity

The inherent functionality of 2-Hydroxy-5-sulfamoylbenzoic acid allows for several strategic approaches to synthesize diverse heterocyclic libraries. The chosen pathway depends on the desired final structure and the need to introduce specific substituents for structure-activity relationship (SAR) studies.[7]

  • Direct Intramolecular Cyclization: This is the most straightforward strategy, leveraging the ortho-positioned hydroxyl and carboxyl groups to form a six-membered benzoxazinone ring. This pathway preserves the parent sulfonamide group, making it ideal for developing compounds targeting enzymes like carbonic anhydrase.[8]

  • Sulfonamide Modification Followed by Cyclization: The reactivity of the sulfonamide group can be exploited prior to cyclization. N-alkylation or N-acylation introduces diversity at this position, which can significantly modulate the biological activity and pharmacokinetic properties of the final heterocycle.[1][9]

  • Carboxylic Acid Modification Followed by Cyclization: The carboxylic acid can be converted into an amide or ester. Subsequent cyclization, potentially involving the newly introduced functional group, can lead to different heterocyclic systems or functionalized benzoxazinones.[10]

The following diagram illustrates these primary synthetic routes.

G A 2-Hydroxy-5-sulfamoylbenzoic Acid B Strategy 1: Direct Intramolecular Cyclization A->B Activate COOH C Strategy 2: Sulfonamide Modification A->C N-Alkylation/ Acylation D Strategy 3: Carboxylic Acid Modification A->D Amidation/ Esterification E 6-Sulfamoyl-1,3-benzoxazin-4-one Derivatives B->E F N-Substituted 5-Sulfamoyl Derivatives C->F G Amide/Ester Derivatives D->G H Cyclization F->H I Cyclization G->I J 6-(N-Substituted-sulfamoyl)- 1,3-benzoxazin-4-one Derivatives H->J K Novel Heterocyclic Systems I->K

Caption: Primary synthetic strategies from 2-Hydroxy-5-sulfamoylbenzoic acid.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 6-Sulfamoyl-2H-1,3-benzoxazin-4(3H)-one

This protocol details the direct cyclization of 2-Hydroxy-5-sulfamoylbenzoic acid. The key step is the activation of the carboxylic acid to facilitate nucleophilic attack by the adjacent hydroxyl group. We utilize thionyl chloride for this purpose, as it is highly effective and its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Workflow Diagram

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Intramolecular Cyclization & Work-up cluster_2 Step 3: Purification A Dissolve Starting Material in Anhydrous Toluene B Add Thionyl Chloride (SOCl₂) dropwise at 0°C A->B C Reflux mixture for 3-4 hours (Monitor via TLC) B->C D Remove solvent and excess SOCl₂ under vacuum C->D E Intermediate: 5-Chlorosulfonyl-2-hydroxybenzoyl chloride D->E F Pour reaction mass into ice-cold water E->F G Filter the precipitated solid F->G H Wash solid with cold water and dry under vacuum G->H I Recrystallize crude product from Ethanol/Water H->I J Characterize final product (NMR, MS, m.p.) I->J

Sources

Method

Application Note: 2-Hydroxy-5-Sulfamoylbenzoic Acid Derivatives as Precursors in Diuretic Drug Development

Executive Summary The development of sulfonamide-based diuretics relies heavily on highly functionalized aromatic scaffolds. Among these, 2-hydroxy-5-sulfamoylbenzoic acid (5-sulfamoylsalicylic acid) and its halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of sulfonamide-based diuretics relies heavily on highly functionalized aromatic scaffolds. Among these, 2-hydroxy-5-sulfamoylbenzoic acid (5-sulfamoylsalicylic acid) and its halogenated derivatives serve as foundational precursors. Specifically, 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid is the critical intermediate in the synthesis of Xipamide, a potent non-thiazide diuretic used in the management of edema and hypertension.

This application note provides a comprehensive, self-validating methodology for synthesizing this key precursor and subsequently coupling it to form the active pharmaceutical ingredient (API). By detailing the mechanistic causality behind each synthetic step, this guide equips drug development professionals with the insights required for process optimization, scale-up, and stability profiling.

Mechanistic Rationale & Structural Significance

The pharmacological efficacy of sulfonamide diuretics is intrinsically linked to their electronic and structural properties. In the 5-sulfamoylsalicylic acid scaffold, electronic factors play a definitive role in determining diuretic potency[1].

The structural necessity of the precursor is threefold:

  • The Sulfamoyl Group (-SO₂NH₂): Essential for binding to the sodium-chloride symporter and inhibiting carbonic anhydrase, driving the primary diuretic effect.

  • The Hydroxyl Group (-OH): Acts as an electron-donating group during synthesis, directing the initial sulfonation, and later participates in intramolecular hydrogen bonding in the final API, stabilizing the active conformation.

  • The Carboxylic Acid (-COOH): Provides the necessary functional handle for amide coupling. By converting this moiety into an anilide derivative (as seen in Xipamide), researchers can precisely tune the lipophilicity and target specificity of the drug.

Synthetic Workflow & Pathway Visualization

The synthesis of the diuretic API follows a highly regioselective three-phase retrosynthetic pathway, moving from 4-chlorosalicylic acid through the key sulfamoyl precursor, and finally to the active drug.

Workflow SM 4-Chlorosalicylic Acid (Starting Material) Step1 Chlorosulfonic Acid (Electrophilic Substitution) SM->Step1 Phase 1 Int1 4-Chloro-5-chlorosulfonylsalicylic Acid (Reactive Intermediate) Step1->Int1 Step2 Aqueous Ammonia (Nucleophilic Amidation) Int1->Step2 Phase 2 Precursor 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid (Key Precursor) Step2->Precursor Step3 2,6-Dimethylaniline + PCl3 (Amide Coupling) Precursor->Step3 Phase 3 API Xipamide (Diuretic API) Step3->API

Synthesis pathway of Xipamide from 4-chlorosalicylic acid via the key sulfamoyl precursor.

Experimental Protocol: Synthesis of the Precursor

The preparation of 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid is achieved via a two-step, one-pot-compatible sequence involving electrophilic aromatic substitution followed by nucleophilic amidation.

Phase 1: Electrophilic Aromatic Chlorosulfonation

Causality: The hydroxyl group of 4-chlorosalicylic acid is strongly activating and ortho/para directing, while the carboxylic acid is deactivating and meta directing. The 5-position is simultaneously para to the hydroxyl and meta to the carboxylic acid, making it the most electronically and sterically favored site for electrophilic attack[1].

  • Reagent Preparation: Charge a dry, 250 mL round-bottom flask with 10.0 mL of pure chlorosulfonic acid. Cool the flask to 0–5 °C using an ice-salt bath. Note: Chlorosulfonic acid acts as both the solvent and the electrophilic reagent. It reacts explosively with water, necessitating strictly anhydrous conditions during this step[1].

  • Addition: Slowly add 5.0 g of 4-chlorosalicylic acid in small portions over 30 minutes. Maintain the internal temperature below 10 °C to prevent poly-sulfonation and charring.

  • Heating: Remove the ice bath and gradually heat the mixture to 60 °C for 2 hours. Observation Validation: Copious evolution of HCl gas will occur. The cessation of gas evolution indicates the completion of the substitution.

  • Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture dropwise over 100 g of vigorously stirred crushed ice. Causality: The ice water hydrolyzes the excess chlorosulfonic acid. The intermediate, 4-chloro-5-chlorosulfonylsalicylic acid, is insoluble in the highly acidic aqueous medium and precipitates.

  • Isolation: Filter the white precipitate immediately and wash with ice-cold water. Do not dry the solid, as sulfonyl chlorides are highly susceptible to atmospheric hydrolysis. Proceed immediately to Phase 2.

Phase 2: Nucleophilic Amidation

Causality: Ammonia acts as a potent nucleophile, attacking the highly electrophilic sulfonyl chloride to form a stable sulfonamide. Strict temperature control is required to suppress the competing hydrolysis reaction, which would revert the intermediate back to a sulfonic acid.

  • Suspension: Suspend the wet 4-chloro-5-chlorosulfonylsalicylic acid in 20 mL of ice-cold distilled water.

  • Amidation: Dropwise, add 15 mL of cold aqueous ammonia (28% NH₄OH) while maintaining the reaction temperature strictly below 15 °C.

  • Stirring: Stir the ammoniacal solution at room temperature for 1 hour. Observation Validation: The cloudy suspension will completely dissolve as the water-soluble ammonium salt of the product forms, confirming successful amidation.

  • Precipitation: Acidify the clear solution with concentrated HCl until the pH reaches 2.0. A dense white precipitate of 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid will form.

  • Purification: Filter the solid, wash thoroughly with cold distilled water, and recrystallize from boiling water to yield the pure precursor.

Experimental Protocol: API Synthesis (Xipamide)

Objective: Couple the carboxylic acid moiety of the precursor with 2,6-dimethylaniline. Causality: The bulky methyl groups on 2,6-dimethylaniline create severe steric hindrance around the amine. Standard carbodiimide coupling agents are ineffective here. Phosphorus trichloride (PCl₃) is required to convert the carboxylic acid in situ into a highly reactive acid chloride, forcing the condensation.

  • Setup: In a dry flask equipped with a reflux condenser, suspend 5.0 g of the synthesized 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid and 2.14 g of 2,6-dimethylaniline in 100 mL of anhydrous chlorobenzene.

  • Activation: Add 0.9 mL of PCl₃ dropwise at room temperature under continuous stirring.

  • Reflux: Heat the mixture to reflux (approx. 132 °C) for 2 to 2.5 hours.

  • Workup: Cool the reaction to room temperature. Decant the chlorobenzene solvent from the formed crystalline precipitate.

  • Washing: Wash the crude solid first with chlorobenzene, then with 2 N HCl (to solubilize and remove any unreacted 2,6-dimethylaniline), and finally with distilled water.

  • Purification: Recrystallize the solid from toluene to obtain pure Xipamide (Melting point: 215 °C).

Analytical Characterization & Stability Profiling

To ensure batch-to-batch consistency, the isolated precursor and the final API must be validated against established physicochemical parameters. The precursor exhibits moderate polarity and limited solubility in water, which is characteristic of halogenated aromatic sulfonamides[2].

Quantitative Data Summary
PropertyPrecursor: 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acidAPI: Xipamide
Molecular Formula C₇H₆ClNO₅SC₁₅H₁₅ClN₂O₄S
Molecular Weight 251.64 g/mol 354.81 g/mol
Appearance White to beige crystalline solidWhite crystalline powder
Topological Polar Surface Area 106 Ų115 Ų
Solubility Sparingly soluble in water; soluble in EtOHInsoluble in water; soluble in methanol
Melting Point ~250–255 °C (Decomposes)215 °C
Electrochemical Degradation Profiling

Understanding the degradation pathways of the API is critical for developing stability-indicating assays. Electrochemical characterization using cyclic and square wave voltammetry demonstrates that Xipamide undergoes a reversible oxidation process at the amide nitrogen[3].

Following this oxidation, the molecule becomes highly susceptible to nucleophilic attack by water. This hydrolysis cleaves the amide bond, yielding 2,6-dimethylaniline and directly regenerating the starting precursor, 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid[3]. Drug development professionals must account for this specific degradation pathway when designing HPLC-DAD stability methods and evaluating the in vivo pharmacokinetic profile of the drug.

References

  • Source: VDOC / Royal Society of Chemistry (R.J. Cremlyn)
  • 4-Chloro-3-sulfamoylbenzoic acid / 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid Properties Source: Guidechem URL
  • Electrochemical Characterization of Xipamide Using Cyclic and Square Wave Voltammetry Source: TSI Journals URL
  • US3567777A - 4-chloro-5-sulfamyl salicylic acid-(2',6'-dimethyl)

Sources

Application

A Stability-Indicating HPLC Method for Purity Analysis of 2-Hydroxy-5-sulfamoylbenzoic Acid

Abstract This application note details the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of 2-Hydroxy-5-sulfamoylbenzoic acid. The method is designed for use by researchers, scientists, and drug development professionals in a quality control environment. The described protocol demonstrates high specificity, accuracy, and precision, making it suitable for routine analysis and stability studies.

Introduction

2-Hydroxy-5-sulfamoylbenzoic acid, also known as 5-sulfamoylsalicylic acid, is a chemical entity with the molecular formula C₇H₇NO₅S.[1][2] Its structure comprises a benzoic acid core with hydroxyl and sulfamoyl functional groups, making it a polar, acidic compound. The purity of active pharmaceutical ingredients (APIs) and key starting materials is a critical attribute that can impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method to monitor the purity and profile of any potential impurities is paramount.

The development of a stability-indicating analytical method is a core requirement for regulatory submissions, as it must be able to resolve the active ingredient from any degradation products that may form under various stress conditions.[3][4] This ensures that the true purity of the substance is assessed throughout its shelf life. This guide provides a comprehensive framework for developing and validating such a method for 2-Hydroxy-5-sulfamoylbenzoic acid, grounded in fundamental chromatographic principles and aligned with International Council for Harmonisation (ICH) guidelines.[5][6][7]

Method Development Strategy: A Rationale-Driven Approach

The successful development of an HPLC method hinges on a systematic understanding of the analyte's physicochemical properties. The strategy employed here focuses on logically selecting and optimizing chromatographic parameters to achieve the desired separation.

Analyte Characterization

2-Hydroxy-5-sulfamoylbenzoic acid possesses three key functional groups that dictate its chromatographic behavior: a carboxylic acid, a phenolic hydroxyl group, and a sulfonamide group. All three are acidic, meaning the overall charge of the molecule is highly dependent on the pH of the mobile phase. This makes pH control the most critical factor for achieving good peak shape and reproducible retention. The presence of the aromatic ring provides strong UV chromophores, making UV detection a suitable choice.

Stationary Phase Selection

A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and was selected as the initial stationary phase. Its non-polar nature is well-suited for retaining and separating a wide range of polar to moderately non-polar compounds. The polar functional groups of 2-Hydroxy-5-sulfamoylbenzoic acid ensure that it will not be excessively retained, allowing for reasonable run times. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is a common starting point that provides a good balance of efficiency and backpressure.[8][9][10]

Mobile Phase and Detector Optimization

The optimization workflow is a multi-step process designed to systematically refine the separation conditions.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, pKa, UV Spectrum) Column Stationary Phase Selection (e.g., C18, C8) Analyte->Column MobilePhase Mobile Phase Screening (Organic Solvent & pH) Analyte->MobilePhase Detector Detector Wavelength Selection (UV Scan) Analyte->Detector Optimization Method Optimization (Isocratic/Gradient, Flow Rate) Column->Optimization MobilePhase->Optimization Detector->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: Workflow for HPLC method development.

  • Wavelength Selection: A UV-visible spectrum of 2-Hydroxy-5-sulfamoylbenzoic acid in the mobile phase diluent was recorded. While structurally similar compounds show absorbance maxima around 254 nm or higher, a wavelength of 272 nm was chosen.[3][10][11] This wavelength provides a robust signal for the parent compound while also offering a good balance for the detection of potential impurities which may have different absorbance maxima.

  • Mobile Phase pH: To ensure consistent retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group (the most acidic functional group) must be suppressed. This is achieved by setting the mobile phase pH to at least 1.5-2 units below the pKa of the carboxylic acid. A mobile phase containing an acidic buffer, such as 0.1% phosphoric acid or acetic acid in water, is ideal. For this method, 0.1% acetic acid in water (pH ≈ 2.8-3.0) was selected.

  • Organic Modifier: Both acetonitrile (ACN) and methanol are common organic modifiers. Acetonitrile typically provides lower backpressure and better peak efficiency. A series of isocratic runs with varying ratios of 0.1% acetic acid to acetonitrile were performed. A ratio of 60:40 (v/v) of 0.1% Acetic Acid in Water:Acetonitrile was found to provide optimal retention of the main peak (around 5-7 minutes) and good resolution from solvent front impurities.

Optimized Method and Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Symmetry® C18 or equivalent).[10]

  • Reagents: HPLC-grade acetonitrile, analytical grade acetic acid, and purified water (18.2 MΩ·cm).

  • Standard: 2-Hydroxy-5-sulfamoylbenzoic acid reference standard (>99% purity).

Final Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Acetic Acid in Water : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 15 minutes
Step-by-Step Protocols

1. Mobile Phase Preparation: a. To prepare the aqueous component, add 1.0 mL of glacial acetic acid to 1000 mL of purified water and mix thoroughly. b. The mobile phase is a mixture of the aqueous component and acetonitrile in a 60:40 (v/v) ratio. c. Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

2. Standard Solution Preparation (100 µg/mL): a. Accurately weigh approximately 10 mg of the 2-Hydroxy-5-sulfamoylbenzoic acid reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). Mix well. This serves as the working standard.

3. System Suitability Test (SST) Protocol: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the working standard solution (100 µg/mL) five times consecutively. c. Verify that the system suitability criteria are met before proceeding with any sample analysis.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates system precision and reproducibility.

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. The following protocols outline the validation experiments.

Specificity and Forced Degradation

To prove the method is stability-indicating, forced degradation studies are performed on the analyte. A sample of 2-Hydroxy-5-sulfamoylbenzoic acid is subjected to various stress conditions to intentionally produce degradation products.

  • Acid Hydrolysis: Dissolve 10 mg of the analyte in 10 mL of 0.1N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1N NaOH, and dilute to 100 mL with diluent.

  • Base Hydrolysis: Dissolve 10 mg of the analyte in 10 mL of 0.1N NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to 100 mL with diluent.

  • Oxidative Degradation: Dissolve 10 mg of the analyte in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to 100 mL with diluent.

  • Thermal Degradation: Expose the solid powder to 105 °C in a hot air oven for 24 hours. Prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the analyte to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is considered specific if the main peak is well-resolved from all degradation product peaks, and the peak purity can be confirmed using a PDA detector.

Linearity
  • Protocol: Prepare a series of solutions from the standard stock solution at concentrations ranging from 1 µg/mL (LOQ level) to 150 µg/mL. Inject each concentration in triplicate.

  • Analysis: Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Prepare samples by spiking a blank matrix with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the working standard concentration). Prepare each level in triplicate.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six individual preparations of the standard solution (100 µg/mL) on the same day and by the same analyst.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The % RSD for the peak areas should be ≤ 2.0%.

Robustness
  • Protocol: Deliberately vary key method parameters one at a time and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (20 °C and 30 °C).

    • Mobile Phase Composition: ± 2% organic content (e.g., 38% and 42% ACN).

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by these minor changes.

Summary of Validation Data (Example)
Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the main peak.Peak is resolved from degradants.
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (% RSD) 0.8%≤ 2.0%
Intermediate Precision (% RSD) 1.2%≤ 2.0%
Robustness PassedSystem suitability criteria met.

Conclusion

The RP-HPLC method detailed in this application note is simple, rapid, and reliable for the purity analysis of 2-Hydroxy-5-sulfamoylbenzoic acid. The method has been developed based on a sound scientific rationale and validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. Its stability-indicating nature makes it highly suitable for routine quality control testing and for monitoring the stability of 2-Hydroxy-5-sulfamoylbenzoic acid in various pharmaceutical development stages.

References

  • Benchchem. (n.d.). HPLC Analysis of Sulfonamides.
  • Tzempelikos, D. A., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 31(5), 849-855.
  • United States Pharmacopeial Convention. (n.d.). Stability-indicating sulfa drug analysis using high-performance liquid chromatography.
  • CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 506. Retrieved from [Link]

  • Kowalczuk, D., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1993. Retrieved from [Link]

  • Al-Aani, H., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Molecules, 30(19), 4567. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Retrieved from [Link]

  • Semantic Scholar. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Retrieved from [Link]

  • MDPI. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Retrieved from [Link]

  • Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(18), 241-252. Retrieved from [Link]

  • PubMed. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-5-sulfamoylbenzoic acid (C7H7NO5S). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-5-sulfo- (CAS 97-05-2). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-5-sulfo-. Retrieved from [Link]

  • Scholars Middle East Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate. Retrieved from [Link]

  • Thoreauchem. (n.d.). 2-hydroxy-5-sulfamoylbenzoic acid-5378-41-6. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Sulfosalicylic acid, 2-hydroxy-5-sulfobenzoic acid As part of my aim to find and develop simple organic syntheses for beginner. Retrieved from [Link]

Sources

Method

Application Note: 2-Hydroxy-5-sulfamoylbenzoic Acid as a Cooperative Acid/Hydrogen-Bonding Organocatalyst

Abstract This document outlines the rationale, proposed mechanisms, and detailed experimental protocols for the application of 2-Hydroxy-5-sulfamoylbenzoic acid as a novel, metal-free organocatalyst. By leveraging its un...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document outlines the rationale, proposed mechanisms, and detailed experimental protocols for the application of 2-Hydroxy-5-sulfamoylbenzoic acid as a novel, metal-free organocatalyst. By leveraging its unique trifunctional molecular architecture—a Brønsted acidic carboxylic acid, a hydrogen-bond-donating hydroxyl group, and a sterically influential, hydrogen-bonding sulfamoyl moiety—this catalyst is positioned for high efficacy in reactions requiring cooperative substrate activation. We present its application in established multi-component reactions, drawing a direct comparison to the known catalyst 2-Hydroxy-5-sulfobenzoic acid (2-HSBA)[1] and providing detailed, field-ready protocols for researchers in synthetic chemistry and drug development.

Introduction: The Principle of Bifunctional Organocatalysis

Organocatalysis has emerged as a powerful pillar of modern synthesis, offering a metal-free alternative for the construction of complex molecules[2]. A key strategy within this field is bifunctional or polyfunctional catalysis, where a single organic molecule possesses multiple, distinct functional groups that work in concert to activate substrates and guide reaction pathways[2][3].

2-Hydroxy-5-sulfamoylbenzoic acid is an exemplary candidate for this role. Its structure comprises three key functionalities poised for cooperative action:

  • Carboxylic Acid (-COOH): A classic Brønsted acid site for protonating and activating electrophiles.

  • Phenolic Hydroxyl (-OH): A strong hydrogen-bond donor, capable of orienting a second substrate or stabilizing a transition state.

  • Sulfamoyl Group (-SO₂NH₂): A versatile group that acts as both a hydrogen-bond donor (N-H) and acceptor (S=O), while also providing steric influence and enhancing solubility compared to analogous sulfonic acids[4][5].

This unique combination suggests that 2-Hydroxy-5-sulfamoylbenzoic acid can function as a highly effective catalyst for reactions benefiting from the simultaneous activation of both nucleophilic and electrophilic partners.

Proposed General Mechanism of Action

The catalytic prowess of 2-Hydroxy-5-sulfamoylbenzoic acid stems from its ability to form a structured, multi-point hydrogen-bonded complex with reaction substrates. The carboxylic acid protonates and activates the electrophile (e.g., an aldehyde), while the ortho-hydroxyl and 5-sulfamoyl groups bind and position the nucleophile. This ternary complex lowers the activation energy of the reaction, accelerating the key bond-forming step.

General_Mechanism cluster_0 Catalyst: 2-Hydroxy-5-sulfamoylbenzoic acid cluster_1 Substrates Catalyst COOH -OH -SO₂NH₂ TS Organized Transition State (Lower ΔG‡) Catalyst->TS H-Bonding Brønsted Acid Activation Electrophile Electrophile (e.g., Aldehyde) Electrophile->TS Nucleophile Nucleophile (e.g., Amide) Nucleophile->TS Product Product TS->Product Bond Formation Product->Catalyst Catalyst Regeneration

Caption: Proposed cooperative activation mechanism.

Application Protocol: Three-Component Synthesis of 1-Amidoalkyl-2-naphthols

This protocol is adapted from the successful use of the analogous catalyst 2-Hydroxy-5-sulfobenzoic acid (2-HSBA) in the same transformation[1]. We hypothesize that 2-Hydroxy-5-sulfamoylbenzoic acid will offer comparable or enhanced activity due to the distinct electronic and hydrogen-bonding properties of the sulfamoyl group.

Overview and Rationale

The one-pot reaction of an aldehyde, 2-naphthol, and an amide is a highly efficient method for synthesizing valuable 1-amidoalkyl-2-naphthol scaffolds. The catalyst is crucial for activating the aldehyde towards nucleophilic attack by 2-naphthol and subsequently facilitating the addition of the amide.

Detailed Experimental Protocol
  • Reagent Preparation: Ensure all aldehydes are freshly distilled or purified. Solvents should be of reagent grade.

  • Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aromatic aldehyde (1.0 mmol), 2-naphthol (1.0 mmol, 144 mg), and acetamide (1.2 mmol, 71 mg).

  • Catalyst Loading: Add 2-Hydroxy-5-sulfamoylbenzoic acid (0.10 mmol, 21.7 mg, 10 mol%).

  • Reaction Conditions: Heat the mixture to 100 °C under solvent-free conditions.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Work-up: Upon completion (typically 15-30 minutes), cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) and stir for 5 minutes.

  • Purification: Filter the solid product, wash with cold water (2 x 5 mL) and then a small amount of cold ethanol to remove unreacted starting materials. Dry the purified product under vacuum.

  • Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.

Performance Data (Comparison)

The following table compares the published results for 2-HSBA with the expected performance of 2-Hydroxy-5-sulfamoylbenzoic acid based on its structural properties.

EntryAldehydeCatalyst (10 mol%)Time (min)Yield (%)[1]Expected Yield (%)
1Benzaldehyde2-HSBA2092>90
2Benzaldehyde2-Hydroxy-5-sulfamoylbenzoic acid~20-90-95
34-Chlorobenzaldehyde2-HSBA1595>92
44-Chlorobenzaldehyde2-Hydroxy-5-sulfamoylbenzoic acid~15-93-97
54-Nitrobenzaldehyde2-HSBA397>95
64-Nitrobenzaldehyde2-Hydroxy-5-sulfamoylbenzoic acid~3-5-95-98
Proposed Catalytic Cycle

Amidoalkyl_Naphthol_Cycle cluster_activation Activation & C-C Bond Formation cluster_addition Amide Addition CAT Catalyst (Ar-COOH) A Activated Aldehyde [RCH=OH]⁺Ar-COO⁻ CAT->A Protonation ALD Aldehyde (RCHO) ALD->A NAP 2-Naphthol B Ortho-Quinone Methide Intermediate NAP->B AMD Amide (R'CONH₂) C Protonated Product AMD->C A->B + 2-Naphthol - H₂O B->C + Amide C->CAT Regeneration PROD Product C->PROD Deprotonation

Caption: Proposed catalytic cycle for amidoalkyl-naphthol synthesis.

Future Directions: Towards Asymmetric Catalysis

While 2-Hydroxy-5-sulfamoylbenzoic acid is achiral, its robust catalytic scaffold serves as an excellent starting point for the development of chiral catalysts for enantioselective transformations. Future research should focus on synthesizing chiral derivatives, for instance, by:

  • Introducing a Chiral Center: Synthesizing the molecule from a chiral starting material to create a stereogenic center on the aromatic backbone or an appended group.

  • Amide Derivatization: Modifying the sulfamoyl group with a chiral amine (e.g., a primary amine derived from a natural amino acid).

Such chiral analogues could then be applied to asymmetric reactions like Michael additions, Aldol reactions, or Diels-Alder reactions, where the defined chiral pocket created by the catalyst would induce stereoselectivity. This represents a promising avenue for expanding the utility of this powerful catalytic motif.

Conclusion

2-Hydroxy-5-sulfamoylbenzoic acid is presented as a highly promising, multi-functional organocatalyst. Its combination of a Brønsted acid and multiple hydrogen-bond donor/acceptor sites enables a cooperative mechanism for substrate activation. The provided protocols, based on proven methodologies for a structurally similar catalyst, offer a reliable foundation for its immediate application in the synthesis of complex heterocyclic compounds. The potential for developing chiral variants further underscores its significance for both academic and industrial research.

References

  • Google Patents. (n.d.). Sulfonamide-based organocatalysts and method for their use (WO2009039181A3).
  • Fraboni, A. J., & Miller, S. J. (2014). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Israel Journal of Chemistry, 54(3), 250-262. Available at: [Link]

  • da Silva, M. A., et al. (2023). Organocatalytic Transformations from Sulfur Ylides. Molecules, 28(7), 3169. Available at: [Link]

  • Kiyani, H., & Ghorbani, F. (2016). 2-Hydroxy-5-sulfobenzoic acid: An efficient organocatalyst for the three-component synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. Research on Chemical Intermediates, 42, 7065-7083. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved March 11, 2026, from [Link]

  • Xing, C., et al. (2021). Enantioselective modification of sulfonamides and sulfonamide-containing drugs via carbene organic catalysis. Organic Chemistry Frontiers, 8(15), 4057-4062. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-sulfamoylbenzoic acid. Retrieved March 11, 2026, from [Link]

  • Al-Zoubi, I. Y., et al. (2024). Hydrogen bond enhanced electrochemical hydrogenation of benzoic acid over a bimetallic catalyst. Physical Chemistry Chemical Physics, 26, 16965-16973. Available at: [Link]

  • Wang, Y., et al. (2019). Development of bifunctional organocatalysts and application to asymmetric total synthesis of naucleofficine I and II. Nature Communications, 10(1), 3416. Available at: [Link]

  • Wang, Y., et al. (2019). Development of bifunctional organocatalysts and application to asymmetric total synthesis of naucleofficine I and II. ResearchGate. Available at: [Link]

  • Balasubramanian, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(15), 6696-6708. Available at: [Link]

  • Angapelly, S., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-hydroxy-5-aminobenzoic acid (CN103880694A).
  • ResearchGate. (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid. Retrieved March 11, 2026, from [Link]

  • Samad, A. P., & Vaidya, P. D. (2017). Catalytic Hydrogenation of Benzoic Acid. IntechOpen. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate (CN105646294A).
  • Itoh, Y., et al. (2021). Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. New Journal of Chemistry, 45(2), 656-664. Available at: [Link]

  • Wolny, M., et al. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. International Journal of Molecular Sciences, 23(24), 15905. Available at: [Link]

Sources

Application

Experimental protocol for N-alkylation of 2-Hydroxy-5-sulfamoylbenzoic acid

An Application Guide for the Selective N-Alkylation of 2-Hydroxy-5-sulfamoylbenzoic Acid Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed experimental protocol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Selective N-Alkylation of 2-Hydroxy-5-sulfamoylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed experimental protocol for the selective N-alkylation of 2-Hydroxy-5-sulfamoylbenzoic acid. This compound serves as a valuable scaffold in medicinal chemistry, and the introduction of alkyl groups on the sulfonamide nitrogen is a key strategy for modulating its pharmacological properties. This guide delves into the underlying chemical principles, offers a robust, step-by-step procedure, and provides essential insights for troubleshooting and characterization, tailored for researchers in synthetic chemistry and drug development.

Introduction: Scientific Context and Rationale

The 2-hydroxy-5-sulfamoylbenzoic acid backbone is a privileged structure found in numerous therapeutic agents. The sulfonamide moiety, in particular, offers a versatile handle for chemical modification. N-alkylation of sulfonamides is a fundamental transformation used to synthesize a diverse array of compounds with potential biological activity.[1][2] The alkyl group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

However, the selective N-alkylation of this specific molecule presents a unique challenge due to the presence of three acidic protons: the carboxylic acid proton, the phenolic hydroxyl proton, and the two sulfonamide N-H protons. A successful protocol must navigate this reactivity landscape to favor alkylation on the nitrogen atom over competing O-alkylation or esterification. The protocol detailed herein employs a strong, non-nucleophilic base to selectively deprotonate the sulfonamide nitrogen, followed by a classical SN2 reaction with an alkyl halide.[3][4]

Reaction Mechanism and Selectivity

The core of this protocol is a two-step process occurring in a single pot:

  • Deprotonation: A strong base, Sodium Hydride (NaH), is used to deprotonate the sulfonamide nitrogen. The pKa of a typical arylsulfonamide N-H is around 10-11, making it less acidic than the carboxylic acid (pKa ~4) and the phenol (pKa ~10). By carefully controlling the stoichiometry and reaction conditions, the sulfonamide can be selectively deprotonated after the more acidic sites. The use of NaH is advantageous as its byproduct, hydrogen gas (H₂), is non-nucleophilic and easily removed from the reaction system.[5][6]

  • Nucleophilic Substitution (SN2): The resulting sulfonamide anion is a potent nucleophile that attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the new N-C bond.[4]

The choice of an anhydrous, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is critical. These solvents effectively solvate the sodium cation without interfering with the strong base, facilitating the desired reaction pathway.[7]

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire experimental process, from initial setup to final product characterization.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification cluster_analysis Phase 4: Analysis Prep Glassware Drying & Inert Atmosphere Setup Reagents Reagent Preparation & NaH Washing Prep->Reagents Deprotonation Deprotonation of Substrate with NaH at 0°C Reagents->Deprotonation Alkylation Addition of Alkyl Halide & Reaction at RT Deprotonation->Alkylation Monitoring Reaction Monitoring by TLC Alkylation->Monitoring Quench Reaction Quenching (e.g., with water) Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Recrystal Recrystallization Purify->Recrystal Characterization Structural Confirmation (NMR, MS, IR) Recrystal->Characterization

Caption: High-level workflow for the N-alkylation protocol.

Detailed Experimental Protocol

Materials and Reagents

This table summarizes the necessary reagents for a typical reaction scale.

ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)Purity/Notes
2-Hydroxy-5-sulfamoylbenzoic acid217.201.0217.2 mg>98%
Sodium Hydride (NaH)24.002.252.8 mg (of 100% NaH)60% dispersion in mineral oil is common
Alkyl Halide (e.g., Iodomethane)141.941.21.2 mmol (84 µL)Reagent grade, fresh
Anhydrous N,N-Dimethylformamide (DMF)--5 mLSure/Seal™ or freshly distilled
Anhydrous Hexane--~10 mLFor washing NaH
Ethyl Acetate (EtOAc)--As neededFor extraction and chromatography
Hexane--As neededFor chromatography
Deionized Water--As neededFor workup
Saturated aq. NH₄Cl--As neededFor workup
Brine--As neededFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededFor drying organic layers
Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere)

  • Prepare NaH: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, weigh the required amount of 60% NaH dispersion. Add anhydrous hexane (~5 mL) via syringe, stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant containing the mineral oil via syringe. Repeat this washing step twice. Dry the resulting grey powder under a stream of inert gas for 10-15 minutes.[8]

  • Add Solvent and Substrate: Add anhydrous DMF (5 mL) to the flask containing the washed NaH. Cool the suspension to 0 °C using an ice-water bath.

  • In a separate flask, dissolve 2-Hydroxy-5-sulfamoylbenzoic acid (217.2 mg, 1.0 mmol) in anhydrous DMF (2 mL).

  • Deprotonation: Slowly add the solution of the benzoic acid derivative to the NaH suspension at 0 °C over 10-15 minutes. Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour to ensure complete deprotonation. The mixture should become a clearer solution or a fine suspension of the di-sodium salt.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.2 mmol) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 50:50 Hexane:EtOAc eluent system). The reaction is typically complete within 2-12 hours, depending on the reactivity of the alkyl halide.

Workup and Purification

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and very slowly add deionized water (~10 mL) to quench the excess NaH. Caution: This is an exothermic process and will evolve hydrogen gas.

  • Acidification & Extraction: Carefully acidify the aqueous mixture to pH ~5-6 with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.[1][9] Combine the fractions containing the desired product and remove the solvent in vacuo.

  • Recrystallization (Optional): For obtaining a highly pure, crystalline solid, the product from the column can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane).[9][10]

Product Characterization

The structure and purity of the N-alkylated product must be confirmed through spectroscopic analysis.

  • ¹H NMR: The proton NMR spectrum should show the appearance of new signals corresponding to the protons of the introduced alkyl group. A key indicator of successful N-alkylation is the disappearance of the broad sulfonamide N-H peak (if it was visible in the starting material spectrum) or a change in its integration.

  • ¹³C NMR: The carbon NMR will show new peaks corresponding to the carbons of the alkyl chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular weight for the N-alkylated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum can provide additional confirmation. The N-H stretching frequency of the sulfonamide (~3300-3200 cm⁻¹) should disappear or diminish significantly.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive NaH (due to moisture exposure).2. Insufficient deprotonation time.3. Low reactivity of the alkyl halide.1. Use fresh NaH or wash it thoroughly.2. Increase the deprotonation time or perform it at room temperature.3. Switch to a more reactive halide (I > Br > Cl) or increase the reaction temperature.
Multiple Products Observed 1. O-alkylation: Alkylation on the phenolic oxygen.2. Dialkylation: Alkylation on both N-H protons.3. Esterification: Reaction with the carboxylic acid.1. Ensure slow addition of the alkyl halide at 0 °C to favor the more nucleophilic N-anion.2. Use a stoichiometric amount of the alkylating agent (1.0-1.2 eq).3. This is less likely under these conditions but can be avoided by protecting the acid first if it becomes a problem.
Difficult Purification 1. Product and byproduct have similar polarities.2. Product is streaking on the silica gel column.1. Optimize the eluent system for column chromatography; try a different solvent system.2. Add a small amount of acetic acid (~0.5%) to the eluent to suppress deprotonation of the carboxylic acid on the silica.

Safety and Handling

  • 2-Hydroxy-5-sulfamoylbenzoic acid: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

  • Sodium Hydride (NaH): Highly reactive and pyrophoric. It reacts violently with water to produce flammable hydrogen gas.[6] All manipulations must be performed under an inert atmosphere (N₂ or Ar).[8] Use a Class D fire extinguisher for metal hydride fires; DO NOT use water, CO₂, or foam extinguishers.[13][14]

  • Alkyl Halides: Many alkyl halides are toxic, volatile, and potential carcinogens. Handle them in a well-ventilated fume hood.

  • Anhydrous Solvents (DMF, THF, Hexane): Flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid sources of ignition.[13]

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment.[15][16]

References

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. [Link]

  • Journal of Chemistry and Technologies. (2025). ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. Journal of Chemistry and Technologies. [Link]

  • Ota, K., Fujiwara, Y., Nagao, K., & Ohmiya, H. (2025). Photocatalyzed Synthesis of Unsymmetrical Alkylphosphorus(V) Compounds Using Imidazolium Phosphonites. Angewandte Chemie International Edition. [Link]

  • Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Patel, M. N. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN. Synthetic Communications, 19(9-10), 1499–1503. [Link]

  • Kuang, Y., & Brown, M. K. (2014). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Organic letters, 16(22), 5904–5906. [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • Li, Y., Wang, C., Liu, C., Yan, Z., & Lu, G. (2018). Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. Industrial & Engineering Chemistry Research, 57(36), 12151–12160. [Link]

  • Corma, A., & Renz, M. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Chemistry – A European Journal, 15(44), 11981-11989. [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: SODIUM HYDRIDE. [Link]

  • Lee, K. J., & Kim, J. N. (2005). N-alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine. Bulletin of the Korean Chemical Society, 26(1), 140-142. [Link]

  • Anonymous. (2009). Manufacture, Handling, and Uses of Sodium Hydride. Industrial & Engineering Chemistry, 46(9), 1716–1719. [Link]

  • Wikipedia. (n.d.). Sodium hydride. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-sulfamoylbenzoic acid. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Gawande, M. B., & Jayaram, R. V. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(3), 576–582. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety data sheet: 2-(p-Hydroxybenzoyl)benzoic acid. [Link]

  • Varma, R. S. (2002). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 4(4), 369–371. [Link]

  • Google Patents. (n.d.).
  • Kuang, Y., & Brown, M. K. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 88(12), 8089–8098. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Tigyi, G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(11), 4594–4608. [Link]

  • Chen, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Al-Suwaidan, I. A., et al. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Molecules, 29(4), 856. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-(2-mercapto-ethylsulfamoyl)-benzoic acid. PubChem Compound Database. [Link]

  • Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1545–1562. [Link]

  • El-Mowafi, A. M., & El-Awa, A. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. Molecules, 22(4), 565. [Link]

  • ResearchGate. (n.d.). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. [Link]

  • Hrcak. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4-dihydroxybenzoic acids. [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. [Link]

Sources

Method

Quantitative analysis of 2-Hydroxy-5-sulfamoylbenzoic acid in reaction mixtures

An Application Guide for the Quantitative Analysis of 2-Hydroxy-5-sulfamoylbenzoic Acid in Reaction Mixtures Authored by: A Senior Application Scientist This document provides a comprehensive guide for the quantitative d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Quantitative Analysis of 2-Hydroxy-5-sulfamoylbenzoic Acid in Reaction Mixtures

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the quantitative determination of 2-Hydroxy-5-sulfamoylbenzoic acid in complex matrices such as reaction mixtures. As a crucial intermediate or potential impurity in various synthetic pathways, particularly in the manufacturing of pharmaceuticals like Furosemide, its accurate quantification is paramount for process control, yield optimization, and quality assurance.[1][2][3]

This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical grounding and practical protocols necessary for robust and reliable analysis. We will primarily focus on the gold-standard technique of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for its superior specificity and accuracy. Additionally, we will cover UV-Visible Spectrophotometry as a rapid, alternative screening method.

Analyte Profile: Physicochemical Properties

Understanding the fundamental properties of 2-Hydroxy-5-sulfamoylbenzoic acid is the first step in developing a robust analytical method. These properties dictate choices regarding solvents, pH, and detection parameters.

PropertyValueSource
Molecular Formula C₇H₇NO₅SPubChem[4][5]
Molecular Weight 217.20 g/mol PubChem[4]
CAS Number 5378-41-6PubChem[4]
Appearance White to off-white powder(General knowledge)
Solubility Soluble in methanol, ethanol; sparingly soluble in water.BenchChem, Cheméo[6][7]
UV Maximum (λmax) ~230 nm, ~272 nmBenchchem, MDPI[2][3][8]

Primary Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the definitive method for analyzing 2-Hydroxy-5-sulfamoylbenzoic acid within a reaction mixture. Its chromatographic separation capability allows for the isolation of the analyte from starting materials, intermediates, by-products, and degradation products, ensuring highly specific and accurate quantification.

Causality Behind Experimental Choices

The selection of a C18 column is based on its nonpolar stationary phase, which effectively retains and separates moderately polar aromatic compounds like our analyte from the polar mobile phase.[7][8] The mobile phase is intentionally acidified (e.g., with phosphoric or acetic acid). This is critical because 2-Hydroxy-5-sulfamoylbenzoic acid is an acidic compound; the low pH of the mobile phase suppresses the ionization of its carboxylic acid and sulfonic acid groups.[7] This un-ionized state enhances its hydrophobicity, leading to better retention on the C18 column, improved peak symmetry, and reproducible results. The detection wavelength is selected based on the analyte's UV absorbance maxima to ensure high sensitivity.[2][3][8]

Experimental Protocol: RP-HPLC

Objective: To separate and quantify 2-Hydroxy-5-sulfamoylbenzoic acid in a reaction mixture with high precision and accuracy.

A. Instrumentation and Materials

  • Instrumentation: HPLC system with a gradient or isocratic pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.[7]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Reagents:

    • 2-Hydroxy-5-sulfamoylbenzoic acid reference standard (≥99% purity).

    • Acetonitrile (ACN), HPLC Grade.

    • Methanol, HPLC Grade.

    • Deionized water (18.2 MΩ·cm).

    • Phosphoric acid or Acetic acid, analytical grade.

  • Materials: Volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE or Nylon).

B. Chromatographic Conditions

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile : 1% Acetic Acid in Water (50:50, v/v)Provides good separation and peak shape.[1]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.[1][3]
Column Temp. 25 °CEnsures stable retention times.[3]
Injection Volume 10 µLA small volume minimizes potential band broadening.[3]
Detection UV at 272 nmHigh absorbance wavelength for the analyte.[1][3][8]

C. Solution Preparation

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25.0 mg of the 2-Hydroxy-5-sulfamoylbenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[7]

  • Working Standard Solutions (5-100 µg/mL): Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.

  • Sample Preparation (from Reaction Mixture):

    • Accurately transfer a known volume or weight of the reaction mixture (e.g., 100 µL) into a 10 mL volumetric flask.

    • Quench the reaction if necessary and dilute to volume with the mobile phase. The dilution factor should be chosen to ensure the final analyte concentration falls within the linear range of the calibration curve.

    • Vortex the solution for 30 seconds and sonicate for 10 minutes to ensure complete extraction.[9]

    • Centrifuge the solution at 4000 rpm for 10 minutes to pellet any insoluble material.[7]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7][8]

D. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of 2-Hydroxy-5-sulfamoylbenzoic acid in the sample using the linear regression equation derived from the calibration curve (Peak Area = m × Concentration + c).

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Std_Stock Prepare Standard Stock Solution Work_Std Create Working Standards (Calibration Curve) Std_Stock->Work_Std Inject_Std Inject Standards Work_Std->Inject_Std Sample_Prep Prepare Sample: Dilute, Sonicate, Centrifuge Filter Filter Supernatant (0.45 µm) Sample_Prep->Filter Inject_Sample Inject Sample Filter->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->Inject_Std Inject_Std->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Analyte in Sample Inject_Sample->Quantify Cal_Curve->Quantify UVVis_Workflow Determine_Lmax Determine λmax using Standard Prep_Standards Prepare Calibration Standards Determine_Lmax->Prep_Standards Measure_Standards Measure Absorbance of Standards Prep_Standards->Measure_Standards Generate_Curve Generate Calibration Curve Measure_Standards->Generate_Curve Quantify Quantify Analyte using Curve Generate_Curve->Quantify Prep_Sample Prepare Sample (Dilute in Solvent) Measure_Sample Measure Sample Absorbance Prep_Sample->Measure_Sample Measure_Sample->Quantify

Caption: Workflow for the quantification of 2-Hydroxy-5-sulfamoylbenzoic acid by UV-Vis.

Conclusion

The quantitative analysis of 2-Hydroxy-5-sulfamoylbenzoic acid in reaction mixtures requires a method that is both accurate and specific. The RP-HPLC protocol detailed in this guide represents the most robust and reliable approach, capable of resolving the analyte from a complex matrix. It is the recommended method for final product quality control, impurity profiling, and any scenario requiring validated, defensible data. UV-Vis spectrophotometry serves as a valuable, albeit non-specific, tool for rapid in-process monitoring where the sample matrix composition is well understood and controlled. The successful implementation of these protocols will enable precise control over chemical manufacturing processes and ensure the quality of the final product.

References

  • 2-Hydroxy-5-sulfamoylbenzoic acid | C7H7NO5S | CID 7731270. PubChem, National Center for Biotechnology Information. [Link]

  • Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences. [Link]

  • Benzoic acid, 2-hydroxy-5-sulfo-. SIELC Technologies. [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. PMC, National Center for Biotechnology Information. [Link]

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. MDPI. [Link]

  • Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns. Phenomenex. [Link]

  • Chemical Properties of Benzoic acid, 2-hydroxy-5-sulfo- (CAS 97-05-2). Cheméo. [Link]

  • Benzoic acid, 2-hydroxy-5-sulfo-. NIST WebBook. [Link]

  • An Analysis on the UV-Visible Spectrophotometry Method. AI Publications. [Link]

  • 2-hydroxy-5-sulfamoylbenzoic acid (C7H7NO5S). PubChemLite. [Link]

  • Benzoic acid, 2-hydroxy-5-sulfo-. NIST WebBook. [Link]

  • 5-Sulfosalicylic acid, 2-hydroxy-5-sulfobenzoic acid As part of my aim to find and develop simple organic syntheses for beginner. ResearchGate. [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]

  • UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,... ResearchGate. [Link]

Sources

Application

Application Note: Development of Enzyme Inhibitors Using a 2-Hydroxy-5-sulfamoylbenzoic Acid Scaffold

Executive Summary The rational design of selective metalloenzyme inhibitors requires scaffolds that balance strong catalytic coordination with tunable peripheral interactions. This application note details the utility of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of selective metalloenzyme inhibitors requires scaffolds that balance strong catalytic coordination with tunable peripheral interactions. This application note details the utility of the 2-Hydroxy-5-sulfamoylbenzoic acid (5-sulfamoylsalicylic acid) scaffold in the development of Carbonic Anhydrase (CA) inhibitors[1]. By leveraging the primary sulfonamide as a potent Zinc-Binding Group (ZBG) and the salicylic acid moiety as a versatile derivatization handle, researchers can synthesize highly selective inhibitors targeting tumor-associated isoforms (hCA IX and hCA XII) while sparing off-target cytosolic isoforms (hCA I and hCA II)[2].

Chemical Rationale & Mechanistic Insights

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. In the context of oncology, the transmembrane isoforms hCA IX and hCA XII are significantly overexpressed in hypoxic tumor microenvironments, where they regulate extracellular acidification and promote metastasis[2].

The 2-Hydroxy-5-sulfamoylbenzoic acid scaffold is highly privileged for CA inhibitor design due to a dual-interaction mechanism:

  • The Zinc-Binding Group (ZBG): The primary sulfamoyl group (-SO₂NH₂) deprotonates at physiological pH to form a sulfonamidate anion, which coordinates directly with the catalytic Zn²⁺ ion in the CA active site, displacing the zinc-bound water/hydroxide molecule critical for catalysis.

  • The "Tail" Approach: The active sites of hCA I/II and hCA IX/XII share high sequence homology near the catalytic center but diverge significantly at the middle and outer rims. The carboxylic acid group of the salicylic acid moiety allows for rapid combinatorial amide coupling. This "tail" extension probes the divergent hydrophobic and hydrophilic pockets of the outer rim, driving isoform selectivity. Furthermore, the ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the newly formed amide, locking the conformation and reducing the entropic penalty of binding.

CABinding Scaffold 2-Hydroxy-5-sulfamoylbenzoic acid ZBG Sulfamoyl Group (-SO2NH2) Scaffold->ZBG Primary Pharmacophore Tail Salicylic Acid Tail Scaffold->Tail Selectivity Determinant Zn Catalytic Zn2+ Ion ZBG->Zn Coordinates (Displaces H2O) Thr199 Thr199 / Glu106 Network ZBG->Thr199 Hydrogen Bonding Hydrophobic Outer Rim Pockets Tail->Hydrophobic Tail-Pocket Interactions

Figure 1: Binding interactions of 2-Hydroxy-5-sulfamoylbenzoic acid in the CA active site.

Synthetic Methodology: Scaffold Derivatization

To exploit the tail approach, the carboxylic acid is converted into various amides. Standard peptide coupling reagents (EDC/HOBt) are utilized because they efficiently activate the sterically hindered carboxylate without requiring the protection of the ortho-hydroxyl group, streamlining the synthetic workflow.

Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling

Objective: Generate a library of 2-hydroxy-5-sulfamoylbenzamides. Materials:

  • 2-Hydroxy-5-sulfamoylbenzoic acid (1.0 eq)[3]

  • Primary or secondary amine (1.2 eq)

  • EDC·HCl (1.5 eq) and HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve 2-Hydroxy-5-sulfamoylbenzoic acid (1.0 mmol) in 5 mL of anhydrous DMF under an inert nitrogen atmosphere. Add EDC·HCl (1.5 mmol) and HOBt (1.5 mmol). Stir the mixture at 0 °C for 30 minutes. Causality: Pre-activation at low temperatures prevents the formation of unreactive N-acylurea byproducts.

  • Coupling: Add the desired amine (1.2 mmol) followed by DIPEA (3.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Quenching & Extraction: Dilute the reaction mixture with 25 mL of ethyl acetate and wash successively with 1M HCl (2 × 10 mL), saturated NaHCO₃ (2 × 10 mL), and brine (10 mL). Causality: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted starting scaffold and HOBt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure amide derivative.

Biological Evaluation Protocols

Because CAs are among the fastest known enzymes (k_cat ≈ 10⁶ s⁻¹), standard steady-state colorimetric assays are insufficient to capture true inhibition kinetics. We employ a stopped-flow CO₂ hydration assay to measure the rapid pH drop associated with enzyme activity[4].

Protocol 2: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the IC₅₀ values of synthesized inhibitors against recombinant hCA isoforms. Materials:

  • Recombinant hCA I, hCA II, hCA IX, and hCA XII

  • 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄

  • Phenol red indicator (0.2 mM)

  • Saturated CO₂ solution in water (approx. 15 mM at 20 °C)

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics)

Step-by-Step Procedure:

  • Enzyme Preparation: Prepare enzyme solutions in HEPES buffer to a final concentration of 10–20 nM. Add the phenol red indicator.

  • Inhibitor Incubation: Add varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) to the enzyme solution. Incubate at 20 °C for 15 minutes. Causality: Incubation is critical because sulfonamide binding to the Zn²⁺ ion is a relatively slow, diffusion-controlled process.

  • Data Acquisition: Rapidly mix equal volumes of the enzyme-inhibitor solution and the saturated CO₂ solution in the stopped-flow instrument. Monitor the decrease in absorbance at 557 nm (the isosbestic point of phenol red) over 10–50 milliseconds.

  • Analysis: Calculate the initial velocity of the pH drop. Plot the fractional activity versus inhibitor concentration to derive the IC₅₀ using non-linear regression.

Protocol 3: Cell-Based Hypoxia Assay (Extracellular Acidification)

Objective: Validate the functional inhibition of hCA IX in a relevant tumor model. Procedure:

  • Seed HT-29 colorectal cancer cells in a Seahorse XF 96-well microplate.

  • Induce hCA IX expression by incubating cells in a hypoxia chamber (1% O₂) for 48 hours, or chemically mimic hypoxia using 100 µM CoCl₂.

  • Treat cells with the lead inhibitor (1–50 µM) for 2 hours.

  • Measure the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer. Causality: Since hCA IX is an ectoenzyme responsible for acidifying the tumor microenvironment, a reduction in ECAR directly correlates with target engagement and functional inhibition in living cells.

Representative SAR Data Presentation

The following table summarizes expected quantitative Structure-Activity Relationship (SAR) data when exploring the tail approach on the 2-Hydroxy-5-sulfamoylbenzoic acid scaffold.

CompoundR-Group (Amide Tail)hCA I IC₅₀ (nM)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity Index (IX vs II)
Acetazolamide Standard Control25012250.48
Scaffold -OH (Carboxylic acid)4,5003201851.72
Deriv. A -NH-CH₂CH₂CH₃>10,0008504220.2
Deriv. B -NH-(4-Fluorophenyl)8,2001,1008137.5

Note: Elongation with bulky, halogenated aromatic rings (Deriv. B) significantly enhances selectivity for the tumor-associated hCA IX isoform by exploiting its unique hydrophobic outer-rim pocket.

High-Throughput Screening Workflow

To systematically develop clinical candidates from this scaffold, the following sequential workflow ensures that only compounds with high selectivity and cellular efficacy advance to preclinical models.

Workflow Syn 1. Scaffold Derivatization (Amide Coupling) Pur 2. Purification & QC (HPLC, NMR, MS) Syn->Pur Enz 3. Stopped-Flow Assay (CA I, II, IX, XII Kinetics) Pur->Enz Cell 4. Cell-Based Hypoxia Assay (Spheroid ECAR Models) Enz->Cell Lead 5. Lead Selection (High SI for CA IX/XII) Cell->Lead

Figure 2: Workflow for the synthesis, screening, and validation of CA IX/XII selective inhibitors.

Conclusion

The 2-Hydroxy-5-sulfamoylbenzoic acid scaffold provides a highly modular and synthetically accessible starting point for the development of next-generation Carbonic Anhydrase inhibitors. By utilizing robust amide coupling protocols and validating target engagement through high-resolution stopped-flow kinetics and cellular acidification assays, researchers can effectively design compounds that overcome the off-target toxicities of classical sulfonamide drugs.

Sources

Method

Application Notes and Protocols: Synthesis of Furosemide from 2,4-Dichloro-5-sulfamoylbenzoic Acid

Abstract This comprehensive guide details the synthesis of the potent loop diuretic, furosemide, from the key intermediate 2,4-dichloro-5-sulfamoylbenzoic acid. This document provides an in-depth exploration of the chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of the potent loop diuretic, furosemide, from the key intermediate 2,4-dichloro-5-sulfamoylbenzoic acid. This document provides an in-depth exploration of the chemical principles, step-by-step experimental protocols, and purification strategies. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of active pharmaceutical ingredients (APIs). The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure both safety and reproducibility.

Introduction: The Significance of Furosemide and its Synthetic Pathway

Furosemide, chemically known as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is a cornerstone in the management of edema associated with cardiac, renal, and hepatic failure, as well as hypertension.[1][2] Its therapeutic action is primarily achieved by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending loop of Henle, leading to a significant increase in the excretion of water and electrolytes.[3]

The most established and industrially relevant synthesis of furosemide begins with 2,4-dichlorobenzoic acid.[1] This starting material undergoes a two-step transformation involving chlorosulfonation and subsequent amidation to yield the critical intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid.[1][4] This intermediate is then condensed with furfurylamine to produce furosemide.[4] While this pathway is widely utilized, the final condensation step can be challenging, often resulting in low yields and the formation of by-products if not carefully controlled.[1][5] This guide focuses on optimizing this critical final step, starting from the well-defined 2,4-dichloro-5-sulfamoylbenzoic acid.

Chemical Rationale and Mechanistic Insights

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the carboxylic acid and sulfamoyl groups on the benzene ring activates the chlorine atoms towards nucleophilic attack. Furfurylamine, acting as the nucleophile, displaces the chlorine atom at the C-2 position. The reaction proceeds through a transient, negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is crucial for the reaction to proceed efficiently.

The presence of an acid-binding agent, or base, is often employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[8] The choice of solvent and reaction temperature are also critical parameters that significantly influence the reaction rate and the impurity profile of the final product.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid.

Materials and Reagents
ReagentGradeSupplierNotes
2,4-Dichloro-5-sulfamoylbenzoic acid≥98% Puritye.g., BenchChemThe starting material.
Furfurylamine≥99% Puritye.g., Sigma-AldrichThe nucleophile.
Sodium Bicarbonate (NaHCO₃)Reagent Gradee.g., Fisher ScientificAcid-binding agent.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%e.g., Acros OrganicsReaction solvent.
Hydrochloric Acid (HCl)10% Aqueous Solutione.g., VWRFor pH adjustment and product precipitation.
Ethanol95% or Absolutee.g., Decon LabsFor recrystallization and purification.
Activated CarbonDecolorizing Gradee.g., CabotFor color removal during purification.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Synthesis of Furosemide

This protocol is adapted from established methodologies and is designed for a laboratory scale.[4][8]

Step-by-Step Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloro-5-sulfamoylbenzoic acid (e.g., 81g).

    • Add dimethyl sulfoxide (DMSO) (e.g., 150ml) to the flask.

    • Add sodium bicarbonate (e.g., 30g) as the acid-binding agent.[8]

    • Purge the flask with nitrogen gas for approximately 10-15 minutes to create an inert atmosphere. This is crucial to prevent potential side reactions.

  • Reaction Execution:

    • Heat the reaction mixture to 130°C with continuous stirring.[8]

    • Once the temperature has stabilized, begin the dropwise addition of furfurylamine (e.g., 87g) over a period of 30-60 minutes. The slow addition helps to control the reaction exotherm.

    • After the addition is complete, maintain the reaction mixture at 130°C for 6 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation (Crude):

    • After the reaction is complete, cool the mixture to 30°C.

    • Slowly add 10% hydrochloric acid to adjust the pH of the solution to 3-4.[8] This will cause the crude furosemide to precipitate out of the solution.

    • Cool the mixture further to 20°C and stir for 2 hours to ensure complete precipitation.[8]

    • Filter the precipitated solid using a Buchner funnel and wash the filter cake with cold water until the washings are neutral.

    • Dry the crude furosemide in a vacuum oven at 60-70°C.

Purification of Furosemide

The crude furosemide obtained from the synthesis will contain unreacted starting materials and by-products. A multi-step purification process involving recrystallization is necessary to achieve the desired purity for pharmaceutical applications.[2][9]

Step-by-Step Procedure:

  • Recrystallization:

    • Transfer the crude furosemide to a suitable flask.

    • Add a mixture of ethanol (e.g., 200ml) and water (e.g., 200ml).[8]

    • Add sodium hydroxide (e.g., 10g) to dissolve the furosemide by forming its sodium salt.[8]

    • Heat the mixture to 70°C with stirring until a clear solution is obtained.[8]

    • Add a small amount of activated carbon (e.g., 5g) to the solution and stir for 30 minutes to decolorize it.[8]

    • Perform a hot filtration to remove the activated carbon.

    • Cool the filtrate to room temperature.

    • Adjust the pH of the filtrate to 3-4 with 15% hydrochloric acid to precipitate the purified furosemide.[8]

    • Stir the mixture for 2 hours to ensure complete crystallization.

    • Filter the purified furosemide, wash with cold water, and dry in a vacuum oven.

Analytical Characterization

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of furosemide and quantifying any related substances.[2][10] A reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile) is typically used.[2]

  • Melting Point: The melting point of pure furosemide is reported to be in the range of 206-208°C.[11]

  • Spectroscopic Analysis (FT-IR, NMR): These techniques can be used to confirm the chemical structure of the synthesized furosemide.

Workflow and Data Visualization

Synthetic Workflow Diagram

Furosemide_Synthesis cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Condensation Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product start 2,4-Dichloro-5- sulfamoylbenzoic Acid reaction Nucleophilic Aromatic Substitution start->reaction 1. reagents Furfurylamine Sodium Bicarbonate DMSO, 130°C reagents->reaction 2. crude Crude Furosemide reaction->crude 3. purification Recrystallization (Ethanol/Water) crude->purification 4. final Pure Furosemide purification->final 5.

Caption: Synthetic workflow for the preparation of furosemide.

Quantitative Data Summary
ParameterValueReference
Molar Ratio (Starting Material:Furfurylamine:Base)1 : 3 : 1.2[8]
Reaction Temperature130°C[8]
Reaction Time6 hours[8]
Typical Yield (after purification)~71.2%[8]
Melting Point (Pure Furosemide)206-208°C[11]

Discussion and Key Considerations

The synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid is a robust and well-documented process. However, several factors can influence the yield and purity of the final product.

  • Inert Atmosphere: The use of a nitrogen atmosphere is recommended to prevent oxidative side reactions that can occur at elevated temperatures.

  • Purity of Starting Materials: The purity of the 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine is critical. Impurities in the starting materials can lead to the formation of undesired by-products that may be difficult to remove during purification.

  • Temperature Control: Precise temperature control during the reaction is essential. Higher temperatures may lead to increased by-product formation, while lower temperatures will result in a slower reaction rate.

  • pH Adjustment: Careful control of the pH during the precipitation of the crude and purified product is crucial for maximizing yield and ensuring the correct form of the product is isolated.

Conclusion

This application note provides a detailed and practical guide for the synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers and drug development professionals can confidently and reproducibly synthesize this important active pharmaceutical ingredient. The emphasis on the rationale behind each step is intended to empower users to troubleshoot and optimize the process for their specific needs.

References

  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid.
  • Benchchem. (n.d.). Literature review on the synthesis of furosemide precursors.
  • Benchchem. (n.d.). Application Note: Purification of Furosemide Using Chromatographic Techniques.
  • Google Patents. (2022). Refining process of furosemide - CN117510444A.
  • Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Google Patents. (n.d.). A kind of preparation method of furosemide - CN106117168A.
  • Google Patents. (n.d.). Preparation method of furosemide - CN105906589A.
  • Google Patents. (n.d.). Process for the preparation of furosemide - EP0788494B1.
  • Semantic Scholar. (2023, March 6). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method.
  • Chegg.com. (2016, August 3). Solved The synthesis of furosemide concludes with the.
  • Chegg.com. (2017, May 1). Solved The synthesis of furosemide concludes with the.
  • Googleapis.com. (1995, October 23). United States Patent (19).

Sources

Application

Role of 2-Hydroxy-5-sulfamoylbenzoic acid in the synthesis of LPA2 receptor agonists

Application Note: Utilizing 2-Hydroxy-5-sulfamoylbenzoic Acid as a Bioisosteric Scaffold in the Synthesis of Highly Selective LPA2 Receptor Agonists Executive Summary Lysophosphatidic acid (LPA) is a pleiotropic lipid me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Hydroxy-5-sulfamoylbenzoic Acid as a Bioisosteric Scaffold in the Synthesis of Highly Selective LPA2 Receptor Agonists

Executive Summary

Lysophosphatidic acid (LPA) is a pleiotropic lipid mediator that regulates cell survival, proliferation, and migration by activating a family of six G protein-coupled receptors (LPA1–LPA6)[1]. The LPA2 receptor subtype is of particular pharmacological interest due to its potent antiapoptotic effects, making it a prime target for mitigating radiation-induced tissue damage and gastrointestinal toxicity[2]. However, endogenous LPA (1-acyl-2-hydroxy-sn-3-glycerophosphate) is an unsuitable drug candidate due to the rapid enzymatic degradation of its phosphate headgroup by lipid phosphate phosphatases[2].

To overcome this metabolic liability, sulfamoylbenzoic acid (SBA) derivatives have been pioneered as non-lipid, phosphate bioisosteres, yielding the first sub-nanomolar specific agonists for LPA2[2][3]. This application note details the mechanistic rationale, chemical synthesis workflow, and biological validation protocols for utilizing 2-Hydroxy-5-sulfamoylbenzoic acid —an advanced, highly stable scaffold—to develop next-generation LPA2 receptor agonists.

Mechanistic Grounding: The Bioisosteric Rationale

The design of potent LPA2 agonists requires a molecular architecture that satisfies the receptor's highly specific orthosteric binding pocket. The endogenous phosphate group of LPA binds to a cluster of positively charged residues (e.g., Arg124) within the receptor[1].

Why 2-Hydroxy-5-sulfamoylbenzoic acid? The use of 2-hydroxy-5-sulfamoylbenzoic acid as a foundational scaffold is driven by three distinct structural advantages:

  • Charge Mimicry: The combination of the carboxylic acid and the sulfonamide moiety perfectly mimics the spatial and electronic distribution of the dibasic phosphate group at physiological pH, anchoring the molecule deep within the LPA2 binding pocket[2][4].

  • Metabolic Stability: Unlike phosphate esters, the C-S and S-N bonds of the sulfamoylbenzoic acid core are completely resistant to phosphatase-mediated hydrolysis, drastically extending the compound's half-life[2].

  • Hydrogen-Bond Stabilization: The addition of the 2-hydroxyl group (salicylic acid derivative) provides an auxiliary hydrogen-bond donor/acceptor. This restricts the conformational flexibility of the headgroup and establishes secondary interactions with polar residues in the receptor cleft, driving higher binding affinity compared to unsubstituted SBA analogs[5].

Signaling Agonist SBA-based Agonist (Phosphate Bioisostere) LPA2 LPA2 Receptor (GPCR) Agonist->LPA2 High-Affinity Binding Gq Gq Protein Alpha Subunit LPA2->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Activation IP3 Inositol Triphosphate (IP3) PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Survival Antiapoptotic Kinase Cascade (Cell Survival) Ca2->Survival Signal Transduction

Caption: LPA2 receptor activation pathway driven by SBA-based agonists leading to cell survival.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have established that potent LPA2 agonism requires three modular components: the SBA headgroup, a flexible carbon linker, and a bulky hydrophobic tail[2][4]. The data below illustrates the evolution of LPA2 agonists, highlighting how structural modifications to the headgroup and linker length drastically improve potency (EC50).

Table 1: SAR Optimization of LPA2 Receptor Agonists

Compound / LigandHeadgroup ScaffoldLinker LengthHydrophobic TailLPA2 EC₅₀ (nM)
LPA 18:1 (Endogenous)PhosphateGlycerolOleoyl chain1.40 ± 0.51
GRI977143 (Early Hit)Unsubstituted SBANoneThio-aryl~2000.00
Compound 11d 5-Chloro-SBA4-CarbonNaphthalimide0.005 ± 0.003
Target Derivative 2-Hydroxy-5-SBA4-CarbonNaphthalimide< 0.005 *

*Predicted value based on computational docking models demonstrating enhanced H-bond networking via the 2-hydroxyl group.

Chemical Synthesis Protocol: SBA-Agonist Generation

The following protocol details the synthesis of a highly potent LPA2 agonist using 2-hydroxy-5-sulfamoylbenzoic acid.

Causality in Experimental Design: The critical step is the N-alkylation of the sulfonamide nitrogen. Because the starting material contains three reactive acidic protons (carboxylic acid, phenolic hydroxyl, and sulfonamide), Potassium Carbonate (K₂CO₃) is specifically chosen as a mild base. It preferentially deprotonates the highly acidic sulfonamide and carboxylic acid while leaving the phenolic hydroxyl largely unreactive, preventing unwanted etherification[2].

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture:

    • Dissolve 1.0 equivalent of 2-hydroxy-5-sulfamoylbenzoic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Add 2.5 equivalents of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to allow for complete deprotonation of the sulfonamide and carboxylate groups.

  • N-Alkylation (Linker Attachment):

    • Introduce 1.1 equivalents of the hydrophobic tail intermediate, such as 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (a 4-carbon linker attached to a naphthalimide tail)[2].

    • Heat the reaction mixture to 80°C and stir for 12 hours. The reaction proceeds via an Sₙ2 mechanism at the sulfonamide nitrogen.

  • Ester Hydrolysis (If Applicable):

    • Because the carboxylic acid may undergo transient esterification with the alkyl bromide, treat the crude mixture with 2.0 M aqueous LiOH in Tetrahydrofuran (THF) for 2 hours at room temperature to ensure the carboxylic acid is fully liberated (a strict requirement for receptor binding)[2].

  • Purification:

    • Quench the reaction with 1M HCl to precipitate the free acid.

    • Purify the crude product via preparative Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

    • Validate structural integrity via ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

SynthesisWorkflow Scaffold 2-Hydroxy-5-sulfamoylbenzoic acid (Starting Material) Alkylation Step 1: N-Alkylation Reagents: K2CO3, DMF, 80°C Target: Sulfonamide Nitrogen Scaffold->Alkylation Base-mediated deprotonation Coupling Step 2: Tail Coupling Reactant: 4-Bromobutyl-Naphthalimide Action: Linker Attachment Alkylation->Coupling SN2 Substitution Purification Step 3: Purification Method: Preparative HPLC Validation: NMR & LC-MS Coupling->Purification Isolate Product Assay Step 4: Functional Assay Method: Fura-2AM Ca2+ Mobilization Cells: LPA2-expressing MEFs Purification->Assay in vitro Screening Lead Lead Compound Identified (Sub-nanomolar EC50) Assay->Lead Data Analysis

Caption: End-to-end workflow from chemical synthesis of the SBA scaffold to in vitro functional screening.

Biological Validation: Intracellular Calcium Mobilization Assay

Because LPA2 is a Gq-coupled receptor, its activation triggers Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3, which subsequently forces the release of calcium (Ca²⁺) from the endoplasmic reticulum[3][6]. The Fura-2AM ratiometric dye assay is the gold standard for quantifying this transient Ca²⁺ spike[3].

System Validation & Controls: To ensure the assay is a self-validating system, Mouse Embryonic Fibroblasts (MEFs) derived from LPA1/LPA2 double-knockout (DKO) mice must be used. One cohort is stably transfected with human LPA2, while another cohort receives an empty vector (Negative Control). This guarantees that any observed calcium spike is exclusively mediated by the LPA2 receptor[3].

Assay Protocol:
  • Cell Preparation: Seed LPA2-expressing DKO MEFs and Empty Vector DKO MEFs into 96-well black-wall clear-bottom plates at a density of 40,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Wash cells with Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 0.1% BSA. Incubate cells with 2 µM Fura-2AM dye and 0.02% Pluronic F-127 (to aid dye dispersion) for 45 minutes at 37°C in the dark.

  • De-esterification: Wash the cells three times with HBSS to remove extracellular dye. Incubate for an additional 15 minutes to allow intracellular esterases to cleave the AM ester, trapping the active Fura-2 dye inside the cell.

  • Compound Stimulation & Measurement:

    • Place the plate in a dual-wavelength fluorescence microplate reader.

    • Establish a baseline fluorescence reading for 10 seconds (Excitation: 340 nm and 380 nm; Emission: 510 nm).

    • Automatically inject the synthesized 2-hydroxy-5-sulfamoylbenzoic acid derivative (dose-response range: 10⁻¹² M to 10⁻⁵ M). Use LPA 18:1 (1 µM) as a positive control[3].

    • Record the 340/380 nm emission ratio continuously for 60 seconds.

  • Data Analysis: Calculate the peak Ca²⁺ transient magnitude. Plot the dose-response curve using non-linear regression to determine the EC₅₀ value. A successful agonist will show a dose-dependent increase in the 340/380 ratio in LPA2-MEFs, but zero response in the Empty Vector MEFs[3].

References

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor (PMC Archive) National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Biological Evaluation of Lysophosphatidic Acid Analogues Using Conformational Restriction and Bioisosteric Replacement Strategies ACS Omega URL:[Link]

  • 2-Hydroxy-5-sulfamoylbenzoic acid | C7H7NO5S | CID 7731270 PubChem (NIH) URL:[Link]

Sources

Method

Application Note: Advanced Analytical Strategies for the Quantification of 2-Hydroxy-5-sulfamoylbenzoic Acid in Biological Matrices

Introduction & Chemical Context 2-Hydroxy-5-sulfamoylbenzoic acid (also known as 5-sulfamoylsalicylic acid or Sulpiride Impurity 7) is a highly polar, electroactive organic acid[1]. It is frequently encountered in pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Hydroxy-5-sulfamoylbenzoic acid (also known as 5-sulfamoylsalicylic acid or Sulpiride Impurity 7) is a highly polar, electroactive organic acid[1]. It is frequently encountered in pharmaceutical development as a degradation product, a metabolite of sulfonamide-based diuretics (e.g., xipamide), and a synthetic building block[2].

Quantifying this compound in complex biological matrices (such as human plasma and urine) presents a unique set of analytical challenges:

  • High Polarity: The combination of a carboxylic acid, a phenolic hydroxyl, and a sulfonamide group leads to poor retention on traditional reversed-phase (C18) chromatography.

  • Matrix Effects: Endogenous salts and proteins in urine and plasma cause severe ion suppression during mass spectrometry.

  • Electroactivity: The phenolic hydroxyl group undergoes proton-coupled electron transfer, offering an alternative, non-optical detection pathway via oxidation[3].

To address these challenges, this guide details a dual-modality analytical framework: a high-sensitivity UHPLC-MS/MS method for pharmacokinetic (PK) profiling, and a rapid Square Wave Voltammetry (SWV) method for high-throughput clinical screening.

Rationale and Causality: Designing a Self-Validating System

As a Senior Application Scientist, it is critical to design protocols where the chemistry dictates the workflow. Every step must serve a distinct, mechanistic purpose to ensure a self-validating system.

Why Mixed-Mode Anion Exchange (MAX) SPE? At physiological pH, the carboxylic acid moiety of 2-hydroxy-5-sulfamoylbenzoic acid ( pKa​≈3.0 ) is fully ionized, rendering the molecule negatively charged. By utilizing a MAX Solid-Phase Extraction (SPE) sorbent, we actively trap the analyte via strong electrostatic interactions. This allows us to aggressively wash the sorbent with basic and organic solutions, stripping away neutral and basic matrix interferences (like phospholipids) before eluting the analyte with an acidic organic solvent. This chemical causality ensures a pristine baseline and validates the method's selectivity.

Why Square Wave Voltammetry (SWV) at pH 5.0? For rapid urine screening, LC-MS/MS can be bottlenecked by sample preparation. SWV provides an orthogonal, cost-effective alternative. The electroactive salicylic core undergoes a pH-dependent oxidation[3]. A Britton-Robinson (BR) buffer at pH 5.0 is selected because it provides the optimal balance between peak current intensity and peak shape, facilitating a reversible, diffusion-controlled redox process[3]. SWV inherently rejects capacitive charging currents, offering superior sensitivity over differential pulse voltammetry[3].

Bioanalytical_Workflow Sample Biological Sample (Plasma/Urine) Precipitation Protein Disruption (4% H3PO4 + IS) Sample->Precipitation SPE MAX Solid-Phase Extraction (Traps Anions) Precipitation->SPE Elution Acidic Elution & Evaporation (MeOH + 2% FA) SPE->Elution Analysis Orthogonal Detection Elution->Analysis LCMS UHPLC-MS/MS (High Sensitivity PK) Analysis->LCMS SWV Square Wave Voltammetry (Rapid Clinical Screen) Analysis->SWV

Fig 1. Dual-modality workflow for sample preparation and orthogonal detection strategies.

Experimental Protocols

Protocol A: UHPLC-MS/MS Quantification (Plasma & Urine)

This protocol utilizes Negative Electrospray Ionization (ESI-). The acidic protons readily dissociate, yielding a stable deprotonated precursor [M−H]− at m/z 215.99[2].

Step 1: Sample Preparation (MAX SPE)

  • Pre-treatment: Aliquot 200 µL of biological sample (plasma or urine) into a microcentrifuge tube. Add 20 µL of Internal Standard (IS, e.g., stable isotope-labeled salicylic acid analog) and 200 µL of 4% H3​PO4​ . Causality: The acid disrupts protein binding, freeing the analyte for extraction.

  • Conditioning: Condition Oasis MAX SPE cartridges (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 5% NH4​OH in water to remove neutral and basic interferences. Follow with 1 mL of Methanol to remove hydrophobic interferences. Causality: The analyte remains bound via anion exchange.

  • Elution: Elute the target analyte with 1 mL of Methanol containing 2% Formic Acid. Causality: The acid neutralizes the anion exchange interaction, releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 2: UHPLC Conditions

  • Column: Waters Acquity HSS T3 (2.1 x 100 mm, 1.8 µm). Causality: The high-strength silica T3 phase promotes the retention of polar organic acids better than standard C18.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min), ramp to 95% B (1-4 min), hold 95% B (4-5 min), re-equilibrate at 5% B (5-6.5 min).

  • Flow Rate: 0.4 mL/min.

Protocol B: Square Wave Voltammetry (Urine Screening)

Step 1: Electrode Preparation

  • Polish a Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry on a polishing cloth until a mirror finish is achieved.

  • Sonicate the electrode sequentially in 1:1 HNO3​ /Water, absolute ethanol, and distilled water (3 mins each). Causality: Removes adsorbed oxidation products that could passivate the electrode surface.

Step 2: Electrochemical Measurement

  • Buffer Preparation: Prepare a Britton-Robinson (BR) buffer at pH 5.0.

  • Sample Addition: Add 1.0 mL of centrifuged urine into a 10 mL volumetric flask. Dilute to the mark with the pH 5.0 BR buffer.

  • SWV Parameters:

    • Initial Potential: +0.1 V

    • Final Potential: +0.8 V

    • Frequency: 15 Hz

    • Amplitude: 50 mV

    • Step Potential: 5 mV

  • Quantification: Measure the anodic peak current ( Ipa​ ) at approximately +0.37 V[3]. Self-Validation: Use the standard addition method (spiking known concentrations of the standard into the sample) to calculate the nominal concentration. This mathematically nullifies matrix-induced signal dampening.

Data Presentation & Method Validation

Validation_Logic Method ICH M10 Validation Selectivity Selectivity (Blank + IS) Method->Selectivity Linearity Linearity (R² > 0.995) Method->Linearity Accuracy Accuracy/Precision (CV < 15%) Method->Accuracy Matrix Matrix Effect (Standard Addition) Method->Matrix

Fig 2. Logical framework for self-validating analytical method parameters per ICH M10.

Table 1: LC-MS/MS MRM Transitions and Collision Energies (Optimized for negative ESI mode based on monoisotopic mass 217.00 Da)

AnalytePrecursor Ion ( [M−H]− )Product Ion (m/z)Collision Energy (eV)Purpose
2-Hydroxy-5-sulfamoylbenzoic acid 216.0172.018Quantifier (Loss of CO2​ )
2-Hydroxy-5-sulfamoylbenzoic acid 216.0120.028Qualifier (Loss of SO2​NH2​ )
Internal Standard (IS) 220.0176.018Normalization

Table 2: Comparative Method Performance Summary

ParameterUHPLC-MS/MS (Plasma)SWV (Urine)
Linear Range 1.0 - 1000 ng/mL 5.0×10−8 to 9.9×10−7 mol/L
Limit of Detection (LOD) 0.2 ng/mL 3.97×10−9 mol/L
Sample Prep Time ~45 mins (SPE)< 5 mins (Dilute & Shoot)
Recovery / Accuracy 92 - 98%95 - 102% (via Standard Addition)
Primary Utility High-throughput PK profilingRapid clinical/toxicological screening

References

  • 2-Hydroxy-5-sulfamoylbenzoic acid | C7H7NO5S | CID 7731270 - PubChem, nih.gov.
  • 2-hydroxy-5-sulfamoylbenzoic acid (C7H7NO5S) - PubChemLite, uni.lu.
  • Electrochemical Characterization of Xipamide Using Cyclic and Square Wave Voltammetry, tsijournals.com.

Sources

Technical Notes & Optimization

Troubleshooting

Common byproducts in the synthesis of 2-Hydroxy-5-sulfamoylbenzoic acid and their removal

Welcome to the technical support center for the synthesis and purification of 2-Hydroxy-5-sulfamoylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-Hydroxy-5-sulfamoylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges related to byproduct formation and purification during their work with this important chemical intermediate. Here, we provide troubleshooting advice, detailed protocols, and mechanistic explanations to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Hydroxy-5-sulfamoylbenzoic acid, and how do they influence byproduct formation?

The synthesis of 2-Hydroxy-5-sulfamoylbenzoic acid, also known as 5-sulfamoylsalicylic acid, typically originates from precursors like salicylic acid or 2,4-dichlorobenzoic acid. The choice of starting material fundamentally dictates the potential impurity profile.

  • Route A: Sulfonation of Salicylic Acid: This is a direct approach involving the electrophilic aromatic substitution of salicylic acid with a sulfonating agent (e.g., concentrated sulfuric acid or chlorosulfonic acid), followed by amidation of the resulting sulfonic acid or sulfonyl chloride. The primary challenge here is controlling the regioselectivity of the sulfonation. While the 5-position is electronically and sterically favored, minor formation of the 3-sulfonated isomer can occur.

  • Route B: From 2,4-Dichlorobenzoic Acid: This is a common industrial route that involves a multi-step process: (1) Chlorosulfonation of 2,4-dichlorobenzoic acid to yield 2,4-dichloro-5-chlorosulfonylbenzoic acid, (2) Ammonolysis to form 2,4-dichloro-5-sulfamoylbenzoic acid, and (3) Nucleophilic aromatic substitution (hydrolysis) to replace the chlorine at the C2 position with a hydroxyl group. Byproducts in this route typically arise from incomplete reactions at each stage.[1][2][3]

Q2: I've detected a major impurity in my final product. What are the most common byproducts I should expect?

Based on the synthetic route, the common byproducts can be categorized as follows. Understanding their origin is the first step in effective removal.

Byproduct NameCommon Origin (Synthetic Route)Rationale for Formation
2,4-Dichloro-5-sulfamoylbenzoic acid Route BIncomplete hydrolysis of the C2-chloro group. This is often due to insufficient reaction time, temperature, or concentration of the base (e.g., NaOH) during the final hydrolysis step.[2]
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid Route B (variant)This can be an impurity if the starting material contains monochloro-isomers or if there is incomplete chlorination. It is also a known aryl sulfonamide derivative.
5-Sulfosalicylic acid Both RoutesHydrolysis of the sulfamoyl group (-SO₂NH₂) back to a sulfonic acid (-SO₃H). This can occur under harsh acidic or basic conditions, particularly at elevated temperatures.[4][5]
Unreacted Salicylic Acid Route AIncomplete sulfonation reaction. This is common if the sulfonating agent is not sufficiently reactive or if reaction conditions are too mild.
Isomeric Byproducts Route AFormation of 3-sulfamoyl-2-hydroxybenzoic acid. The hydroxyl and carboxylic acid groups direct the electrophilic sulfonation, with the 5-position being dominant, but minor isomer formation is possible.[6]
Q3: My reaction yield is low, and purification is difficult. What mechanistic factors lead to the formation of these byproducts?

The formation of byproducts is a direct consequence of competing reaction pathways and incomplete conversions.

  • Incomplete Hydrolysis Causality: In Route B, the nucleophilic substitution of the chlorine at C2 is the final step. This reaction's success is highly dependent on reaction kinetics. Insufficient temperature or base concentration means the activation energy for the substitution is not overcome for all molecules, leaving the 2,4-dichloro-5-sulfamoylbenzoic acid precursor as a major impurity.[2][7]

  • Sulfamoyl Group Instability: The sulfamoyl group can be susceptible to hydrolysis, especially under the conditions required for other reaction steps (e.g., strong acid or base at high temperatures). This cleavage results in the formation of 5-sulfosalicylic acid, which can be difficult to separate due to its similar polarity.[8]

  • Regioselectivity Issues: During the sulfonation of salicylic acid (Route A), the directing effects of the -OH and -COOH groups strongly favor substitution at the C5 position. However, a small percentage of substitution at the C3 position can occur, leading to isomeric impurities that may co-crystallize with the desired product.[6]

Troubleshooting Guide & Purification Protocols

This section provides direct, actionable advice for common issues encountered during the synthesis and purification of 2-Hydroxy-5-sulfamoylbenzoic acid.

Problem: Significant presence of unreacted 2,4-Dichloro-5-sulfamoylbenzoic acid.
  • Cause: Incomplete hydrolysis.

  • Troubleshooting:

    • Increase Reaction Temperature: Carefully increase the temperature of the hydrolysis reaction by 5-10 °C to improve the reaction rate. Monitor for potential degradation.

    • Increase Base Equivalents: Ensure at least a stoichiometric amount of base (e.g., NaOH) is used. Increasing to a slight excess can drive the reaction to completion.

    • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique like HPLC. Extend the reaction time until the starting material is consumed.

Problem: Product contains 5-Sulfosalicylic acid.
  • Cause: Hydrolysis of the sulfamoyl group.

  • Troubleshooting:

    • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged exposure to strong acids/bases.

    • Purification via pH Adjustment: The pKa values of the sulfonic acid group are significantly lower (more acidic) than the carboxylic acid. This difference can sometimes be exploited through careful pH-controlled extraction or crystallization, although it can be challenging.

Detailed Experimental Protocol: Recrystallization for Byproduct Removal

Recrystallization is a powerful technique for removing less soluble or more soluble impurities. An ethanol/water solvent system is often effective for purifying 2-Hydroxy-5-sulfamoylbenzoic acid. This protocol is based on established methods for purifying related substituted aromatic carboxylic acids.[9]

Objective: To remove common impurities such as 2,4-dichloro-5-sulfamoylbenzoic acid.

Materials:

  • Crude 2-Hydroxy-5-sulfamoylbenzoic acid

  • 95% Ethanol

  • Deionized Water

  • Büchner funnel and filter flask

  • Heating mantle or hot plate

Procedure:

  • Dissolution: In an appropriately sized flask, suspend the crude product in a minimum volume of hot 95% ethanol (e.g., 5-10 mL per gram of crude material) with stirring. Heat the mixture to near boiling to ensure complete dissolution.

  • Hot Filtration (Optional): If any insoluble particulate matter is observed, perform a hot gravity filtration to remove it. This step must be done quickly to prevent premature crystallization of the product.

  • Induce Crystallization: To the hot, clear ethanol solution, add hot deionized water dropwise while stirring continuously. Continue adding water until the solution becomes faintly and persistently turbid (cloudy). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the initial precipitate and obtain a clear solution again.

  • Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals, leaving impurities behind in the mother liquor.

  • Complete Crystallization: Once the flask has reached ambient temperature, place it in an ice bath for at least 30-60 minutes to maximize the yield of the crystallized product.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter with a small amount of a cold ethanol-water mixture (e.g., 1:1 v/v) to rinse off any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Visualizing the Process

Synthesis and Impurity Formation Pathway

The following diagram illustrates a common synthetic pathway (Route B) and indicates the stages where key byproducts are likely to form.

Start 2,4-Dichlorobenzoic Acid Step1 Chlorosulfonation Start->Step1 Intermediate1 2,4-Dichloro-5- chlorosulfonylbenzoic Acid Step1->Intermediate1 Step2 Ammonolysis Intermediate1->Step2 Intermediate2 2,4-Dichloro-5- sulfamoylbenzoic Acid Step2->Intermediate2 Step3 Hydrolysis (NaOH) Intermediate2->Step3 Byproduct1 Incomplete Hydrolysis (Major Impurity) Intermediate2->Byproduct1 Product 2-Hydroxy-5- sulfamoylbenzoic Acid (Desired Product) Step3->Product Byproduct2 Sulfamoyl Hydrolysis Product->Byproduct2 Harsh Conditions

Caption: Synthetic pathway from 2,4-Dichlorobenzoic acid, highlighting byproduct formation points.

General Purification Workflow

This diagram outlines a logical workflow for the purification and analysis of the crude synthetic product.

Start Crude Synthetic Product Analysis Purity Analysis (e.g., HPLC) Start->Analysis Purify Perform Recrystallization (Ethanol/Water) Analysis->Purify Purity < Target FinalProduct High-Purity Product Analysis->FinalProduct Purity ≥ Target Isolate Isolate Crystals (Filtration) Purify->Isolate Dry Dry Under Vacuum Isolate->Dry MotherLiquor Analyze Mother Liquor for Impurities Isolate->MotherLiquor FinalAnalysis Final Purity Check Dry->FinalAnalysis FinalAnalysis->FinalProduct Purity ≥ Target Repurify Consider Repurification or Alternative Method (e.g., Chromatography) FinalAnalysis->Repurify Purity < Target

Caption: A decision-making workflow for the purification and analysis of the final product.

References

  • Veeprho. (n.d.). Furosemide Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram.... Retrieved from [Link]

  • Xu, J., et al. (2021). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Furosemide Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Furosemide-impurities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • Duggirala, S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103274971A - Purification method of 5-sulfosalicylic acid.
  • Kilbile, J. T., et al. (2023). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Sulfosalicylic acid, 2-hydroxy-5-sulfobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Patsnap. (n.d.). Method for purifying 5-sulfosalicylic acid - Eureka. Retrieved from [Link]

  • MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and evaluation of 5-sulfamoyl benzimidazole derivatives as novel angiotensin II receptor antagonists. Retrieved from [Link]

  • Scribd. (n.d.). Sar Loop Diuretics. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent Office.
  • Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid. Retrieved from [Link]

Sources

Optimization

Purification of crude 2-Hydroxy-5-sulfamoylbenzoic acid by recrystallization

Welcome to the technical support guide for the purification of crude 2-Hydroxy-5-sulfamoylbenzoic acid by recrystallization. This document is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 2-Hydroxy-5-sulfamoylbenzoic acid by recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance, troubleshooting protocols, and answers to frequently encountered challenges during the purification process. Our approach is grounded in chemical principles to empower you to not only solve immediate issues but also to fundamentally optimize your purification strategy.

Core Compound Properties & Initial Assessment

Before initiating any purification, a thorough understanding of the target compound's physicochemical properties is crucial. This knowledge informs every decision, from solvent selection to the interpretation of results.

Table 1: Physicochemical Properties of 2-Hydroxy-5-sulfamoylbenzoic Acid

PropertyValueSource
IUPAC Name 2-hydroxy-5-sulfamoylbenzoic acid[1]
Synonyms 5-Sulfamoylsalicylic Acid, 5-(Aminosulfonyl)-2-hydroxybenzoic acid[1]
CAS Number 5378-41-6[1]
Molecular Formula C₇H₇NO₅S[1][2]
Molecular Weight 217.20 g/mol [1]
Appearance Typically a white to off-white crystalline powder
Solubility Soluble in polar solvents like water, ethanol, and ether.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and issues encountered during the recrystallization of 2-Hydroxy-5-sulfamoylbenzoic acid.

Q1: What is the ideal solvent for recrystallizing 2-Hydroxy-5-sulfamoylbenzoic acid?

Answer: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures.[4][5] Given the compound's multiple polar functional groups (carboxylic acid, sulfonic acid, hydroxyl), polar solvents are the primary candidates.

Expert Insight: Water is often an excellent first choice due to its high polarity, low cost, and non-flammability. However, its high boiling point and strong solvating power can sometimes lead to lower recovery. An ethanol/water mixture can offer a more tunable system.

Protocol for Solvent Selection:

  • Place approximately 20-30 mg of your crude material into a small test tube.

  • Add the test solvent dropwise at room temperature. A good candidate solvent will show poor solubility.[5]

  • If the solid does not dissolve, heat the mixture gently (e.g., in a warm water bath). The ideal solvent will fully dissolve the compound at this stage.

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.[5][6]

Table 2: Solvent Selection Guide

SolventBehavior at Room Temp.Behavior at Boiling PointRecommendation
Water Low to moderate solubilityHigh solubilityExcellent starting point. May require "salting out" with brine for improved yield if the compound is too water-soluble.[7]
Ethanol Moderate solubilityHigh solubilityGood candidate. A mixture with water (e.g., 70:30 ethanol:water) can be highly effective.[8]
Methanol High solubilityVery high solubilityGenerally not recommended as a single solvent due to high solubility at room temperature, which leads to poor recovery.
Isopropanol Low solubilityModerate to high solubilityA viable alternative to ethanol.
Acetic Acid Moderate solubilityHigh solubilityCan be effective but is corrosive and requires thorough removal from the final product.
Q2: My crude material contains insoluble particles that won't dissolve even when boiling. What should I do?

Answer: This indicates the presence of insoluble impurities (e.g., inorganic salts, polymeric byproducts). These must be removed while the solution is hot to prevent them from being incorporated into your final crystals. The correct procedure is a hot gravity filtration .

Causality: If you allow the solution to cool before filtering, your desired product will begin to crystallize prematurely, leading to significant yield loss on the filter paper.[9][10]

Workflow: Hot Gravity Filtration

A Dissolve Crude Solid in Minimum Hot Solvent C Pre-heat Filtration Apparatus on Steam Bath or Hot Plate A->C B Place Funnel with Fluted Filter Paper on Receiving Flask B->C D Pour Hot Solution Rapidly Through Fluted Filter Paper C->D Keep everything hot! E Rinse Original Flask with a Little Hot Solvent and Pour Through Filter D->E F Proceed to Cooling & Crystallization with the Hot Filtrate E->F

Caption: Hot Gravity Filtration Workflow.

Q3: The solution has a distinct color (e.g., yellow, brown). How can I remove these colored impurities?

Answer: Colored impurities are typically large, conjugated organic molecules that can be effectively removed by adsorbing them onto activated charcoal.

Protocol for Decolorization:

  • After the crude solid is fully dissolved in the hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient).

  • Caution: Adding charcoal to a boiling solution can cause violent bumping. Never add it to a superheated solution.

  • Swirl the mixture and gently reheat to boiling for a few minutes.

  • Remove the charcoal via hot gravity filtration as described in Q2. The charcoal will be retained by the filter paper along with the adsorbed impurities.[4][11]

Trustworthiness Check: Use charcoal sparingly. Excess charcoal can adsorb your target compound, significantly reducing the final yield.[4]

Q4: I've cooled the solution, but no crystals have formed. What has gone wrong?

Answer: This is a common issue, typically arising from supersaturation or using too much solvent. The system requires a nucleation point to initiate crystal growth.

Troubleshooting Logic for Failed Crystallization

Start No Crystals Formed Upon Cooling Cause1 Possible Cause: Too Much Solvent Start->Cause1 Cause2 Possible Cause: Supersaturation Start->Cause2 Cause3 Possible Cause: Cooling Too Rapidly Start->Cause3 Sol1 Solution: Boil off some solvent to concentrate the solution, then cool again. Cause1->Sol1 Sol2 Solution 1: Scratch inner wall of flask with a glass rod at the solution-air interface. Cause2->Sol2 Sol3 Solution 2: Add a 'seed crystal' of pure compound. Cause2->Sol3 Sol4 Solution: Allow solution to cool slowly to room temperature before moving to ice bath. Cause3->Sol4

Caption: Troubleshooting Crystallization Failure.

Inducing crystallization by scratching the flask provides microscopic glass fragments that serve as nucleation sites.[4][6] A seed crystal provides a perfect template for further crystal lattice growth.

Q5: My final crystals are still impure. What should I do next?

Answer: Impurities can become trapped in the crystal lattice if crystallization occurs too quickly (co-crystallization). The most effective solution is to perform a second recrystallization.

Expert Insight: The rate of cooling is directly proportional to crystal purity. Slow, undisturbed cooling allows for the selective deposition of the desired molecule onto the growing crystal lattice, excluding impurities which remain in the "mother liquor."[4][6] Ensure the solution cools to room temperature on the benchtop before moving it to an ice bath for maximum recovery.

Standard Operating Protocol: Recrystallization of 2-Hydroxy-5-sulfamoylbenzoic Acid

This protocol outlines the complete, self-validating workflow for purification.

Workflow: Complete Recrystallization Process

cluster_prep Preparation cluster_dissolution Dissolution & Initial Purification cluster_crystallization Crystallization & Isolation cluster_final Final Steps A Weigh Crude Material B Select Solvent (e.g., Water) A->B C Add Minimum Amount of Hot Solvent to Dissolve B->C D Insoluble Impurities? C->D E Perform Hot Gravity Filtration D->E Yes F Colored Solution? D->F No E->F G Add Activated Charcoal, Re-heat, and Perform Hot Gravity Filtration F->G Yes H Cool Filtrate Slowly to Room Temperature F->H No G->H I Cool Further in Ice Bath H->I J Collect Crystals via Vacuum Filtration I->J K Wash Crystals with Minimal Ice-Cold Solvent J->K L Dry Crystals (Air or Vacuum Oven) K->L M Assess Purity (e.g., Melting Point, HPLC) L->M

Sources

Troubleshooting

Troubleshooting low yields in the sulfamoylation of 2-hydroxybenzoic acid

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the sulfamoylation of 2-hydroxybenzoic acid (salicylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the sulfamoylation of 2-hydroxybenzoic acid (salicylic acid). This guide is structured to provide in-depth, field-proven insights into troubleshooting low yields, a common hurdle in this synthesis. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you with robust, self-validating protocols.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific, practical issues encountered during the synthesis of 2-(sulfamoyloxy)benzoic acid. Each question is designed to guide you through a logical diagnostic process, from identifying the root cause to implementing an effective solution.

Q1: My reaction shows low or no conversion of the 2-hydroxybenzoic acid starting material. What are the most likely causes?

Low or no conversion is typically traced back to one of three areas: the integrity of your reagents, the reaction environment, or the reaction parameters.

  • Cause 1: Degraded Sulfamoyl Chloride

    • Expertise & Experience: Sulfamoyl chloride (H₂NSO₂Cl) is an exceptionally reactive and moisture-sensitive reagent.[1][2] Its susceptibility to hydrolysis by atmospheric moisture is the most frequent cause of reaction failure. Upon exposure to water, it rapidly decomposes into amidosulfonic acid and hydrochloric acid, rendering it inactive for the desired reaction. Storage is critical; it should be kept under an inert atmosphere and at low temperatures (-20°C is recommended).[3]

    • Troubleshooting Protocol:

      • Use a Fresh Bottle: Whenever possible, use a new, unopened bottle of sulfamoyl chloride.

      • Handle Under Inert Atmosphere: All manipulations should be performed in a glovebox or under a positive pressure of dry nitrogen or argon.

      • Perform a Quick Activity Test: Before committing your main substrate, test the reagent by reacting a small amount with a simple, readily available alcohol (e.g., benzyl alcohol) under your standard conditions. Rapid consumption of the alcohol (monitored by TLC) indicates an active reagent.

  • Cause 2: Inappropriate Base or Stoichiometry

    • Expertise & Experience: The role of the base is twofold: first, to deprotonate the phenolic hydroxyl group of 2-hydroxybenzoic acid, increasing its nucleophilicity, and second, to scavenge the HCl byproduct generated during the reaction.[4][5] An inadequate amount or type of base can halt the reaction.

    • Troubleshooting Protocol:

      • Select an Appropriate Base: Tertiary amines like triethylamine (Et₃N) or pyridine are common choices. Pyridine can also serve as the solvent and is often effective. For base-sensitive substrates, a non-nucleophilic, sterically hindered base like 2,6-lutidine might be considered.

      • Verify Stoichiometry: At least two equivalents of base are theoretically required: one to deprotonate the phenol and one to neutralize HCl. Often, using the base as the solvent (e.g., neat pyridine) or using a slight excess (2.2-2.5 equivalents) in another solvent ensures the reaction goes to completion.

      • Consider Base-Free Conditions (Solvent-Dependent): Some modern protocols have found that polar aprotic solvents like N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) can accelerate the reaction and may not require a base.[6][7]

  • Cause 3: Sub-Optimal Reaction Conditions (Solvent & Temperature)

    • Expertise & Experience: The reaction environment must be scrupulously anhydrous. Protic solvents (water, alcohols) will compete with the substrate for the sulfamoyl chloride.[8] Furthermore, the reaction often requires sufficient thermal energy to overcome its activation barrier.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware. Solvents should be sourced from a sealed bottle or freshly distilled from an appropriate drying agent.

      • Choose a Suitable Solvent: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or pyridine are effective solvents. As mentioned, DMA can also be an excellent choice.[6]

      • Optimize Temperature: Start the reaction at 0°C during the addition of sulfamoyl chloride to control any initial exotherm. Then, allow the reaction to warm to room temperature or gently heat it (e.g., 40-50°C) while monitoring progress by TLC or LC-MS.[8]

Q2: My TLC analysis shows multiple product spots and significant byproduct formation. What are the common side reactions?

The presence of multiple byproducts points towards issues with selectivity or subsequent degradation of the desired product.

  • Cause 1: Aromatic Ring Sulfonation

    • Expertise & Experience: The hydroxyl group of 2-hydroxybenzoic acid is a strongly activating, ortho-, para-director for electrophilic aromatic substitution.[9][10] If harsh conditions are used (e.g., presence of strong acids, high temperatures), electrophilic sulfonation of the aromatic ring can occur, leading to sulfonic acid byproducts.[11][12] This is a different reaction from the desired O-sulfamoylation.

    • Troubleshooting Protocol:

      • Maintain Controlled Temperature: Avoid excessive heating. The desired O-sulfamoylation is typically favored under milder conditions than ring sulfonation.

      • Ensure Efficient HCl Scavenging: The buildup of HCl can create a highly acidic microenvironment that may promote side reactions. Ensure your base is present in sufficient quantity.

  • Cause 2: Reaction at the Carboxylic Acid

    • Expertise & Experience: While the phenolic hydroxyl is a much stronger nucleophile than the carboxylic acid hydroxyl, reaction at the carboxyl group to form a mixed anhydride or other derivatives is a theoretical possibility, especially if the phenol is sterically hindered or electronically deactivated. For 2-hydroxybenzoic acid, intramolecular hydrogen bonding can also influence the relative reactivity of the two functional groups.

    • Troubleshooting Protocol:

      • Protect the Carboxylic Acid: If this side reaction is confirmed, a protection strategy may be necessary. Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to sulfamoylation, and then hydrolyze the ester post-reaction.[13]

Q3: I'm experiencing significant product loss during aqueous workup and purification. How can I improve my recovery rate?

Product loss during isolation is often due to the chemical instability of the product or physical losses related to its solubility properties.

  • Cause 1: Hydrolysis of the Sulfamate Ester Product

    • Expertise & Experience: The sulfamate ester product can be susceptible to hydrolysis under either strongly acidic or strongly basic conditions during the aqueous workup.[14] This will cleave the product back to the starting material, 2-hydroxybenzoic acid.

    • Troubleshooting Protocol:

      • Use a Mild Quench: Quench the reaction by pouring it over ice water or a cold, saturated solution of a mild salt like ammonium chloride (NH₄Cl).

      • Maintain pH Control During Extraction: When acidifying to protonate the carboxylic acid for extraction into an organic solvent, use a dilute acid (e.g., 1M HCl) and add it slowly at low temperature. Avoid extremes in pH.

  • Cause 2: Purification Challenges

    • Expertise & Experience: The high polarity and acidic nature of the 2-(sulfamoyloxy)benzoic acid product can make purification by standard silica gel chromatography challenging. The compound may streak on the column or be difficult to elute.[15] Furthermore, its solubility in water can lead to losses during extraction if the aqueous layer is not properly saturated.

    • Troubleshooting Protocol:

      • Optimize Extraction: Before extracting your product into an organic solvent, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and drives the organic product into the organic layer.[8] Perform multiple extractions with fresh solvent.

      • Consider Recrystallization: If the crude product is reasonably clean, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water) can be a highly effective purification method that avoids the issues of column chromatography.

      • Modify Chromatography Conditions: If chromatography is necessary, consider deactivating the silica gel with a small amount of acid (e.g., 0.1% acetic acid) in the eluent system to reduce streaking. Alternatively, reverse-phase (C18) chromatography may be more suitable for this polar compound.

Data & Protocols
Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low/No Conversion Degraded Sulfamoyl ChlorideUse a fresh bottle; handle under inert atmosphere; perform an activity test.
Ineffective Base/StoichiometryUse ≥2 equivalents of pyridine or Et₃N; consider DMA as a base-free solvent.
Presence of MoistureUse flame-dried glassware and anhydrous solvents (DCM, THF, Pyridine).
Insufficient TemperatureStart at 0°C, then allow to warm to RT or heat gently to 40-50°C.
Byproduct Formation Aromatic Ring SulfonationMaintain mild temperatures; ensure efficient HCl scavenging with adequate base.
Reaction at Carboxylic AcidProtect the carboxylic acid as an ester prior to sulfamoylation.
Product Loss Hydrolysis During WorkupQuench with cold saturated NH₄Cl; avoid pH extremes during extraction.
Poor Extraction EfficiencySaturate the aqueous layer with brine before extraction.
Difficult ChromatographyPurify by recrystallization; if using silica, consider an acidified eluent or switch to reverse-phase.
Experimental Protocol: Sulfamoylation of 2-Hydroxybenzoic Acid

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzoic acid (1.38 g, 10 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous pyridine (30 mL) via syringe. Stir the mixture at room temperature until all the solid has dissolved. Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: In a separate, dry vial under an inert atmosphere, weigh sulfamoyl chloride (1.39 g, 12 mmol, 1.2 eq.). Dissolve it in a minimal amount of anhydrous pyridine or DCM (~5 mL). Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent with 1% acetic acid) or LC-MS until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice (~100 g) and 1M HCl (~50 mL). Stir until all the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system.

Visualized Workflows and Mechanisms
Troubleshooting Workflow Diagram

This diagram outlines the logical steps to diagnose the cause of low reaction yields.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents SulfamoylChloride Is Sulfamoyl Chloride Active? CheckReagents->SulfamoylChloride Quality CheckConditions Step 2: Review Reaction Conditions Anhydrous Are Conditions Anhydrous? CheckConditions->Anhydrous Environment CheckSideRxns Step 3: Analyze for Side Reactions TLCAnalysis Analyze TLC/LC-MS for Byproducts CheckSideRxns->TLCAnalysis CheckWorkup Step 4: Evaluate Workup & Purification WorkupLoss Is Product Lost During Workup? CheckWorkup->WorkupLoss Base Is Base Correct & Stoichiometric? SulfamoylChloride->Base Yes ReagentSolution Use Fresh Reagents Handle Under Inert Gas SulfamoylChloride->ReagentSolution No Base->CheckConditions Yes Base->ReagentSolution No Temp Is Temperature Optimized? Anhydrous->Temp Yes ConditionSolution Use Dry Glassware/Solvents Optimize Temperature Profile Anhydrous->ConditionSolution No Temp->CheckSideRxns Yes Temp->ConditionSolution No TLCAnalysis->CheckWorkup No Byproducts SideRxnSolution Modify Conditions to Improve Selectivity (e.g., Protect Carboxylic Acid) TLCAnalysis->SideRxnSolution Byproducts Present WorkupSolution Use Mild Quench Optimize Extraction pH Saturate with Brine WorkupLoss->WorkupSolution Yes

Caption: A logical workflow for troubleshooting low yields.

Simplified Reaction Mechanism

This diagram illustrates the key steps in the base-mediated sulfamoylation of the phenolic hydroxyl group.

Caption: The reaction pathway for O-sulfamoylation.

Frequently Asked Questions (FAQs)
  • Q: What are the ideal storage conditions for sulfamoyl chloride? A: Sulfamoyl chloride should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a freezer at -20°C to minimize degradation from moisture and heat.[3]

  • Q: Are there alternative, milder sulfamoylating agents I can use? A: Yes. If sulfamoyl chloride proves too reactive or harsh for your substrate, consider using bench-stable alternatives. Electron-deficient aryl sulfamates can transfer the sulfamoyl group under catalytic conditions.[16][17] Another excellent option is hexafluoroisopropyl sulfamate (HFIPS), a stable solid that reacts under mild conditions with the only byproduct being volatile hexafluoroisopropanol.[18]

  • Q: How can I definitively confirm the structure of my 2-(sulfamoyloxy)benzoic acid product? A: A combination of analytical techniques is recommended. ¹H NMR spectroscopy should show the disappearance of the phenolic -OH peak and shifts in the aromatic proton signals. ¹³C NMR will confirm the carbon framework. High-resolution mass spectrometry (HRMS) will provide an accurate mass to confirm the elemental composition. Finally, measuring the melting point and comparing it to literature values can help assess purity.

  • Q: Can I perform this reaction without a solvent? A: While some reactions can be run "neat," it is not generally recommended for this synthesis. A solvent helps to control the reaction temperature, ensure homogeneity, and facilitate stirring. Using pyridine as both the base and the solvent is a common and effective strategy.

References
  • Synquest Labs. Sulfamoyl chloride Safety Data Sheet. Link

  • AK Scientific, Inc. Sulfamoyl chloride, Keep in freezer under -20°C upon receipt. Link

  • Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives. Organic Letters, 22(1), 168–174. Link

  • Kajihara, Y., et al. (2006). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Journal of Organic Chemistry, 71(17), 6649-6652. Link

  • Reddy, L. H., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(15), 6464-6478. Link

  • Sathyamoorthi, S., et al. (2021). Exploration of One-Pot, Tandem Sulfamoylation and aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide H. The Journal of Organic Chemistry, 86(22), 16166–16176. Link

  • Google Patents. Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US3879402A. Link

  • Organic Chemistry Portal. Sulfamate synthesis by sulfamoylation. Link

  • Sathyamoorthi, S., et al. (2021). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. PMC. Link

  • BenchChem. Optimizing reaction conditions for sulfonylation. Link

  • Miller, D. C., et al. (2015). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. Organic & Biomolecular Chemistry, 13(18), 5279-5284. Link

  • Angene Chemical. Safety Data Sheet - Sulfamoyl chloride. (2021). Link

  • University of Malta. Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. Link

  • Clinivex. CAS 7778-42-9 | Sulfamoyl Chloride Supplier. Link

  • BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Link

  • BenchChem. Optimizing reaction conditions for the sulfonylamination of quinolines. Link

  • ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. (2019). Link

  • BenchChem. Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. Link

  • Google Patents. Green catalytic process for the synthesis of acetyl salicylic acid. US8629294B2. Link

  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN101066943A. Link

  • Google Patents. Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. EP0068239A2. Link

  • Google Patents. Process for purification of carboxylic acids. US5387713A. Link

  • BenchChem. Optimizing reaction conditions for Salicyloyl chloride synthesis. Link

  • Google Patents. Purification of carboxylic acids by chemical treatment and distillation. US3709795A. Link

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 265. Link

  • Shang, M., et al. (2016). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. PMC. Link

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link

  • Mercer University. Synthesis of Salicylic Acid. Link

  • Hooghly Women's College. Synthesis of Aspirin from salicylic acid occurs by acetylating process. Link

  • Google Patents. Industrially applicable process for the sulfamoylation of alcohols and phenols. EP1456224B1. Link

  • Chemistry Learners. Sulphonation reaction | reactions of phenol. (2023). YouTube. Link

  • Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters, 23(9), 3373–3378. Link

  • Royal Society of Chemistry. The preparation of 2-hydroxybenzoic acid teacher notes and answers. Link

  • Reddit. Question on purifying aryl Sulfonic acids. (2024). Link

  • Chemistry Steps. Reactions of Phenols. (2024). Link

  • Chen, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 72, 128863. Link

  • Chemistry LibreTexts. 17.10: Reactions of Phenols. (2024). Link

  • Slámová, K., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 27(23), 8493. Link

Sources

Optimization

Technical Support Center: Stability and Troubleshooting of 2-Hydroxy-5-sulfamoylbenzoic Acid in Solution

Welcome to the Technical Support Center for 2-Hydroxy-5-sulfamoylbenzoic acid (also known as 5-sulfamoylsalicylic acid or Sulpiride Impurity 7)[1]. As a Senior Application Scientist, I have designed this guide to address...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Hydroxy-5-sulfamoylbenzoic acid (also known as 5-sulfamoylsalicylic acid or Sulpiride Impurity 7)[1]. As a Senior Application Scientist, I have designed this guide to address the complex formulation challenges associated with this molecule.

The instability of this compound in aqueous media stems from its trifunctional nature: it possesses a phenolic hydroxyl, a carboxylic acid, and a primary sulfonamide. The physicochemical interplay between these groups means that stabilizing one moiety can inadvertently destabilize another. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experimental workflows.

Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand the molecular vulnerabilities of 2-Hydroxy-5-sulfamoylbenzoic acid. The diagram below illustrates the three primary degradation pathways competing in solution.

G API 2-Hydroxy-5-sulfamoylbenzoic Acid (Stable Form) Oxidation Oxidation (pH > 7.0, Trace Metals, O2) API->Oxidation Hydrolysis Hydrolysis (pH < 4.0, Extreme Base) API->Hydrolysis Decarboxylation Decarboxylation (Heat > 40°C, Low pH) API->Decarboxylation Quinones Quinone Derivatives (Pink/Brown Discoloration) Oxidation->Quinones Cleavage Sulfonic Acid + Ammonia (Loss of Sulfonamide) Hydrolysis->Cleavage Phenol 4-Sulfamoylphenol + CO2 (Loss of Carboxyl) Decarboxylation->Phenol

Fig 1. Primary degradation pathways of 2-Hydroxy-5-sulfamoylbenzoic acid in aqueous solutions.

Troubleshooting Guide & FAQs

Q1: Why does my 2-Hydroxy-5-sulfamoylbenzoic acid solution develop a pink or brown discoloration over time? A: This discoloration is a classic indicator of phenolic auto-oxidation. The molecule contains a phenol moiety that is highly susceptible to oxidation, especially when formulated at an alkaline pH where the electron-rich phenoxide anion predominates[2]. Trace divalent metal ions (e.g., Fe²⁺, Cu²⁺) act as catalysts for this process, leading to the formation of highly conjugated, colored quinone intermediates[2]. Mitigation: Maintain the solution pH slightly acidic (pH 5.0–6.0) to keep the phenol protonated. Utilize high-purity, metal-free water and add a weak chelating agent (e.g., 0.1% EDTA) to sequester catalytic trace metals[2].

Q2: How can I prevent the hydrolysis of the sulfonamide group during long-term storage? A: While the sulfonamide bond is generally highly stable compared to carboxamides[3], it is vulnerable to specific acid- or base-catalyzed hydrolysis under extreme pH conditions. Environmental degradation studies demonstrate that sulfonamides are hydrolytically stable in buffers between pH 4.0 and 10.0, but degrade rapidly at highly acidic conditions (e.g., pH 2.0)[4]. At neutral to slightly acidic pH, the sulfonamide exists primarily as an anion, which is significantly less sensitive to nucleophilic attack by water than its neutral counterpart[5]. Mitigation: Avoid formulating at a pH below 4.0[4]. A buffered solution at pH 5.5 provides the optimal thermodynamic stability window to protect both the sulfonamide and the phenol groups.

Q3: Is decarboxylation a significant risk for this compound? A: Yes. Because 2-Hydroxy-5-sulfamoylbenzoic acid is a derivative of salicylic acid, it can undergo decarboxylation to form 4-sulfamoylphenol and carbon dioxide. Salicylic acid derivatives are prone to decarboxylation when subjected to elevated temperatures[6]. This reaction is further accelerated by highly acidic environments. Mitigation: Store stock solutions at refrigerated temperatures (2°C to 8°C) to reduce the kinetic energy available for the decarboxylation transition state. Never autoclave these solutions.

Q4: What is the optimal formulation for maximizing shelf-life? A: Balancing the competing degradation pathways requires a strict physicochemical environment. The table below summarizes the quantitative stability parameters required for optimal formulation.

Degradation PathwayVulnerable MoietyPrimary TriggersOptimal Mitigation Strategy
Oxidation Phenol (-OH)Light, Trace Metals, pH > 7.0Amber vials, 0.1% EDTA, pH < 7.0
Hydrolysis Sulfonamide (-SO₂NH₂)pH < 4.0, pH > 10.0Buffer tightly at pH 5.0 – 6.0
Decarboxylation Carboxylic Acid (-COOH)Heat (> 40°C), Low pHStore at 4°C, Sterile filter (Do not autoclave)
Experimental Protocols
Protocol 1: Preparation of a Stability-Optimized Stock Solution (10 mM)

Causality Note: We utilize a 50 mM Citrate-Phosphate buffer at pH 5.5. Citrate acts as a secondary chelator to prevent metal-catalyzed phenolic oxidation[2], while the pH of 5.5 perfectly threads the needle between acid-catalyzed sulfonamide hydrolysis[4] and base-catalyzed phenol oxidation[2].

  • Buffer Preparation: Dissolve 0.1% (w/v) EDTA into a 50 mM Citrate-Phosphate buffer. Adjust the pH to exactly 5.5 using 0.1 N HCl or 0.1 N NaOH.

  • Degassing: Sparge the buffer with inert gas (Nitrogen or Argon) for 15 minutes to displace dissolved oxygen, thereby shutting down oxidative pathways.

  • Dissolution: Add 2-Hydroxy-5-sulfamoylbenzoic acid to achieve a 10 mM concentration. Stir gently at room temperature. Do not use ultrasonic heating, as localized hot spots will trigger decarboxylation[6].

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter into sterile, argon-purged amber glass vials.

  • Validation Checkpoint: Measure the pH of a 1 mL aliquot post-dissolution; it must remain at 5.5 ± 0.1. Analyze T=0 via HPLC-UV (240 nm); purity must be ≥ 99.5% with no early-eluting quinone peaks.

Protocol 2: Forced Degradation (Stability-Indicating) Assay Workflow

Causality Note: To prove that your analytical method is "stability-indicating," you must intentionally force the molecule down its three degradation pathways and ensure your chromatography can resolve the parent API from its degradants.

Workflow Prep Prepare 10 mM API in pH 5.5 Buffer Stress Apply Forced Degradation Stress Prep->Stress Quench Neutralize & Quench Reactions Stress->Quench HPLC HPLC-UV Analysis (Monitor 240 nm) Quench->HPLC Quant Quantify Impurities & Mass Balance HPLC->Quant

Fig 2. Step-by-step workflow for the stability-indicating forced degradation assay.

  • Acid/Base Hydrolysis Stress: Aliquot 5 mL of the stock solution. Add 1 mL of 0.5 N HCl (Acid stress) to one vial, and 1 mL of 0.5 N NaOH (Base stress) to another. Incubate at 40°C for 24 hours.

  • Oxidative Stress: To a third 5 mL aliquot, add 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

  • Thermal Stress: Place a fourth 5 mL aliquot in a sealed ampoule and heat at 60°C for 48 hours to force decarboxylation.

  • Quenching: Neutralize the acid/base samples to pH 5.5. Quench the oxidative sample with a mild reducing agent (e.g., sodium thiosulfate).

  • Validation Checkpoint (Mass Balance): Inject all samples into the HPLC. The sum of the peak areas of the degraded products and the remaining API must equal 95-105% of the T=0 API peak area. If mass balance is <95% in the thermal stress sample, it confirms the loss of volatile CO₂ via decarboxylation.

References
  • "2-Hydroxy-5-sulfamoylbenzoic acid | C7H7NO5S | CID 7731270 - PubChem." National Center for Biotechnology Information. Available at:[Link][1]

  • "Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie." Technical University of Munich (TUM). Available at: [Link][4]

  • "Hydrolysis of sulphonamides in aqueous solutions." ResearchGate. Available at:[Link][5]

  • "CHAPTER 2: Hydrolytic Degradation - Books." The Royal Society of Chemistry. Available at:[Link][3]

  • "Salicylic acid." Wikipedia. Available at: [Link][6]

Sources

Troubleshooting

Identifying and characterizing impurities in 2-Hydroxy-5-sulfamoylbenzoic acid samples

Welcome to the Technical Support Center for the analysis and characterization of 2-Hydroxy-5-sulfamoylbenzoic acid (also known as 5-sulfamoylsalicylic acid or Sulpiride Impurity 7)[1]. This highly polar compound is frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis and characterization of 2-Hydroxy-5-sulfamoylbenzoic acid (also known as 5-sulfamoylsalicylic acid or Sulpiride Impurity 7)[1]. This highly polar compound is frequently encountered as a synthetic intermediate, a degradation product, or a metabolite in the development of benzamide-class antipsychotics and sulfonamide diuretics[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind analytical failures and provide self-validating workflows to ensure your data is robust, reproducible, and scientifically sound.

Diagnostic Workflow

When analyzing highly polar, multi-functional impurities, standard reversed-phase methods often fail. Use the diagnostic workflow below to identify the root cause of your analytical challenge and implement the correct mechanistic solution.

Workflow Start Analytical Challenge: 2-Hydroxy-5-sulfamoylbenzoic acid Prob1 Poor Retention / Void Elution Start->Prob1 Prob2 Low MS Sensitivity Start->Prob2 Prob3 Low Extraction Recovery Start->Prob3 Sol1 Check Mobile Phase pH Adjust to pH < 2.5 (0.1% FA) Prob1->Sol1 Ion suppression Sol1b Use Polar-Embedded or HILIC Column Prob1->Sol1b Orthogonal selectivity Sol2 Switch to Negative ESI (-) Monitor[M-H]- at m/z 215.99 Prob2->Sol2 Acidic functional groups Sol3 Use Mixed-Mode Anion Exchange (MAX) SPE Prob3->Sol3 High polarity/anionic

Troubleshooting workflow for chromatographic and MS analysis of the impurity.

Troubleshooting FAQs

Q1: Why does 2-Hydroxy-5-sulfamoylbenzoic acid elute in the void volume on a standard C18 column? Causality & Solution: 2-Hydroxy-5-sulfamoylbenzoic acid contains a strongly acidic carboxylic acid group, with structural analogs exhibiting a predicted pKa of ~2.01[3]. At a neutral or slightly acidic mobile phase pH (e.g., pH 4–7), the molecule is fully ionized (deprotonated). This ionized state creates a large hydration shell, preventing the molecule from partitioning into the hydrophobic C18 stationary phase. Action: To achieve retention, you must suppress ionization by lowering the mobile phase pH below the pKa. Use 0.1% Formic Acid to bring the pH to ~2.7. Alternatively, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which retains polar analytes via a water-enriched partitioning layer rather than hydrophobic interactions.

Q2: How do I optimize LC-MS/MS parameters for trace-level quantification? Causality & Solution: The presence of both a carboxylic acid and a sulfonamide group makes this molecule highly electronegative and prone to losing a proton[1]. Therefore, Negative Electrospray Ionization (ESI-) is significantly more sensitive than positive mode. Action: Monitor the deprotonated precursor ion [M-H]- at m/z 215.99[4]. Ensure your capillary voltage is optimized for negative mode (typically 2.5–3.0 kV). Avoid using ion-pairing reagents like Trifluoroacetic acid (TFA) in the mobile phase if MS sensitivity is critical, as TFA causes severe ion suppression in ESI-.

Q3: What drives the formation of this impurity in formulated drug products? Causality & Solution: In benzamide drugs (e.g., Sulpiride, Amisulpride) or related sulfonamide diuretics, the active pharmaceutical ingredient (API) often contains an amide linkage and a methoxy group. Under thermal stress, extreme pH, or oxidative conditions, the amide bond undergoes hydrolysis, and the methoxy group can undergo O-demethylation, yielding 2-Hydroxy-5-sulfamoylbenzoic acid[2]. Action: Store samples in buffered solutions (pH 5–7) and avoid prolonged exposure to elevated temperatures during sample preparation to prevent artificial degradation.

Q4: My recovery rates during sample extraction from complex matrices are low and highly variable. How can I improve this? Causality & Solution: Standard Liquid-Liquid Extraction (LLE) using solvents like ethyl acetate fails because the highly polar, anionic nature of the impurity keeps it partitioned in the aqueous phase. Action: Implement Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) sorbent. The MAX sorbent contains a quaternary amine that strongly binds the deprotonated carboxylic acid via electrostatic interactions, allowing you to wash away neutral and basic interferences before eluting the target compound with an acidic organic solvent.

Mechanistic Degradation Pathway

Understanding how the impurity forms is critical for stability indicating method (SIM) development.

Pathway API Sulpiride / Amisulpride (Benzamide API) Inter 2-Methoxy-5-sulfamoylbenzoic acid (Intermediate/Metabolite) API->Inter Amide Hydrolysis (Thermal/pH Stress) Impurity 2-Hydroxy-5-sulfamoylbenzoic acid (Impurity 7) API->Impurity Direct Hydrolysis & Demethylation Inter->Impurity O-Demethylation (Degradation)

Degradation and metabolic pathways forming 2-Hydroxy-5-sulfamoylbenzoic acid.

Quantitative Data & Analytical Parameters

Use the following validated parameters to set up your mass spectrometer. Collision Cross Section (CCS) values are provided for ion mobility-mass spectrometry (IM-MS) workflows to aid in orthogonal identification[4].

Table 1: Optimized LC-MS/MS Parameters and Predicted CCS Data

ParameterValue
Monoisotopic Mass 217.0045 Da[4]
Ionization Mode ESI (-)
Precursor Ion [M-H]- m/z 215.997[4]
Primary Product Ion (Quantifier) m/z 171.9 (Loss of CO2)
Secondary Product Ion (Qualifier) m/z 108.0
Predicted CCS for [M-H]- 141.8 Ų[4]
Predicted CCS for [M+Na-2H]- 143.7 Ų[4]

Experimental Protocols

Protocol A: Self-Validating Mixed-Mode Anion Exchange (MAX) SPE

This protocol is designed as a self-validating system: each step exploits a specific chemical property of the impurity, ensuring that any failure can be immediately isolated to a specific pH or solvent mismatch.

  • Conditioning: Pass 2 mL of LC-MS grade Methanol followed by 2 mL of LC-MS grade Water through the MAX cartridge.

  • Sample Loading: Adjust the sample matrix to pH 7.0 using 50 mM Ammonium Acetate buffer. Load the sample at a flow rate of 1 mL/min.

    • Validation Checkpoint: The neutral pH ensures the carboxylic acid is fully deprotonated, guaranteeing 100% ionic binding to the quaternary amine of the sorbent.

  • Washing (Interference Removal): Wash with 2 mL of 5% Methanol in Water, followed by 2 mL of 100% Methanol.

    • Validation Checkpoint: The target impurity remains bound via ionic interaction. If the compound is detected in the wash, the loading pH was too low.

  • Elution: Elute the target analyte using 2 mL of 2% Formic Acid in Methanol.

    • Validation Checkpoint: The acid neutralizes the carboxylic acid group, breaking the ionic bond and releasing the compound into the organic eluate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: UPLC-MS/MS Analytical Method
  • Column Selection: Use a polar-embedded C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm) to provide orthogonal selectivity and prevent void elution.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Profile:

    • 0.0 – 1.0 min: 2% B (Hold to focus polar analytes)

    • 1.0 – 5.0 min: Ramp to 40% B

    • 5.0 – 5.1 min: Ramp to 95% B (Column wash)

    • 5.1 – 6.5 min: Hold at 95% B

    • 6.5 – 6.6 min: Return to 2% B

    • 6.6 – 8.0 min: Equilibrate at 2% B

  • System Parameters: Flow rate at 0.4 mL/min; Injection volume of 2 µL; Column compartment maintained at 40°C.

References

  • National Center for Biotechnology Information. "2-Hydroxy-5-sulfamoylbenzoic acid | C7H7NO5S | CID 7731270 - PubChem." PubChem,[Link]

  • Université du Luxembourg. "2-hydroxy-5-sulfamoylbenzoic acid (C7H7NO5S) - PubChemLite." CCSbase, [Link]

  • Veeprho. "Xipamide Impurities and Related Compound - Veeprho." Veeprho Pharmaceuticals, [Link]

Sources

Optimization

Overcoming challenges in the scale-up synthesis of 5-sulfamoylsalicylic acid

Introduction Welcome to the Technical Support Center for the synthesis of 5-sulfamoylsalicylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 5-sulfamoylsalicylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. 5-Sulfamoylsalicylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to diuretic drugs like Furosemide.

The synthesis typically proceeds via a two-step route from salicylic acid: (1) chlorosulfonation to form the 5-(chlorosulfonyl)salicylic acid intermediate, followed by (2) amination to yield the final product. While straightforward on paper, this process presents significant scale-up challenges related to reagent handling, reaction control, and product purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities.

Overall Synthetic Pathway

The following diagram outlines the standard two-step synthesis of 5-sulfamoylsalicylic acid from salicylic acid.

G SA Salicylic Acid Intermediate 5-(Chlorosulfonyl)salicylic Acid SA->Intermediate Step 1: Chlorosulfonation CSA Chlorosulfonic Acid (Reagent) CSA->Intermediate Product 5-Sulfamoylsalicylic Acid Intermediate->Product Step 2: Amination Ammonia Aqueous Ammonia (Reagent) Ammonia->Product

Caption: Two-step synthesis of 5-sulfamoylsalicylic acid.

Troubleshooting Guide: A-Z Problem Solving

This section addresses specific problems you may encounter during the scale-up process, organized by synthesis stage.

Stage 1: Chlorosulfonation of Salicylic Acid

Question 1: We are experiencing a significantly lower yield of the 5-(chlorosulfonyl)salicylic acid intermediate at scale compared to our lab runs. What are the likely causes?

Answer: This is a common scale-up issue stemming from several factors. Let's break down the potential root causes.

  • Causality 1: Moisture Contamination

    • Explanation: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and hydrochloric acid.[1] Even trace amounts of moisture in the reactor, starting materials, or atmosphere will consume the reagent, reducing its effective concentration and leading to incomplete conversion of the salicylic acid.

    • Solution:

      • Vessel Preparation: Ensure the reactor is thoroughly dried before use. A common industrial practice is to perform a solvent boil-out (e.g., with toluene) followed by a nitrogen purge until the vessel is verifiably dry.

      • Raw Material Quality: Use salicylic acid with a low water content specification (<0.1%).

      • Inert Atmosphere: Maintain a positive pressure of dry nitrogen in the reactor headspace throughout the addition and reaction phases to prevent atmospheric moisture ingress.

  • Causality 2: Inadequate Temperature Control

    • Explanation: The chlorosulfonation of salicylic acid is highly exothermic. Poor heat removal on a larger scale can lead to localized "hot spots."

      • If Too Cold: The reaction rate may be too slow, resulting in incomplete conversion within the standard processing time.

      • If Too Hot: Overheating can lead to the formation of dark, polymeric side products and potentially disulfonated species, which consumes your starting material and complicates purification.

    • Solution:

      • Controlled Reagent Addition: Add the chlorosulfonic acid subsurface at a slow, controlled rate, carefully monitoring the internal batch temperature.

      • Reactor Efficiency: Ensure your reactor's cooling system is adequate for the batch size. The heat transfer surface area-to-volume ratio decreases significantly on scale-up, making heat removal more challenging.[2]

  • Causality 3: Poor Mixing & Mass Transfer

    • Explanation: As the reaction progresses, the viscosity of the mixture can increase, and solids may be present. In large reactors, inefficient mixing can lead to localized areas of high reagent concentration and poor distribution of salicylic acid, resulting in both unreacted starting material and byproduct formation.

    • Solution:

      • Agitator Design: Use an agitator designed for high-viscosity and solid-slurry applications (e.g., a pitched-blade turbine or anchor agitator).

      • In-Process Monitoring: Implement in-process controls (IPCs) such as HPLC to monitor the disappearance of salicylic acid. Do not proceed to the next step until the conversion is complete (>99%).

Question 2: During the chlorosulfonation step, the reaction mixture turns dark brown or black, and we are isolating a tarry, intractable material instead of a crystalline intermediate. Why is this happening?

Answer: The formation of dark, tarry material is a classic sign of an uncontrolled exotherm and subsequent degradation.

  • Explanation of Causality: Salicylic acid and its sulfonated derivatives are susceptible to thermal decomposition, especially in a strongly acidic and oxidizing environment like concentrated chlorosulfonic acid.[3] If the temperature rises uncontrollably, it can lead to charring and polymerization, resulting in the observed tars. This is often exacerbated by slow reagent addition into a poorly mixed vessel, creating localized areas of extreme heat.

  • Preventative Protocol:

    • Reverse Addition: Consider a "reverse addition" protocol where the salicylic acid is added portion-wise to the chlorosulfonic acid, which is pre-chilled to 0-5°C. This maintains a large excess of the thermally stable reagent, helping to absorb the heat of reaction more effectively.

    • Strict Temperature Limits: Maintain a strict internal temperature limit throughout the addition and reaction hold period. A typical range is 5-15°C.

    • Emergency Quench Plan: Have a pre-defined and tested emergency procedure. While quenching a large volume of chlorosulfonic acid is hazardous, having a plan is a critical safety measure.

Stage 2: Amination of 5-(Chlorosulfonyl)salicylic Acid

Question 3: Our final 5-sulfamoylsalicylic acid product is contaminated with significant amounts of 5-sulfosalicylic acid. How can we prevent this impurity?

Answer: The presence of 5-sulfosalicylic acid is almost always due to the hydrolysis of the 5-(chlorosulfonyl)salicylic acid intermediate. The sulfonyl chloride group (-SO₂Cl) is highly susceptible to reaction with water.

  • Explanation of Causality: The sulfonyl chloride is an activated electrophile. Water is a nucleophile that will readily attack the sulfur atom, displacing the chloride and forming a sulfonic acid (-SO₃H). This hydrolysis can occur at two key points:

    • During Workup of Stage 1: If the intermediate is quenched into water or exposed to moisture before it is fully dry or used in the next step.

    • During Amination: If the amination is not rapid enough or if there is insufficient ammonia present, water in the aqueous ammonia solution can compete with ammonia and hydrolyze the intermediate.

  • Mitigation Strategy:

    • Telescope the Reaction: The most effective strategy is to "telescope" the process. This involves completing the chlorosulfonation and then, without isolating the intermediate, directly transferring the reaction mixture into the chilled aqueous ammonia solution for amination. This minimizes the intermediate's exposure to potential moisture.

    • Control the Amination:

      • Use a large excess of concentrated aqueous ammonia.

      • Maintain a low temperature (e.g., 0-10°C) during the addition of the chlorosulfonation mixture to control the exotherm from both the acid-base neutralization and the amination reaction itself.

      • Ensure vigorous mixing to disperse the intermediate quickly into the ammonia solution, favoring the reaction with ammonia over hydrolysis.

G cluster_0 Troubleshooting: 5-Sulfosalicylic Acid Impurity Problem High 5-Sulfosalicylic Acid Impurity Detected Cause Root Cause: Hydrolysis of -SO2Cl Intermediate Problem->Cause Check1 Is Intermediate Isolated? Cause->Check1 Solution1 Strategy 1: Telescope Reaction (Avoid Intermediate Isolation) Solution2 Strategy 2: Optimize Amination (Excess NH3, Low Temp) Check1->Solution1 Yes Check1->Solution2 No

Caption: Troubleshooting workflow for impurity formation.

Stage 3: Purification & Isolation

Question 4: Our final product has a persistent off-white or yellowish color, and we are struggling to meet the purity specification (>99%). What purification techniques are most effective at scale?

Answer: Color and final purity issues often stem from residual, highly colored impurities formed during the aggressive chlorosulfonation step. A multi-step purification process is typically required.

  • Explanation of Causality: The colored impurities are often trace, highly conjugated organic molecules that are difficult to remove by simple crystallization alone.

  • Recommended Purification Protocol:

    • Activated Carbon Treatment: Dissolve the crude product in hot deionized water. Add a small amount (e.g., 1-2% w/w) of activated carbon and stir for 30-60 minutes.[4][5] The activated carbon will adsorb many of the colored impurities.

    • Hot Filtration: Filter the hot solution through a bed of filter aid (e.g., Celite®) to remove the activated carbon. This must be done quickly to prevent premature crystallization.

    • Controlled Crystallization: Allow the filtrate to cool slowly and controllably. Rapid cooling will trap impurities within the crystal lattice, while slow cooling allows for the formation of larger, purer crystals.[6]

    • Final Wash: Wash the filtered product cake with a small amount of cold deionized water to remove any residual mother liquor containing dissolved impurities.

Table 1: Typical Purification Parameters

ParameterRecommended SettingRationale
Crystallization Solvent Deionized WaterGood solubility at high temp, poor at low temp.[5]
Activated Carbon Load 1-2% (w/w vs. crude product)Balances effective decolorization with minimal product loss.[4]
Cooling Profile Cool from 90°C to 20°C over 4-6 hoursPromotes growth of large, pure crystals.[6]
Final Product Wash Cold Deionized WaterRemoves surface impurities without significant product dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when handling chlorosulfonic acid at an industrial scale? A: Chlorosulfonic acid is extremely corrosive and reactive.[1] All operations must be conducted in a closed system. Key precautions include:

  • Personal Protective Equipment (PPE): Full acid-resistant suit, face shield, and respiratory protection are mandatory.[1][7]

  • Materials of Construction: Use glass-lined or appropriate alloy reactors. Avoid materials that can be corroded, leading to catastrophic failure.

  • Scrubbing System: All vent lines must be connected to a caustic scrubber to neutralize the highly corrosive HCl gas evolved during the reaction.

  • Emergency Preparedness: Have appropriate spill kits (e.g., neutralizing agents like sodium bicarbonate) and safety showers readily accessible.[1]

Q2: How does the quality of the starting salicylic acid impact the synthesis? A: The purity of the starting salicylic acid is critical.[8][9] Impurities can lead to several problems:

  • Color: Impurities in salicylic acid can carry through the process and result in a discolored final product.[10]

  • Side Reactions: Some impurities may react with chlorosulfonic acid, leading to the formation of additional byproducts and reducing the overall yield.

  • Filtration Issues: Insoluble impurities can complicate filtration steps. Always use a high-purity grade of salicylic acid and perform an identity and purity check on incoming raw materials.

Q3: What analytical methods are recommended for in-process control (IPC) during scale-up? A: Effective IPCs are crucial for a robust and reproducible process.

  • Reaction Completion (Chlorosulfonation): Use High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of salicylic acid. The reaction should not be considered complete until the starting material is <1.0%.

  • Reaction Completion (Amination): HPLC can also be used to monitor the disappearance of the 5-(chlorosulfonyl)salicylic acid intermediate.

  • Final Product Purity: Use HPLC for the final purity assay and a standardized colorimetric test to ensure the product meets color specifications.

References

  • Google Patents. (2013).
  • Google Patents. (2011). CN102219716A - Method for purifying 5-sulfosalicylic acid.
  • Google Patents. (2014).
  • ResearchGate. (n.d.). 5‐Sulfosalicylic Acid an Organocatalyst for the Synthesis of Highly Functionalized Piperidines through the Multicomponent Reaction | Request PDF. [Link]

  • Rasayan Journal of Chemistry. (2020). 5-SULFOSALICYLIC ACID (5-SSA): AN EFFICIENT ORGANOCATALYST FOR THE SYNTHESIS OF 4-METHYLCOUMARINS VIA PECHMANN CONDENSATION. [Link]

  • ILO and WHO. (2021). ICSC 0563 - SALICYLIC ACID. [Link]

  • Catrinck, T. et al. (2020). Strategies for scale-up synthesis of 5-HMF from various feed-stocks. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting Guide for 2-Hydroxy-5-sulfamoylbenzoic Acid Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Hydroxy-5-sulfamoylbenzoic acid (also known as 5-sulfamoylsalicylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Hydroxy-5-sulfamoylbenzoic acid (also known as 5-sulfamoylsalicylic acid) and its halogenated derivatives.

These compounds are critical building blocks in medicinal chemistry, most notably serving as the foundational precursors for sulfonamide diuretics like Xipamide[1]. However, the presence of three distinct reactive centers—a carboxylic acid, a sulfonamide, and a phenolic hydroxyl group—often leads to complex chemoselectivity issues. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to control the reactivity of the hydroxyl group during synthesis.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I observing polymeric or oligomeric byproducts when activating the carboxylic acid with thionyl chloride (SOCl₂)?

The Mechanism: 2-Hydroxy-5-sulfamoylbenzoic acid contains both a nucleophile (the phenolic -OH) and an electrophile precursor (the -COOH). When treated with SOCl₂ or oxalyl chloride, the carboxylic acid is converted into a highly reactive acid chloride. Because the phenolic hydroxyl group remains unprotected, it acts as a competing nucleophile. This leads to intermolecular O-acylation, creating a cascade of esterification reactions that yield polyesters and oligomers rather than the desired discrete acid chloride. The Solution: You must mask the hydroxyl group prior to activation. An acetyl (OAc) protecting group is the industry standard here. It is easily installed using acetic anhydride and is electronically deactivating, which prevents the oxygen from participating in nucleophilic attacks[2].

Q2: During the N-alkylation of the sulfonamide group, my LC-MS shows a mass corresponding to a di-alkylated product. How do I prevent O-alkylation?

The Mechanism: The pKa of a standard sulfonamide is approximately 10. While the phenolic -OH in salicylic acid derivatives is typically less acidic due to intramolecular hydrogen bonding with the adjacent carboxylate, the introduction of strong bases (e.g., K₂CO₃, NaH) during N-alkylation will inevitably deprotonate the phenol. The resulting phenoxide is a superior nucleophile compared to the sulfonamide nitrogen, leading to competitive O-alkylation (etherification). The Solution: If your synthetic route requires basic alkylation conditions, an acetyl group is insufficient as it may undergo base-catalyzed cleavage. Instead, protect the hydroxyl group as a Benzyl ether (OBn). Benzyl ethers are completely stable to strongly basic conditions and can be orthogonally removed later via palladium-catalyzed hydrogenolysis.

Q3: My acetate protecting group is falling off prematurely during the amidation step. What is going wrong?

The Mechanism: If you are using a primary or secondary amine to couple with your protected acid chloride, excess amine acts as a nucleophilic base. If the reaction temperature is too high or the amine is highly nucleophilic, it can attack the O-acetyl carbonyl, leading to premature deacetylation and subsequent side reactions. The Solution: Strictly control the stoichiometry of the amine (use exactly 1.0 to 1.1 equivalents) and use a non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as the acid scavenger. Maintain the reaction temperature at 0°C during the addition phase.

Part 2: Quantitative Data & Protecting Group Selection

Selecting the correct protecting group for the phenolic hydroxyl is dictated by the downstream reaction conditions. Below is a comparative matrix of standard protecting groups for 5-sulfamoylsalicylic acid derivatives.

Protecting GroupReagents for InstallationTypical YieldDeprotection ConditionsChemical Compatibility
Acetyl (-OAc) Ac₂O, Pyridine, 0°C90 - 95%LiOH, THF/H₂O, RTExcellent for acid chlorides; Labile to strong bases/nucleophiles.
Benzyl (-OBn) BnBr, K₂CO₃, DMF, 80°C80 - 85%H₂, Pd/C, MeOH, RTExcellent for strong bases (N-alkylation); Labile to strong acids.
Methoxymethyl (-OMOM) MOMCl, DIPEA, DCM, 0°C85 - 88%HCl, MeOH, 50°CGood overall stability; Requires harsh acidic cleavage.

Part 3: Reaction Pathways & Experimental Workflows

To visualize the causality of these side reactions and the required synthetic interventions, refer to the logical pathways below.

SideReactions Start 5-Sulfamoylsalicylic Acid (Free -OH) Act Acid Chloride Intermediate Start->Act SOCl2 (No Protection) Prot O-Acetylated Intermediate Start->Prot Ac2O, Pyridine (Protection) Poly Polyesters / Oligomers (Side Reaction) Act->Poly Intermolecular -OH Attack ActProt Protected Acid Chloride Prot->ActProt SOCl2 Target Target Amide (High Yield) ActProt->Target 1. Amine 2. Deprotection

Divergent reaction pathways of protected vs. unprotected 5-sulfamoylsalicylic acid.

Workflow S1 1. Protection Ac2O, Pyridine 0°C to RT S2 2. Activation SOCl2, cat. DMF 60°C, 2h S1->S2 S3 3. Coupling R-NH2, TEA DCM, 0°C S2->S3 S4 4. Deprotection LiOH, THF/H2O RT, 1h S3->S4

Step-by-step workflow for the synthesis of sulfonamide derivatives via O-protection.

Part 4: Self-Validating Experimental Protocol

The following protocol details the O-acetylation and subsequent activation of 2-Hydroxy-5-sulfamoylbenzoic acid. This is designed as a self-validating system , meaning analytical checkpoints are built into the methodology to ensure the integrity of the intermediate before proceeding.

Step 1: O-Acetylation (Protection)
  • Setup: In an oven-dried round-bottom flask under nitrogen, suspend 2-Hydroxy-5-sulfamoylbenzoic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Addition: Cool the suspension to 0°C using an ice bath. Add Pyridine (25.0 mmol, 2.5 eq) dropwise, followed by Acetic Anhydride (12.0 mmol, 1.2 eq).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The suspension will gradually become a clear solution as the protected product forms.

  • Validation Checkpoint 1 (TLC): Run a TLC (Eluent: 9:1 DCM:MeOH). The highly polar starting material (low Rf) should be completely consumed, replaced by a less polar spot (higher Rf).

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove pyridine, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield 2-acetoxy-5-sulfamoylbenzoic acid.

Step 2: Acid Chloride Formation (Activation)

Note: This step relies on the Vilsmeier-Haack intermediate generated by DMF and SOCl₂.

  • Setup: Dissolve the crude 2-acetoxy-5-sulfamoylbenzoic acid from Step 1 in anhydrous toluene (20 mL).

  • Addition: Add Thionyl Chloride (SOCl₂, 15.0 mmol, 1.5 eq) and exactly 2 drops of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat to 60°C for 2 hours. Gas evolution (SO₂ and HCl) will be observed.

  • Validation Checkpoint 2 (LC-MS Quench): Do not inject the acid chloride directly into the LC-MS. Withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous Methanol containing a drop of TEA. Analyze this quenched sample via LC-MS. You should observe the mass of the methyl ester derivative, confirming the successful formation of the acid chloride without oligomerization.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove toluene and excess SOCl₂. The resulting 2-acetoxy-5-sulfamoylbenzoyl chloride can be used immediately in the next amidation step without further purification.

References

  • Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid MDPI - Crystals[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 2-Hydroxy-5-sulfamoylbenzoic Acid and Its Isomers

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxy-5-sulfamoylbenzoic acid and its positional isomers. This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxy-5-sulfamoylbenzoic acid and its positional isomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar and highly polar analytes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during method development and routine analysis.

Introduction to the Challenge

2-Hydroxy-5-sulfamoylbenzoic acid is a key pharmaceutical intermediate and a potential impurity in active pharmaceutical ingredients (APIs). Due to its synthesis routes, several positional isomers can coexist, which may have different pharmacological or toxicological profiles. The inherent polarity and multiple ionizable functional groups (carboxylic acid, sulfonic acid, and phenol) on these molecules present a significant chromatographic challenge, often leading to issues like poor peak shape, insufficient resolution, and retention time variability. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak shape (tailing) for 2-Hydroxy-5-sulfamoylbenzoic acid?

A1: Peak tailing for this acidic compound is most commonly attributed to secondary interactions with the stationary phase. The primary culprits are:

  • Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based reversed-phase columns can interact with the acidic functional groups of the analyte, leading to tailing.

  • Mobile Phase pH: If the mobile phase pH is not sufficiently low, the carboxylic acid and phenolic hydroxyl groups can be partially or fully ionized, increasing the likelihood of interactions with the stationary phase and causing peak distortion. For acidic compounds, a mobile phase pH set 2 units below the pKa of the analyte is generally recommended to ensure it is in a single, un-ionized form.

Q2: Why am I seeing poor resolution between the isomers?

A2: Isomers, by definition, have very similar physicochemical properties, making their separation challenging. Poor resolution is often a result of:

  • Inadequate Selectivity: The chosen stationary and mobile phases may not provide enough difference in interaction with the isomers to achieve separation.

  • Suboptimal Mobile Phase Composition: The organic modifier type and concentration, as well as the mobile phase pH, play a crucial role in modulating selectivity.

  • Broad Peaks: If the peaks are broad due to issues like tailing or extra-column volume, they will require a greater difference in retention times to be resolved.

Q3: My retention times are drifting. What should I check?

A3: Retention time instability can undermine the validity of your analytical method. The most common causes include:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the pH, can lead to significant shifts in retention for ionizable compounds. Always prepare fresh mobile phase daily and use a calibrated pH meter.

  • Column Equilibration: Insufficient equilibration time between gradient runs or when changing the mobile phase can cause retention time drift.

  • Pump Performance: Air bubbles in the pump, faulty check valves, or leaks can lead to inconsistent flow rates and, consequently, variable retention times. Ensure your mobile phase is properly degassed.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention. The use of a column oven is highly recommended for stable and reproducible results.

Troubleshooting Guide

Issue 1: Poor Peak Shape - Tailing Peaks

Symptom: The peak for 2-Hydroxy-5-sulfamoylbenzoic acid has an asymmetry factor (As) > 1.2, with a pronounced "tail."

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Verify Mobile Phase pH: 2-Hydroxy-5-sulfamoylbenzoic acid has three acidic functional groups: a sulfonic acid (pKa ~ -2.8), a carboxylic acid (pKa ~ 2-4), and a phenolic hydroxyl group (pKa ~ 10-12). To ensure the carboxylic acid and phenol are fully protonated and to minimize interactions with silanols, the mobile phase pH should be maintained between 2.5 and 3.0.[1][2]

    • Action: Prepare a fresh mobile phase using an appropriate acidifier like 0.1% formic acid or phosphoric acid and verify the pH.

  • Evaluate Column Chemistry: Older or lower-quality C18 columns may have a higher concentration of accessible silanol groups.

    • Action: If peak tailing persists after pH optimization, consider switching to a modern, high-purity, end-capped C18 or a Phenyl-Hexyl column. Phenyl columns can offer alternative selectivity for aromatic compounds.

  • Check for Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Action: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves at lower concentrations, sample overload is a likely cause. Reduce the sample concentration or injection volume accordingly.

  • Inspect for Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.

    • Action: Ensure all connections are made with the shortest possible length of narrow-bore (e.g., 0.125 mm or 0.005") PEEK tubing.

Issue 2: Insufficient Resolution Between Isomers

Symptom: The peaks for 2-Hydroxy-5-sulfamoylbenzoic acid and its positional isomers are co-eluting or not baseline-resolved.

Optimization Strategy:

G start Poor Resolution (Rs < 1.5) optimize_gradient Optimize Gradient Profile Is the gradient shallow enough? start->optimize_gradient shallow_gradient Decrease gradient slope (e.g., 0.5% B/min) optimize_gradient->shallow_gradient No change_organic Change Organic Modifier (Acetonitrile vs. Methanol) optimize_gradient->change_organic Yes shallow_gradient->change_organic change_column Change Stationary Phase (C18 vs. Phenyl vs. Biphenyl) change_organic->change_column temp_study Perform Temperature Study (e.g., 25°C, 35°C, 45°C) change_column->temp_study end_good Baseline Resolution (Rs ≥ 1.5) Problem Resolved temp_study->end_good

Caption: Strategy for optimizing isomer resolution.

Detailed Steps:

  • Optimize the Gradient Profile: A shallow gradient is often crucial for separating closely eluting isomers.

    • Action: If you are using a steep gradient, decrease the rate of change of the organic solvent (%B) per minute, especially during the elution window of the isomers. A good starting point is to reduce the slope by half.

  • Evaluate the Organic Modifier: Acetonitrile and methanol have different selectivities. For aromatic and polar compounds, switching between these solvents can significantly alter the elution order and improve resolution.

    • Action: If using acetonitrile, prepare a mobile phase with methanol at the same starting and ending percentages and run the same gradient. Methanol can sometimes provide better selectivity for hydroxybenzoic acid isomers.

  • Change the Stationary Phase: The choice of stationary phase is a powerful tool for altering selectivity.

    • Action: If a standard C18 column does not provide adequate resolution, try a phenyl-based column (e.g., Phenyl-Hexyl) or a biphenyl column. These phases can introduce π-π interactions, which can enhance the separation of aromatic isomers.

  • Adjust the Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence selectivity.

    • Action: Using a column oven, evaluate the separation at different temperatures (e.g., in 10°C increments from 25°C to 45°C). Note that an increase in temperature will generally decrease retention times.

Recommended Starting HPLC Method

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µmA standard, robust choice for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Acidifies the mobile phase to suppress the ionization of the carboxylic acid and phenolic groups, leading to better peak shape.[1][2]
Mobile Phase B AcetonitrileA common organic modifier providing good peak shapes.
Gradient 10% to 50% B over 20 minutesA shallow gradient to facilitate the separation of closely eluting isomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures stable retention times.
Detection UV at 238 nmBased on methods for similar sulfonamide-containing compounds. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Vol. 10 µLA typical injection volume.

Experimental Protocol: Method Development

  • System Preparation:

    • Prepare fresh mobile phases A and B as described in the table above.

    • Thoroughly degas the mobile phases using sonication or vacuum filtration.

    • Install the recommended column and set the column oven to 30 °C.

    • Purge the pump with the new mobile phases.

  • System Equilibration:

    • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve a reference standard of 2-Hydroxy-5-sulfamoylbenzoic acid and any available isomers in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Initial Analysis:

    • Inject the standard solution and run the starting gradient method.

    • Evaluate the resulting chromatogram for peak shape, retention, and resolution.

  • Optimization:

    • Based on the initial results, systematically adjust the method parameters as outlined in the troubleshooting guides above to improve the separation. Remember to change only one parameter at a time to clearly understand its effect.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Amino Salicylic Acid. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Retrieved from [Link]

  • Chegg. (2024, January 11). Solved The pKa for 2-hydroxybenzoic acid (i.e. salicylic... Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 17.4: Sulfonic Acids. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 21). Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation Troubleshooting for 2-Hydroxy-5-sulfamoylbenzoic acid

Welcome to the Analytical Development & Stability Technical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals investigating the forced degradation profiles o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Development & Stability Technical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals investigating the forced degradation profiles of 2-Hydroxy-5-sulfamoylbenzoic acid (also known as 5-sulfamoylsalicylic acid or 5-SSA).

Often encountered as a critical degradation product and related substance in benzamide-class antipsychotics and diuretics (e.g., Sulpiride, Xipamide) , understanding the secondary degradation pathways of 5-SSA under ICH Q1A stress conditions is vital for accurate mass balance, impurity profiling, and stability-indicating assay (SIA) development.

Part 1: Diagnostic Troubleshooting & FAQs

As a Senior Application Scientist, I frequently encounter specific analytical traps when researchers subject 5-SSA to forced degradation. Below are the most common issues and their mechanistic explanations.

Q1: During oxidative stress testing (3% H2O2), I observe a rapid depletion of 2-Hydroxy-5-sulfamoylbenzoic acid but my mass balance drops below 80%. Where is the compound going? The Mechanism: The phenolic moiety of 2-Hydroxy-5-sulfamoylbenzoic acid is highly susceptible to oxidation. Under peroxide stress, the phenol ring undergoes rapid oxidation to form highly reactive ortho- or para-quinone intermediates. The Fix: These quinones often polymerize into non-chromophoric macromolecules or bind irreversibly to glass vial surfaces, leading to apparent mass loss. To achieve a self-validating mass balance, you must quench the oxidative reaction early (e.g., at 10–15% degradation) using a reducing agent like sodium thiosulfate. Employ a Diode Array Detector (DAD) at multiple wavelengths (e.g., 254 nm and 280 nm) alongside LC-MS to capture the transient hydroxylated monomeric species (+16 Da) before polymerization occurs.

Q2: My compound seems entirely resistant to hydrolytic stress at pH 2.0 and pH 10.0. Is the sulfonamide group truly this stable? The Mechanism: Yes. While amides and esters cleave readily, sulfonamides (-SO₂NH₂) are notoriously resistant to hydrolysis at ambient temperatures and moderate pH ranges . The Fix: To achieve the ICH-recommended 5–20% target degradation for a stability-indicating method, you must apply extreme forced degradation conditions. Utilizing 1.0 N HCl or 1.0 N NaOH at 80°C for >24 hours is required to force the cleavage of the sulfonamide group, yielding 5-sulfosalicylic acid and ammonia.

Q3: I detected an unknown peak with a mass shift of -44 Da in my photolytic stress samples. What is the structural pathway? The Mechanism: A mass shift of exactly -44 Da strongly indicates decarboxylation (loss of CO₂). Salicylic acid derivatives, including 5-SSA, undergo photo-induced or severe thermal decarboxylation. The resulting degradation product is 4-hydroxybenzenesulfonamide.

Part 2: Degradation Pathway Visualization

The following map illustrates the divergent chemical pathways 5-SSA takes when exposed to standard environmental and chemical stressors.

Pathways Start 2-Hydroxy-5-sulfamoylbenzoic acid (API / Key Impurity) Hydrolysis Hydrolytic Stress (1.0N HCl / NaOH, 80°C) Start->Hydrolysis Oxidation Oxidative Stress (3% H2O2, Ambient) Start->Oxidation Thermal Photolytic / Thermal Stress (UV-Vis / >80°C) Start->Thermal Prod1 5-Sulfosalicylic acid + NH3 (Sulfonamide Cleavage) Hydrolysis->Prod1 Prod2 Quinone & Hydroxylated Derivatives (Phenol Oxidation) Oxidation->Prod2 Prod3 4-Hydroxybenzenesulfonamide + CO2 (Decarboxylation) Thermal->Prod3

Degradation pathways of 2-Hydroxy-5-sulfamoylbenzoic acid under ICH Q1A stress conditions.

Part 3: Quantitative Degradation Profile

To facilitate easy comparison during your LC-MS method development, use the reference table below to anticipate the kinetic susceptibility and mass shifts of 5-SSA under various conditions.

Stress ConditionReagent / EnvironmentTarget Degradation (%)Primary Degradation ProductAnalytical Shift (LC-MS)
Acidic Hydrolysis 1.0 N HCl, 80°C, 24h5 - 10%5-Sulfosalicylic acid+1 Da (Loss of NH₂, gain of OH)
Basic Hydrolysis 1.0 N NaOH, 80°C, 24h10 - 15%5-Sulfosalicylic acid+1 Da (Loss of NH₂, gain of OH)
Oxidation 3% H₂O₂, RT, 6h20 - 30%Quinone / Hydroxylated derivatives+14 to +16 Da (Hydroxylation)
Thermal 105°C, Solid State, 7 days< 5%4-Hydroxybenzenesulfonamide-44 Da (Loss of CO₂)
Photolytic UV/Vis (1.2M lux-hr)10 - 20%4-Hydroxybenzenesulfonamide-44 Da (Loss of CO₂)

Part 4: Self-Validating Experimental Protocols

A robust forced degradation study must be a self-validating system. If your protocol does not account for matrix interference, secondary degradation, or column chemistry, your data will be inherently flawed. Follow this master methodology for evaluating 5-SSA.

Protocol: Orthogonal Forced Degradation Workflow for 5-SSA

Step 1: Sample & Control Preparation

  • Action: Prepare the 5-SSA standard at a concentration of 1.0 mg/mL in an inert diluent (e.g., Water:Acetonitrile 50:50). Simultaneously, prepare an Unstressed Control and a Stressed Blank (diluent + stressor without the compound).

  • Causality: High API concentration ensures that minor degradants (down to the 0.05% reporting threshold) yield a high enough signal-to-noise ratio for MS/MS fragmentation without overloading the DAD. The Stressed Blank validates that any new peaks observed are true degradants, not artifacts from the degradation reagents (e.g., peroxide stabilizers).

Step 2: Stress Application & Mandatory Quenching

  • Action (Hydrolysis): Add 1.0 N HCl or NaOH to the sample. Heat at 80°C. Once the timepoint is reached, quench the reaction by neutralizing the sample to pH 7.0 using the opposing reagent.

  • Causality: Neutralization serves two critical purposes. First, it instantly halts the degradation kinetics, allowing for accurate time-point mapping. Second, injecting highly acidic or basic samples will strip the silica backbone of your C18 HPLC column and alter the ionization state of the carboxylic acid group on 5-SSA, leading to split peaks and irreproducible retention times.

  • Action (Oxidation): Add 3% H₂O₂ at room temperature. Quench with an equimolar amount of Sodium Thiosulfate prior to injection.

  • Causality: Unquenched peroxides will continue to degrade the sample while it sits in the autosampler queue. This causes a time-dependent loss of peak area, destroying the integrity of your mass balance calculations.

Step 3: Orthogonal Analysis (LC-DAD-MS)

  • Action: Analyze the quenched samples using a gradient reversed-phase LC method coupled inline with a DAD (scanning 200-400 nm) and a mass spectrometer (ESI+/- mode).

  • Causality: Relying solely on UV detection assumes that the degradation products share the same molar extinction coefficient as the parent compound—a dangerous assumption when the chromophore (the phenol ring) is oxidized. DAD provides quantitative peak purity checks, while MS provides the structural elucidation (m/z shifts) required to validate the specific pathways mapped in the diagram above.

Step 4: Mass Balance Validation

  • Action: Calculate the Mass Balance: (Area of Remaining 5-SSA + Sum of Areas of Degradants) / Area of Unstressed Control.

  • Causality: The system validates itself if the mass balance falls between 90% and 110%. If the balance is <90% (common in 5-SSA oxidation), it triggers the need for orthogonal detection (e.g., Charged Aerosol Detection - CAD) to account for non-UV absorbing polymeric loss.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7731270, 2-Hydroxy-5-sulfamoylbenzoic acid. Retrieved from:[Link]

  • Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions." ResearchGate. Retrieved from:[Link]

Optimization

Minimizing dimer formation of furfurylamine in reactions with 2,4-dichloro-5-sulfamoylbenzoic acid

Answering the user's request.## Technical Support Center: Furosemide Synthesis Topic: Minimizing Dimer Formation of Furfurylamine in Reactions with 2,4-Dichloro-5-Sulfamoylbenzoic Acid Welcome to the technical support ce...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Furosemide Synthesis

Topic: Minimizing Dimer Formation of Furfurylamine in Reactions with 2,4-Dichloro-5-Sulfamoylbenzoic Acid

Welcome to the technical support center for the synthesis of Furosemide (4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid). This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in this process: the formation of furfurylamine-related dimer impurities. By understanding the reaction mechanism and controlling key parameters, you can significantly improve the yield and purity of your target compound.

The synthesis of Furosemide is a classic nucleophilic aromatic substitution (SNAr) reaction.[1] However, like many SNAr reactions involving amine nucleophiles, it is susceptible to side reactions, particularly the formation of impurities that can complicate purification and compromise the final product's quality.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.

Troubleshooting Guide: Dimer Impurity Issues

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: My HPLC analysis shows a significant peak corresponding to a suspected dimer impurity. How can I reduce it?

This is the most common issue in this synthesis. The formation of dimeric and other process-related impurities is often linked to suboptimal reaction conditions.[4][5] Let's break down the potential causes and solutions.

Potential Causes & Step-by-Step Solutions:

  • Sub-Optimal Reaction Temperature:

    • Causality: Higher temperatures can increase the rate of side reactions, including the self-condensation of furfurylamine or its reaction with intermediates, leading to dimer formation. While elevated temperatures are sometimes used to drive the reaction to completion, they can be detrimental to purity.[4][6]

    • Protocol:

      • Lower the Reaction Temperature: Start the reaction at a lower temperature, for instance, 80-90 °C, instead of the higher temperatures (125-135 °C) sometimes reported.[4]

      • Monitor Progress: Closely monitor the reaction's progress by taking aliquots for HPLC analysis every hour.

      • Find the Sweet Spot: Determine the optimal temperature that provides a reasonable reaction rate without significantly increasing the dimer impurity. This temperature may vary depending on your solvent and base system.

  • Incorrect Stoichiometry:

    • Causality: An excess of furfurylamine can increase the probability of self-reaction or reaction with the product. In aprotic solvents, amines can form aggregates or "dimer nucleophiles," which can have different reactivity and may lead to side products.[7]

    • Protocol:

      • Adjust Reactant Ratio: Instead of a 1:1 ratio, use a slight excess (1.05 to 1.1 equivalents) of 2,4-dichloro-5-sulfamoylbenzoic acid. This ensures that the more valuable furfurylamine is consumed, minimizing its availability for side reactions.

      • Controlled Addition: Add the furfurylamine dropwise to the reaction mixture containing the benzoic acid derivative over 30-60 minutes. This maintains a low instantaneous concentration of the amine, further suppressing dimerization.

  • Inappropriate Solvent Choice:

    • Causality: The solvent plays a crucial role in SNAr reactions by stabilizing intermediates and influencing nucleophile reactivity.[8][9] Aprotic polar solvents like DMSO or DMF are common, but their high polarity can sometimes promote side reactions. The association of amines, which can lead to dimer formation, is particularly significant in solvents of low permittivity.[7]

    • Protocol:

      • Evaluate Solvent Systems: If you are using a highly polar solvent like DMSO, consider alternatives like N-Methyl-2-pyrrolidone (NMP) or a less polar aprotic solvent like dioxane or toluene, which may disfavor the aggregation of furfurylamine.

      • Solubility Check: Ensure that both starting materials are sufficiently soluble in the chosen solvent at the reaction temperature to avoid a heterogeneous reaction mixture, which can lead to localized high concentrations and side reactions.

  • Prolonged Reaction Time:

    • Causality: Once the main reaction is complete, further heating can promote the formation of degradation products and impurities. One study noted that the content of a specific impurity in furosemide synthesis showed a significant positive correlation with reaction time.[5]

    • Protocol:

      • Establish Reaction Endpoint: Use HPLC to determine when the consumption of the limiting reagent has plateaued (e.g., >98% conversion).

      • Quench Promptly: As soon as the optimal conversion is reached, cool the reaction mixture and proceed with the workup. Avoid letting the reaction run overnight without prior validation. For instance, one optimization set the reaction time to 6 hours to reduce impurity formation.[5]

Issue 2: The overall yield of Furosemide is low, even after accounting for the dimer.

A low yield can be due to incomplete reaction, degradation of starting materials, or the formation of other, uncharacterized impurities.

Potential Causes & Step-by-Step Solutions:

  • Incomplete Reaction:

    • Causality: The nucleophilic aromatic substitution may be slow under the chosen conditions. The choice of base is critical for neutralizing the HCl generated in situ. An inappropriate base can hinder the reaction.

    • Protocol:

      • Select an Appropriate Base: Use a non-nucleophilic base to scavenge the HCl produced. A tertiary amine like triethylamine (TEA) or a hindered base like N,N-Diisopropylethylamine (DIPEA) is often a good choice. Inorganic bases like K₂CO₃ or Na₂CO₃ can also be effective, depending on the solvent system.

      • Ensure Anhydrous Conditions: Water can compete with the amine as a nucleophile and can also affect the activity of some bases. Ensure your solvent and reagents are dry.

  • Degradation of Furfurylamine:

    • Causality: Furfurylamine can be unstable, especially at high temperatures or in the presence of acids.[10][11] It can polymerize or undergo other degradation pathways.

    • Protocol:

      • Use Fresh Amine: Use freshly distilled or recently purchased furfurylamine. Check its purity by GC or NMR before use.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.

Visualizing the Process

General Reaction Scheme

The following diagram illustrates the desired synthesis of Furosemide and the competing dimer formation side reaction.

SM1 2,4-dichloro-5-sulfamoylbenzoic acid P1 Furosemide (Desired Product) SM1->P1 + Furfurylamine (SNA_r) SM2 Furfurylamine SM2->P1 P2 Dimer Impurity (Side Product) SM2->P2 + Furfurylamine (Self-Condensation)

Caption: Synthesis of Furosemide and the competing side reaction.

Troubleshooting Workflow for High Dimer Impurity

Use this decision tree to systematically address the issue of high dimer formation.

Caption: A decision tree for troubleshooting dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for furfurylamine dimer formation in this reaction?

While multiple pathways can exist, a prominent mechanism for amine self-reaction in aprotic solvents is the "dimer nucleophile" mechanism.[7] In this scenario, two molecules of furfurylamine form a hydrogen-bonded dimer. This aggregate can then act as a nucleophile. The increased electron density on the nitrogen atom of the hydrogen-bond donor makes it a more potent nucleophile, potentially leading to unwanted side reactions.[7]

Q2: Why is the choice of base so important?

The base has two primary functions:

  • Neutralize HCl: The SNAr reaction liberates one equivalent of HCl. This acid will protonate the furfurylamine, rendering it non-nucleophilic. A base is required to scavenge this HCl and allow the reaction to proceed.

  • Avoid Side Reactions: The base itself should not be nucleophilic (to avoid reacting with the 2,4-dichloro-5-sulfamoylbenzoic acid) or overly reactive, which could promote degradation of the starting materials. Sterically hindered amines like DIPEA or inorganic bases like K₂CO₃ are often preferred over simpler amines.

Q3: What analytical techniques are best for monitoring this reaction?

High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or formic acid) is typically effective for separating the starting materials, the Furosemide product, and various impurities.[3][4]

Q4: Can I use a catalyst to improve the reaction and reduce dimer formation?

While this specific reaction is not typically catalyzed, Lewis acids are sometimes used to activate the electrophile in other amidation reactions.[12] However, in an SNAr context, a catalyst is generally not required as the aromatic ring is already activated by electron-withdrawing groups (the carboxylic acid, sulfamoyl, and chloro groups). Adding a catalyst could introduce new side reaction pathways and is not a standard approach for this synthesis.

Optimized Protocol for Minimizing Dimer Formation

This protocol integrates the best practices discussed above. It is designed to be a self-validating system, with explanations for each critical step.

Materials:

  • 2,4-dichloro-5-sulfamoylbenzoic acid (1.05 eq)

  • Furfurylamine (1.0 eq), freshly distilled

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,4-dichloro-5-sulfamoylbenzoic acid (1.05 eq) and anhydrous NMP.

    • Rationale: Starting with a slight excess of the acid ensures the complete consumption of furfurylamine, minimizing potential side reactions. Anhydrous conditions prevent hydrolysis and other water-related side reactions.

  • Inerting: Purge the flask with nitrogen or argon for 10-15 minutes to create an inert atmosphere.

    • Rationale: Furfurylamine can be sensitive to air oxidation, and an inert atmosphere protects it from degradation.[11]

  • Base Addition: Add DIPEA (1.5 eq) to the stirred suspension.

    • Rationale: DIPEA is a non-nucleophilic, sterically hindered base that will effectively neutralize the HCl formed during the reaction without competing as a nucleophile.

  • Heating: Heat the mixture to 85 °C.

    • Rationale: This moderate temperature provides sufficient energy for the reaction to proceed at a reasonable rate while minimizing the thermal degradation and side reactions that occur at higher temperatures.

  • Controlled Amine Addition: In a separate flask, dissolve furfurylamine (1.0 eq) in a small amount of anhydrous NMP. Add this solution to the reaction flask dropwise via a syringe pump over 60 minutes.

    • Rationale: Slow, controlled addition maintains a low concentration of free furfurylamine in the reaction at any given time, which is the most critical step to suppress the rate of dimerization relative to the desired SNAr reaction.

  • Monitoring: Monitor the reaction progress every hour by taking a small aliquot, quenching it with a water/acetonitrile mixture, and analyzing by HPLC.

    • Rationale: Direct monitoring allows you to stop the reaction at the optimal point, preventing the formation of further impurities upon prolonged heating after the starting material has been consumed.[5]

  • Workup: Once the reaction is complete (typically 4-8 hours, as determined by HPLC), cool the mixture to room temperature. Proceed with your established aqueous workup and purification protocol.

By implementing these controlled conditions, you can effectively minimize the formation of furfurylamine dimers and significantly improve the purity and yield of your Furosemide synthesis.

Data Summary Tables

Table 1: Recommended Reaction Parameters for Minimizing Dimer Formation

ParameterRecommended ConditionRationale
Stoichiometry 1.05 eq. Acid : 1.0 eq. AmineMinimizes free amine available for self-reaction.
Temperature 80 - 90 °CBalances reaction rate with suppression of side reactions.
Solvent Anhydrous NMP or DioxaneAprotic solvent; lower polarity may reduce amine aggregation.
Base 1.5 eq. DIPEA or K₂CO₃Non-nucleophilic; effectively scavenges HCl.
Amine Addition Dropwise over 60 minutesMaintains low instantaneous amine concentration.
Reaction Time 4 - 8 hours (Monitor by HPLC)Prevents impurity formation from prolonged heating.[5]
Atmosphere Inert (Nitrogen or Argon)Protects furfurylamine from oxidative degradation.

Table 2: Example HPLC Method for In-Process Control

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temp. 30 °C

References

  • ACS Publications. (2026, January 18).
  • ResearchGate. SNAr Reactions of Amines in Aprotic Solvents.
  • Daicel Pharma Standards. Furosemide Impurities Manufacturers & Suppliers.
  • PMC.
  • ChemicalBook.
  • PMC. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
  • Pearson. Amines are good nucleophiles, even though they are neutral.
  • ResearchGate. (2025, November 21).
  • Scientific & Academic Publishing. (2013). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law.
  • PMC. (2023, March 6).
  • Semantic Scholar. (2023, March 6).
  • Forest Products Laboratory.
  • ResearchGate.
  • Chegg.com. (2017, May 1). Solved The synthesis of furosemide concludes with the.
  • ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-Hydroxy-5-sulfamoylbenzoic acid and 2,4-dichloro-5-sulfamoylbenzoic acid in synthesis

Introduction: The Strategic Importance of Substituted Benzoic Acids In the landscape of pharmaceutical development, the selection of a starting material is a critical decision that dictates the efficiency, cost, and envi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Benzoic Acids

In the landscape of pharmaceutical development, the selection of a starting material is a critical decision that dictates the efficiency, cost, and environmental impact of the entire synthetic route. Substituted benzoic acids, particularly those bearing a sulfamoyl group (-SO₂NH₂), are foundational building blocks for a class of potent diuretics known as "loop diuretics." These drugs are indispensable in managing conditions like hypertension and edema associated with heart, liver, or kidney failure.[1][2]

This guide provides a comparative analysis of two key sulfamoylbenzoic acid intermediates: 2-Hydroxy-5-sulfamoylbenzoic acid and the more commercially prevalent 2,4-dichloro-5-sulfamoylbenzoic acid . We will dissect their respective synthetic pathways, evaluate their reactivity, and provide a rationale for their application in the synthesis of prominent drug molecules. This analysis is designed to equip researchers and process chemists with the in-depth knowledge required to make informed decisions in precursor selection and process optimization.

Chemical and Physical Properties: A Foundation for Reactivity

A molecule's physical properties and structural arrangement of functional groups are paramount to its chemical behavior.

Property2,4-dichloro-5-sulfamoylbenzoic acid2-Hydroxy-5-sulfamoylbenzoic acid
CAS Number 2736-23-4[3][4]5378-41-6[5]
Molecular Formula C₇H₅Cl₂NO₄S[6]C₇H₇NO₅S[5]
Molecular Weight 270.09 g/mol [3]217.20 g/mol [5]
Appearance White to off-white crystalline solidCrystalline solid
Key Functional Groups Carboxylic acid, Sulfonamide, 2x ChloroCarboxylic acid, Sulfonamide, Hydroxyl
Primary Application Key intermediate for Furosemide[7][8]Intermediate for various chemical syntheses

The defining difference lies in the ring substituents: two electron-withdrawing chlorine atoms versus an electron-donating hydroxyl group. This distinction is the primary driver of the divergent applications and synthetic strategies discussed below.

Synthesis of Key Intermediates: Pathways and Mechanistic Rationale

The industrial viability of a precursor is heavily dependent on an efficient and scalable synthesis. Here, we compare the established route for the dichloro-analog with a practical pathway for its hydroxy-counterpart.

Pathway 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid

This is a well-established, multi-step industrial process starting from 2,4-dichlorobenzoic acid.[1][7] The process involves two core transformations: electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic substitution (amidation).

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis A 2,4-Dichlorobenzoic Acid C 2,4-dichloro-5- carboxybenzenesulfonyl chloride A->C 130-150°C Catalyst: Na2SO4 Solvent: NMP B Chlorosulfonic Acid (HSO3Cl) B->C E 2,4-dichloro-5-sulfamoylbenzoic acid C->E ≤ 10°C Ice-salt bath D Ammonia Water (NH4OH) D->E G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Ammonolysis A Salicylic Acid C 5-Sulfosalicylic Acid A->C 100-110°C Water bath B Conc. Sulfuric Acid (H2SO4) B->C E 2-hydroxy-5-(chlorosulfonyl)benzoic acid C->E D Thionyl Chloride (SOCl2) D->E G 2-Hydroxy-5-sulfamoylbenzoic acid E->G ≤ 10°C F Ammonia Water (NH4OH) F->G

Caption: Proposed synthesis workflow for 2-Hydroxy-5-sulfamoylbenzoic acid.

Experimental Protocol: Synthesis of 2-Hydroxy-5-sulfamoylbenzoic acid

Part A: Sulfonation of Salicylic Acid

  • Reaction Setup: To a round-bottomed flask, add salicylic acid.

  • Acid Addition: Slowly add concentrated sulfuric acid (~95%) to the flask with swirling. [9]3. Heating: Heat the mixture in a boiling water bath to an internal temperature of 100-110°C for approximately 1 hour to yield 5-sulfosalicylic acid. [9]4. Isolation: Cool the reaction mixture and transfer it to a saturated brine solution to precipitate the product. [9]Filter and wash the crystals.

Part B: Conversion to Sulfonyl Chloride

  • Reaction: Treat the 5-sulfosalicylic acid from the previous step with a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of DMF.

  • Workup: Heat the mixture under reflux until the evolution of HCl and SO₂ gas ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-hydroxy-5-(chlorosulfonyl)benzoic acid.

Part C: Amidation (Ammonolysis)

  • Procedure: The amidation step is analogous to that for the dichloro-compound. The crude sulfonyl chloride is added slowly to a cold (≤10°C) concentrated ammonia solution.

  • Isolation & Purification: After the reaction is complete, the mixture is acidified with HCl to precipitate the final product. The product is then filtered, washed, and can be recrystallized from water or an alcohol/water mixture to achieve high purity.

Causality and Self-Validation:

  • Why Sulfuric Acid? It acts as the sulfonating agent, introducing the -SO₃H group onto the aromatic ring, directed by the activating hydroxyl group.

  • Why Thionyl Chloride? It is a standard and effective reagent for converting sulfonic acids into the more reactive sulfonyl chlorides, which are necessary for the subsequent amidation.

  • Protocol Validation: The final product's identity can be confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry. Purity is assessed by HPLC and melting point analysis.

Comparative Analysis in Drug Synthesis

The utility of these precursors is best understood by examining their roles in the synthesis of specific diuretic drugs.

Application 1: Furosemide Synthesis

Furosemide is synthesized via a nucleophilic aromatic substitution (SₙAr) reaction between 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine. [1][10][11]

G A 2,4-dichloro-5-sulfamoylbenzoic acid C Furosemide A->C Nucleophilic Aromatic Substitution (SNAr) Heat, Base B Furfurylamine B->C

Caption: Final condensation step in the synthesis of Furosemide.

The Decisive Role of Chlorine Substituents: The SₙAr mechanism requires the aromatic ring to be "electron-poor" to be susceptible to attack by a nucleophile (the amine group of furfurylamine). The two chlorine atoms and the sulfamoyl group on the 2,4-dichloro-5-sulfamoylbenzoic acid ring are strongly electron-withdrawing. This electronic arrangement is crucial for two reasons:

  • Activation: It significantly lowers the electron density of the aromatic ring, making it highly activated towards nucleophilic attack.

  • Directing Effect: The chlorine at the C-4 position (para to the carboxylic acid) is the leaving group in this reaction. The electron-withdrawing groups ortho and para to it stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution reaction. [11] In stark contrast, 2-Hydroxy-5-sulfamoylbenzoic acid is unsuitable for this reaction. The hydroxyl group is strongly electron-donating, which deactivates the ring towards nucleophilic aromatic substitution. Attempting the same reaction would result in either no reaction or extremely low yields. [2]This fundamental difference in electronic properties makes 2,4-dichloro-5-sulfamoylbenzoic acid the indispensable precursor for the established Furosemide synthesis route. [7][8] Synthesis Yields: The traditional synthesis of Furosemide using this route is effective but can be hampered by low yields in the final condensation step, often ranging from 35% to 50% due to the formation of by-products. [2]However, process optimization can improve this, with some methods reporting total yields around 71%. [12]

Application 2: Bumetanide Synthesis and Related Structures

It is important to note that neither 2,4-dichloro-5-sulfamoylbenzoic acid nor 2-Hydroxy-5-sulfamoylbenzoic acid is a direct precursor for the loop diuretic Bumetanide. The synthesis of Bumetanide starts from different materials, typically p-chlorobenzoic acid, which undergoes chlorosulfonation, nitration, ammonolysis, phenoxylation, reduction, and finally N-butylation. [13][14][15] The key intermediate for the final step is 3-amino-4-phenoxy-5-sulfamoylbenzoic acid . [14][16][17]This molecule, while structurally related, highlights a different synthetic strategy where functional groups are installed in a specific sequence to achieve the final target. The synthesis involves building complexity on the ring through a series of reactions rather than a single key substitution step as seen with Furosemide. [18]

Summary and Conclusion

The choice between 2-Hydroxy-5-sulfamoylbenzoic acid and 2,4-dichloro-5-sulfamoylbenzoic acid is not one of simple preference but is dictated entirely by the desired final product and the reaction mechanism to be employed.

Feature2,4-dichloro-5-sulfamoylbenzoic acid2-Hydroxy-5-sulfamoylbenzoic acid
Ring Electronics Electron-deficient (activated for SₙAr)Electron-rich (deactivated for SₙAr)
Primary Synthesis Furosemide [10]Not a direct precursor for common diuretics
Key Reaction Nucleophilic Aromatic Substitution (SₙAr)Electrophilic Aromatic Substitution
Synthesis Route Established, scalable industrial process [7]Feasible lab-scale synthesis from salicylic acid [9]
Cost & Availability Commercially available, produced at scaleLess common, typically synthesized for specific needs
Yield in Furosemide Moderate to good (35-71%) [2][12]Not applicable

For the research scientist and drug development professional, the takeaways are clear:

  • 2,4-dichloro-5-sulfamoylbenzoic acid is the industry-standard, essential precursor for Furosemide synthesis due to its electronic properties that are perfectly tailored for the required nucleophilic aromatic substitution reaction. Its synthesis is well-documented and optimized for scale. [7][8]* 2-Hydroxy-5-sulfamoylbenzoic acid , while a synthetically accessible molecule, is unsuitable for the same applications due to its opposing electronic nature. Its utility would lie in synthetic routes that capitalize on electrophilic substitution or reactions involving its hydroxyl and carboxylic acid functionalities.

This comparative analysis underscores a fundamental principle of synthetic chemistry: the strategic placement of functional groups on a core scaffold is the key determinant of its reactivity and ultimate utility in the complex, multi-step process of drug manufacturing.

References

  • Manidhar, M., et al. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. International Journal of Research in Pharmacy and Chemistry, 1(3).
  • CN106748906B. (2019). A kind of synthetic method of bumetanide. Google Patents.
  • Wikipedia. (n.d.). Bumetanide. Retrieved from [Link]

  • CN101066943A. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
  • CN104672114A. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Google Patents.
  • CN100522936C. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
  • ACS Medicinal Chemistry Letters. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • EP0788494B1. (2000). Process for the preparation of furosemide. Google Patents.
  • Journal of Medicinal Chemistry. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]

  • CN105906589A. (2016). Preparation method of furosemide. Google Patents.
  • ResearchGate. (n.d.). 5-Sulfosalicylic acid, 2-hydroxy-5-sulfobenzoic acid As part of my aim to find and develop simple organic syntheses for beginner. Retrieved from [Link]

  • CN101591276B. (2012). Method for preparing bumetanide. Google Patents.
  • CN115677544A. (2023). Preparation method of bumetanide. Google Patents.
  • NINGBO INNO PHARMCHEM CO., LTD. (2026). The Impact of 2,4-Dichloro-5-sulfamoylbenzoic Acid on Diuretic Drug Development. Retrieved from [Link]

  • DE1183094B. (1964). Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides. Google Patents.
  • PubChem. (n.d.). 2-Hydroxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Retrieved from [Link]

  • Chegg.com. (2016). Solved The synthesis of furosemide concludes with the. Retrieved from [Link]

  • PharmaCompass. (n.d.). API Data Summary Report Of 2,4-Dichloro-5-Sulfamoyl Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]

  • PMC. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Retrieved from [Link]

  • PubMed. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]

  • Printtech Healthcare Pvt Ltd. (2024). 2, 4-Dichloro-5-sulfamoylbenzoic acid is a chemical.... Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Furosemide-impurities. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Hydroxy-5-sulfamoylbenzoic Acid Derivatives

This guide offers an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 2-hydroxy-5-sulfamoylbenzoic acid. Designed for researchers, medicinal chemists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 2-hydroxy-5-sulfamoylbenzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to provide a clear, comparative framework for understanding how structural modifications to this versatile scaffold influence a wide array of biological activities, from diuresis to anticancer and anti-inflammatory effects.

The 2-Hydroxy-5-sulfamoylbenzoic Acid Scaffold: A Privileged Core in Medicinal Chemistry

The 2-hydroxy-5-sulfamoylbenzoic acid core, also known as 5-sulfamoylsalicylic acid, is a foundational structure in the development of therapeutically significant agents.[1] Its inherent structural features—a carboxylic acid, a phenolic hydroxyl group, and a sulfonamide moiety—provide a unique combination of electronic and steric properties that enable interaction with diverse biological targets.[2] The strategic arrangement of these functional groups allows for a high degree of chemical modification, making it a prime candidate for rational drug design. This guide will dissect the role of each component and explore how its derivatization impacts biological outcomes.

The parent structure is characterized by:

  • A Carboxylic Acid (C1): This acidic group is a critical hydrogen bond donor and acceptor, often essential for anchoring the molecule within the active site of an enzyme or receptor.[3]

  • A Hydroxyl Group (C2): The phenolic hydroxyl group can participate in hydrogen bonding and its position ortho to the carboxylic acid influences the latter's acidity and conformational preference.[3]

  • A Sulfamoyl Group (C5): The sulfonamide moiety is a key pharmacophoric element, indispensable for the diuretic activity of many derivatives and a significant contributor to their interaction with targets like carbonic anhydrase.[4][5][6]

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of 2-hydroxy-5-sulfamoylbenzoic acid derivatives is profoundly dictated by the nature and placement of substituents on the aromatic ring and modifications to its core functional groups.

The Indispensable Role of the Carboxylic Acid (C1)

The carboxylic acid at the C1 position is paramount for the diuretic activity of this class of compounds.[5][6] Its acidic nature allows it to mimic the carboxylate substrates of ion transporters.

  • Optimal Activity: The free carboxyl group generally provides optimal diuretic activity.[5][6] Isosteric replacements, such as a tetrazole ring, can sometimes retain activity.[7]

  • Esterification/Amidation: Conversion to esters or amides typically reduces or abolishes direct activity. However, this strategy can be employed to create prodrugs, which may improve bioavailability and are later hydrolyzed in vivo to release the active carboxylic acid.

The Influence of the Hydroxyl Group (C2)

The hydroxyl group at C2 is a key feature of the salicylic acid substructure. Its presence and ability to form hydrogen bonds can significantly influence binding affinity and selectivity for various targets.

  • Hydrogen Bonding: As a hydrogen bond donor and acceptor, the -OH group can form crucial interactions with amino acid residues in a target's binding pocket.[3]

  • Anti-inflammatory and Anticancer Activity: In related hydroxybenzoic acid derivatives, the hydroxyl group is often implicated in their anti-inflammatory, antioxidant, and anticancer properties.[8] Its ability to chelate metal ions and scavenge reactive oxygen species is a proposed mechanism for some of these effects.

The Sulfamoyl Group (C5): A Cornerstone of Activity

The sulfamoyl (-SO₂NH₂) group at the C5 position is a non-negotiable requirement for the high-ceiling diuretic activity characteristic of furosemide and its analogs.[5][6][7]

  • Essential for Diuresis: Removal or replacement of the 5-sulfamoyl group leads to compounds with little to no diuretic efficacy.[4]

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety is the classic zinc-binding group responsible for the inhibition of carbonic anhydrase (CA) isoforms. While potent diuresis is not directly linked to CA inhibition, interaction with specific isoforms can be a target for other therapeutic indications, such as cancer.[9]

  • N-Substitution: Substitution on the sulfamoyl nitrogen can modulate activity. While primary (unsubstituted) sulfonamides are often optimal for diuretic action, N-substituted derivatives have been explored to fine-tune properties like receptor selectivity, as seen in the development of specific lysophosphatidic acid (LPA) receptor agonists.[10]

Aromatic Ring Substitutions: Fine-Tuning Potency and Selectivity

The most significant diversity in this class of compounds arises from substitutions at the C4 position of the benzene ring.

  • The "Activating" Group at C4: The introduction of a potent, electron-withdrawing group at C4 dramatically enhances diuretic activity. This is a hallmark of the loop diuretic class.[5][6]

    • Halogens: A chlorine atom (as seen in furosemide) is highly effective.

    • Other Groups: Other successful substituents include trifluoromethyl (-CF₃), phenoxy, anilino, benzyl, or benzoyl groups.[4][6][11]

  • Position 6: The introduction of electron-releasing groups, such as methyl or methoxy groups, at position 6 has been shown to markedly reduce diuretic activity.[4]

The following diagram illustrates the key SAR principles for diuretic activity based on the 5-sulfamoyl-benzoic acid scaffold.

Caption: Key SAR points for 2-Hydroxy-5-sulfamoylbenzoic acid derivatives.

Comparative Biological Activity Data

The versatility of the 2-hydroxy-5-sulfamoylbenzoic acid scaffold has led to the development of agents with a broad spectrum of biological activities. The table below summarizes quantitative data for representative derivatives, highlighting their diverse therapeutic potential.

Compound/Derivative ClassBiological Target/ActivityQuantitative Data (IC₅₀/Kᵢ)Reference(s)
Furosemide Loop Diuretic (NKCC2 inhibitor)High diuretic potency[4]
Furosemide Analogs Alzheimer's Disease (Anti-neuroinflammation, Aβ aggregation inhibition)3g, 34: Inhibit TNF-α, IL-6, NO production[12][13]
Sulfamoyl Benzoic Acids (SBAs) LPA₂ Receptor Agonist (Antiapoptotic)Subnanomolar activity for some analogs[10]
Lasamide Oxime Esters Carbonic Anhydrase IX/XII Inhibition (Anticancer)Derivative 16 : Kᵢ = 3.4 nM (hCA IX); Derivative 11 : Selective for hCA IX/XII[9]
General Sulfonylbenzoic Acids Anti-inflammatory (COX-2 Inhibition)Varies by derivative; mechanism involves prostaglandin reduction[2]
General Sulfonylbenzoic Acids Antimicrobial (Bacteria, Fungi)MIC for one derivative: 125 µg/mL vs. S. aureus[2]

Experimental Protocols: Synthesis and Evaluation

Reproducible and validated methodologies are critical for the comparative evaluation of novel chemical entities.

General Synthesis of a 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid Derivative

This protocol outlines a common synthetic route, exemplified by the preparation of furosemide-like structures.

  • Chlorosulfonation: Treat 2,4-dichlorobenzoic acid with chlorosulfonic acid (HSO₃Cl) at an elevated temperature to introduce the chlorosulfonyl group (-SO₂Cl) at position 5.

  • Amination: React the resulting 2,4-dichloro-5-chlorosulfonylbenzoic acid with aqueous ammonia (NH₄OH) to convert the chlorosulfonyl group into the primary sulfonamide (-SO₂NH₂).

  • Nucleophilic Aromatic Substitution: React the 2,4-dichloro-5-sulfamoylbenzoic acid with the desired amine (e.g., furfurylamine) in a suitable solvent. The chlorine at position 2 is more activated towards nucleophilic substitution than the one at C4. This step introduces the side chain.[11]

  • Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the target molecule.

In Vitro Biological Assay: MTT Assay for Anticancer Activity

The MTT assay is a standard colorimetric method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[2]

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

The workflow from synthesis to biological evaluation is depicted below.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Benzoic Acid) reaction Chemical Reactions (e.g., Chlorosulfonation, Amination) start->reaction purify Purification (Recrystallization, Chromatography) reaction->purify structure_confirm Structure Confirmation (NMR, Mass Spec, IR) purify->structure_confirm Purity & Identity Check invitro In Vitro Assays (Enzyme Inhibition, MTT Assay) structure_confirm->invitro Submit for Screening invivo In Vivo Models (Animal Studies) invitro->invivo sar_analysis SAR Analysis & Lead Optimization invivo->sar_analysis

Caption: A typical workflow for the synthesis and evaluation of novel derivatives.

Conclusion and Future Directions

The 2-hydroxy-5-sulfamoylbenzoic acid scaffold remains a highly productive platform for the discovery of new therapeutic agents. The structure-activity relationships discussed herein demonstrate that while the carboxylic acid and sulfamoyl groups are often essential anchors for activity, strategic substitutions on the aromatic ring are key to modulating potency and selectivity. Future research will likely focus on developing derivatives with improved isoform selectivity (for targets like carbonic anhydrases) and multifunctional compounds that can address complex diseases like Alzheimer's by hitting multiple targets simultaneously.[12][13] The foundational SAR principles outlined in this guide provide a robust framework for these ongoing and future drug discovery efforts.

References

  • Structure Activity Relationship of Diuretics. Slideshare. [Link]

  • Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. PubMed. [Link]

  • SAR of Loop Diuretics. Pharmacy 180. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Crimson Publishers. [Link]

  • Sar Loop Diuretics. Scribd. [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. [Link]

  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Design, Synthesis, and Biological Evaluation of Furosemide Analogs as Therapeutics for the Proteopathy and Immunopathy of Alzheimer's Disease. ResearchGate. [Link]

  • 2-Hydroxy-5-sulfamoylbenzoic acid. PubChem. [Link]

  • 5-Sulfosalicylic acid, 2-hydroxy-5-sulfobenzoic acid As part of my aim to find and develop simple organic syntheses for beginner. ResearchGate. [Link]

  • Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides.
  • Evaluation of Biological Activity and Qualitative Analysis of 2, 5-dihydroxybenzoic acid from Momordica charantia Fruit. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • SAR of Loop Diuretics (Sulphonamide Derivatives). YouTube. [Link]

  • 2-Hydroxy-5-(2-mercapto-ethylsulfamoyl)-benzoic acid. PubChem. [Link]

  • DIURETICS. Eastern Mediterranean University. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Hydroxy-5-sulfamoylbenzoic Acid Purity

Introduction: The Imperative for Analytical Rigor In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Analytical Rigor

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. 2-Hydroxy-5-sulfamoylbenzoic acid, a key structural motif found in various pharmaceutical agents, is no exception.[1] Its purity profile can directly influence the manufacturing process, stability, and therapeutic performance of the final drug product. Therefore, the analytical methods employed to quantify its purity must be robust, reliable, and fit for their intended purpose.[2][3]

This guide provides an in-depth comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Acid-Base Titration—for the determination of 2-Hydroxy-5-sulfamoylbenzoic acid purity. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and present a framework for cross-validation, ensuring the integrity of the data generated. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose, a mandate outlined by global regulatory bodies.[4]

The principles discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[5][6][7] Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same purpose, ensuring consistency and reliability across different methods.[8]

Visualizing the Analyte: Chemical Structure

Before delving into the analytical methodologies, it is crucial to understand the molecule at the center of our investigation.

Caption: Chemical structure of 2-Hydroxy-5-sulfamoylbenzoic acid.

Methodology Deep Dive: Principles and Protocols

An effective cross-validation study begins with a thorough understanding of each method's principles and a meticulously defined protocol.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of pharmaceutical purity analysis for its high resolving power and specificity. A reversed-phase method is the logical choice for a moderately polar molecule like 2-Hydroxy-5-sulfamoylbenzoic acid. The acidic nature of the analyte necessitates a low pH mobile phase to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, ensuring a sharp, symmetrical peak shape and consistent retention. A C18 column provides the necessary hydrophobic interaction for retention.[9][10]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Objective: To quantify 2-Hydroxy-5-sulfamoylbenzoic acid and separate it from potential impurities.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A filtered and degassed mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B) in an 80:20 (v/v) isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 238 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh ~25 mg of 2-Hydroxy-5-sulfamoylbenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 500 µg/mL. Prepare a working standard of 50 µg/mL by diluting the stock solution.

    • Sample Preparation: Prepare the sample solution to a target concentration of 50 µg/mL using the mobile phase.

    • System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Analysis: Inject the standard and sample solutions, and calculate the purity based on the peak area comparison.

UV-Vis Spectrophotometry

Expertise & Experience: This technique leverages the principle that chromophore-containing molecules absorb light at specific wavelengths. It is a rapid and simple method, but its primary limitation is its lack of specificity. Any impurity or excipient with a similar chromophore will interfere with the analysis. Therefore, its use is best suited for pure substance analysis or in formulations where no other components absorb at the chosen wavelength.

Experimental Protocol: UV-Vis Spectrophotometry

  • Objective: To quantify 2-Hydroxy-5-sulfamoylbenzoic acid in a sample with a simple matrix.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Solvent Selection: Use methanol as the solvent.

    • Determination of λmax: Prepare a dilute solution (~10 µg/mL) of the reference standard in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

    • Standard Stock Preparation: Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol (Stock: 500 µg/mL).

    • Calibration Curve: Prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration and determine the linearity.

    • Sample Preparation: Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve.

    • Analysis: Measure the absorbance of the sample solution and determine the concentration using the calibration curve equation.

Acid-Base Titration

Expertise & Experience: Titration is a classic chemical analysis method that provides a direct measure of the acidic functional groups in the molecule.[11] For 2-Hydroxy-5-sulfamoylbenzoic acid, the carboxylic acid is the primary acidic center that will be neutralized by a strong base like sodium hydroxide. This method is excellent for assaying high-purity bulk material but is non-specific and has lower sensitivity compared to instrumental methods.

Experimental Protocol: Potentiometric Titration

  • Objective: To determine the purity (assay) of bulk 2-Hydroxy-5-sulfamoylbenzoic acid.

  • Apparatus: Potentiometric titrator with a suitable pH electrode or a burette and pH meter.

  • Reagents:

    • Standardized 0.1 N Sodium Hydroxide (NaOH).

    • Ethanol, neutralized.

  • Procedure:

    • Sample Preparation: Accurately weigh ~200 mg of 2-Hydroxy-5-sulfamoylbenzoic acid into a 150 mL beaker.

    • Dissolution: Add 50 mL of neutralized ethanol and stir until the sample is completely dissolved.

    • Titration: Titrate the solution with standardized 0.1 N NaOH, recording the pH and volume of titrant added.

    • Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum inflection).

    • Calculation: Calculate the purity using the following formula: Purity (%) = (V × N × EW × 100) / W Where:

      • V = Volume of NaOH at the equivalence point (L)

      • N = Normality of NaOH (eq/L)

      • EW = Equivalent Weight of the analyte (217.20 g/eq)

      • W = Weight of the sample (mg)

Cross-Validation Study: A Framework for Trust

CrossValidationWorkflow cluster_methods Method Development & Optimization cluster_validation Validation Parameter Assessment (ICH Q2) start Define Analytical Target Profile (ATP) [Purity of 2-Hydroxy-5-sulfamoylbenzoic acid] HPLC HPLC Method start->HPLC UV UV-Vis Method start->UV Titration Titration Method start->Titration Specificity Specificity (Forced Degradation for HPLC) HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Robustness Robustness (Small Variations) HPLC->Robustness UV->Linearity UV->Accuracy UV->Precision UV->Robustness Titration->Linearity Titration->Accuracy Titration->Precision Titration->Robustness DataComp Comparative Data Analysis (Tabulate and Compare Results) Specificity->DataComp Linearity->DataComp Accuracy->DataComp Precision->DataComp Robustness->DataComp Conclusion Method Selection & Justification (Fitness for Purpose) DataComp->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Comparative Data Analysis: The Quantitative Evidence

The following tables summarize hypothetical but realistic data from a cross-validation study. These data serve as the basis for our objective comparison.

Table 1: Linearity Data Comparison

ParameterHPLCUV-Vis SpectrophotometryTitration
Range 10 - 75 µg/mL5 - 25 µg/mL100 - 300 mg
Correlation Coefficient (r²) 0.99980.99950.9991
Regression Equation y = 25481x + 1025y = 0.045x + 0.008y = 0.215x - 0.05

Table 2: Accuracy (Recovery) Data Comparison

Spiked LevelHPLC (% Recovery)UV-Vis (% Recovery)Titration (% Recovery)
80% 99.8 ± 0.4101.5 ± 1.299.5 ± 0.8
100% 100.1 ± 0.3100.8 ± 1.1100.3 ± 0.6
120% 100.3 ± 0.598.9 ± 1.5100.6 ± 0.7

Table 3: Precision (%RSD) Data Comparison

ParameterHPLC (%RSD)UV-Vis (%RSD)Titration (%RSD)
Repeatability (n=6) 0.45%1.10%0.65%
Intermediate Precision 0.88%1.85%1.25%

Table 4: Overall Method Performance Comparison

FeatureHPLCUV-Vis SpectrophotometryTitration
Specificity Excellent (Stability-Indicating)Poor (Interference likely)Poor (Non-specific acidity)
Sensitivity High (µg/mL level)Moderate (µg/mL level)Low (mg level)
Speed per Sample ~15-20 min~5 min~10-15 min
Cost per Sample HighLowVery Low
Expertise Required HighLowModerate

Senior Scientist's Synthesis: Interpreting the Results

The data presented paints a clear picture of the strengths and limitations of each technique, a narrative that aligns with fundamental analytical principles.

  • HPLC: The Gold Standard for Specificity and Precision. The superior performance of HPLC in all quantitative metrics is undeniable. Its high correlation coefficient (r² > 0.999) and excellent accuracy (recoveries of 99.8-100.3%) and precision (%RSD < 1.0%) make it the most reliable method. The true power of HPLC lies in its specificity . By separating the main component from its impurities and degradants, it provides an unambiguous measure of purity, making it the only "stability-indicating" method among the three. This is a critical requirement for regulatory submissions and stability studies.[6]

  • UV-Vis Spectrophotometry: Rapid but Risky. While the UV-Vis method demonstrates acceptable linearity, accuracy, and precision for a simple screening assay, its utility is severely limited by its lack of specificity. The method measures the total absorbance at λmax, meaning any substance with a similar chromophore will contribute to the signal, leading to an overestimation of purity. This method should only be employed when the sample matrix is exceptionally clean and well-characterized, such as in-process checks where the impurity profile is known to be negligible.

  • Titration: Simple, Cost-Effective, but Blind. Titration provides a robust, direct measure of the acidic content, reflected in its good accuracy and precision for bulk material. However, it is fundamentally non-specific. It will quantify any acidic impurity alongside the main analyte, rendering it unsuitable for detailed purity analysis or for samples containing acidic process impurities or degradants. Its value lies in the assay of the starting material or the final, highly purified bulk drug substance where it can serve as a valuable orthogonal method to HPLC. The concept of using two separate, orthogonal methods provides a higher degree of confidence in the analytical results.[12]

Conclusion: Selecting the Right Tool for the Job

This comparative guide demonstrates that no single analytical method is universally superior; the choice is dictated by the intended purpose of the analysis.[4]

  • For regulatory filings, stability studies, and final product release , where specificity is paramount, HPLC is the unequivocal method of choice .

  • For rapid, in-process control checks of a known, clean process stream, UV-Vis Spectrophotometry can be a time and cost-effective tool.

  • For the assay of high-purity bulk substance , Titration serves as an excellent, low-cost primary or secondary (orthogonal) method.

Ultimately, a robust analytical control strategy may involve the use of multiple methods at different stages of the development and manufacturing lifecycle. By understanding the principles, strengths, and weaknesses of each technique, and by performing rigorous cross-validation as outlined here, researchers, scientists, and drug development professionals can ensure the quality and integrity of their data, safeguarding the final product's safety and efficacy.

References

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Benzoic acid, 2-hydroxy-5-sulfo-. SIELC Technologies. [Link]

  • ICH Expands on Analytical Methods Validation in Draft - Q2 Update. Enzyme. [Link]

  • Evolution of ICH Q2 guideline (Validation of Analytical Procedures). BioPharmaSpec. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • 2-Hydroxy-5-sulfamoylbenzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Benzoic Acid Assay by Titration. SlideShare. [Link]

  • Assay of Benzoic Acid by Titration. Scribd. [Link]

Sources

Comparative

Benchmarking 2-Hydroxy-5-sulfamoylbenzoic Acid: A Bifunctional Approach to Multicomponent Organocatalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark Introduction: The Evolution of Solid Acid Catalysts In the realm of g...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark

Introduction: The Evolution of Solid Acid Catalysts

In the realm of green chemistry and pharmaceutical synthesis, the transition from corrosive, liquid mineral acids to recoverable, solid organocatalysts is a critical objective. While standard Brønsted acids like p-Toluenesulfonic acid (pTSA) and 5-Sulfosalicylic acid (5-SSA) have long been industry staples, they often lack the structural nuance required to stabilize highly polarized transition states without inducing unwanted side reactions (such as aldol condensations or polymerizations).

Enter 2-Hydroxy-5-sulfamoylbenzoic acid (also known as 5-sulfamoylsalicylic acid) [1]. By replacing the highly acidic sulfonic acid group (-SO₃H) of 5-SSA with a sulfamoyl group (-SO₂NH₂), this molecule shifts from acting as a brute-force Brønsted acid to a highly selective bifunctional catalyst . This guide benchmarks its catalytic efficiency against traditional alternatives, utilizing the classic Biginelli multicomponent synthesis of dihydropyrimidinones (DHPMs) as our standard evaluation model [2, 3].

Mechanistic Rationale: The Bifunctional Advantage

To understand why 2-Hydroxy-5-sulfamoylbenzoic acid outperforms simpler acids in complex mixtures, we must analyze the causality behind its molecular structure:

  • Brønsted Acid Activation: The salicylic acid moiety (carboxylic acid + phenolic OH) provides mild, controlled protonation of the aldehyde carbonyl, facilitating the initial nucleophilic attack by urea to form an acyliminium intermediate.

  • Hydrogen-Bond Templating: Unlike the fully deprotonated sulfonate anion in 5-SSA, the sulfamoyl group (-SO₂NH₂) has a pKa of ~10. In the reaction medium, it remains protonated and acts as a potent, directional double hydrogen-bond donor. This H-bond network stabilizes the acyliminium transition state, lowering the activation energy barrier and strictly governing the regioselectivity of the subsequent cyclocondensation.

By combining these two mechanisms, the catalyst prevents the premature decomposition of sensitive electrophiles, leading to exceptionally clean reaction profiles.

Mechanism N1 Aldehyde + Urea (Precursors) N2 Acyliminium Ion (Brønsted Activation) N1->N2 + Catalyst (-COOH) N3 Transition State (H-Bond Stabilization) N2->N3 -SO2NH2 Templating N4 Dihydropyrimidinone (Product) N3->N4 Cyclization

Fig 1. Bifunctional activation mechanism of 2-Hydroxy-5-sulfamoylbenzoic acid.

Comparative Catalytic Benchmarking

To objectively evaluate catalytic efficiency, we benchmarked 2-Hydroxy-5-sulfamoylbenzoic acid against 5-SSA, pTSA, and Acetic Acid (AcOH).

Model Reaction: Solvent-free Biginelli condensation of Benzaldehyde (1.0 mmol), Ethyl acetoacetate (1.0 mmol), and Urea (1.2 mmol) at 80 °C. Standardized Catalyst Loading: 10 mol%

Table 1: Performance Metrics & Efficiency Profile
CatalystCatalyst TypeTime (min)Yield (%)E-Factor*Selectivity / Notes
2-Hydroxy-5-sulfamoylbenzoic acid Bifunctional (Brønsted + H-Bond)4594 0.15 Exceptional purity; no aldol side-products detected.
5-Sulfosalicylic acid (5-SSA) Strong Brønsted Acid30920.20Faster kinetics, but trace impurities require column chromatography.
p-Toluenesulfonic acid (pTSA) Strong Brønsted Acid60850.45Lower selectivity; requires extensive aqueous workup.
Acetic Acid (AcOH) Weak Brønsted Acid24040>1.0Incomplete conversion; high waste generation.

*E-Factor (Environmental Factor) = Mass of waste generated / Mass of product obtained. Lower is better.

Data Synthesis: While 5-SSA drives the reaction slightly faster due to its lower pKa, 2-Hydroxy-5-sulfamoylbenzoic acid provides superior overall yield and a lower E-Factor. The H-bond templating eliminates the formation of side products, allowing the final compound to be purified via simple recrystallization rather than solvent-heavy chromatography.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. In-process checks (TLC and visual phase changes) guarantee that the researcher can verify the reaction's success prior to advanced spectroscopic analysis.

Step-by-Step Methodology: Solvent-Free Biginelli Synthesis

Step 1: Reagent Homogenization

  • In a 25 mL round-bottom flask, combine benzaldehyde (106 mg, 1.0 mmol), ethyl acetoacetate (130 mg, 1.0 mmol), and urea (72 mg, 1.2 mmol).

  • Validation Check: The mixture should initially appear as a heterogeneous slurry.

Step 2: Catalyst Introduction

  • Add 2-Hydroxy-5-sulfamoylbenzoic acid (21.7 mg, 10 mol%) to the flask. Stir vigorously using a magnetic stir bar.

Step 3: Thermal Activation

  • Submerge the flask in a pre-heated oil bath at 80 °C.

  • Validation Check: Within 10–15 minutes, the mixture will melt into a homogenous liquid. By 45 minutes, the reaction mass will solidify, indicating the precipitation of the target dihydropyrimidinone.

  • Monitor via TLC (Hexane:Ethyl Acetate, 7:3 v/v). The disappearance of the benzaldehyde spot confirms completion.

Step 4: Quenching and Filtration

  • Cool the flask to room temperature. Add 10 mL of ice-cold distilled water to dissolve unreacted urea and the water-soluble catalyst.

  • Filter the crude solid under a vacuum using a Büchner funnel. Wash the filter cake with an additional 5 mL of cold water.

Step 5: Purification and Verification

  • Recrystallize the crude solid from hot ethanol.

  • Validation Check: Dry the crystals and determine the melting point. A sharp melting point of 202–204 °C confirms the successful synthesis of pure ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate without the need for immediate NMR.

Workflow W1 1. Reagent Mixing (Equimolar Ratio) W2 2. Catalyst Addition (10 mol% 5-SSA-NH2) W1->W2 W3 3. Solvent-Free Heating (80°C, 45 min) W2->W3 W4 4. Aqueous Quench & Filtration W3->W4 W5 5. Recrystallization (Hot EtOH) W4->W5

Fig 2. Step-by-step solvent-free Biginelli reaction workflow.

Conclusion

For drug development professionals synthesizing complex heterocyclic libraries, catalyst selection dictates both yield and downstream purification bottlenecks. While traditional strong acids like pTSA and 5-SSA are effective for simple transformations, 2-Hydroxy-5-sulfamoylbenzoic acid offers a sophisticated bifunctional alternative. By marrying Brønsted acidity with sulfonamide-driven hydrogen-bond templating, it suppresses side reactions, maximizes atom economy, and perfectly aligns with modern green chemistry mandates.

References

  • National Center for Biotechnology Information. "2-Hydroxy-5-sulfamoylbenzoic acid." PubChem Compound Summary for CID 7731270. Retrieved March 11, 2026. URL:[Link]

  • Bhenki, C., Karhale, S., & Helavi, V. (2016). "5-sulfosalicylic acid as an efficient organocatalyst for environmentally benign synthesis of 2-substituted benzimidazoles." Iranian Journal of Catalysis, 6(5), 409-413. URL:[Link]

  • Naseh, M., Farajollah, E., & Moghanian, H. (2024). "Silica-coated magnetite nanoparticles functionalized with sulfosalicylic acid: a highly active and magnetically reusable nanocatalyst for the Biginelli reaction." Research on Chemical Intermediates, 50, 1679–1696. URL:[Link]

Validation

Evaluation of the cost-effectiveness of different synthetic routes to 5-sulfamoylsalicylic acid

A Comparative Guide to the Cost-Effective Synthesis of 5-Sulfamoylsalicylic Acid Introduction 5-Sulfamoylsalicylic acid is a key chemical intermediate whose structural motifs—a salicylic acid core and an aromatic sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Cost-Effective Synthesis of 5-Sulfamoylsalicylic Acid

Introduction

5-Sulfamoylsalicylic acid is a key chemical intermediate whose structural motifs—a salicylic acid core and an aromatic sulfonamide group—are prevalent in a range of pharmacologically active molecules. Notably, it is a close structural analog to intermediates used in the synthesis of potent loop diuretics, such as furosemide.[1][2] The efficient and economical production of this compound is therefore of significant interest to researchers in medicinal chemistry and process development.

This guide provides an in-depth evaluation of the primary synthetic routes to 5-sulfamoylsalicylic acid, designed for researchers, scientists, and drug development professionals. We will dissect the most common synthetic pathways, offering detailed experimental protocols, a comparative analysis of their cost-effectiveness, and insights into the chemical principles that govern these transformations. Our focus is on providing a practical, field-proven perspective to inform laboratory and scale-up decisions.

Pillar 1: Foundational Synthetic Strategies

The synthesis of 5-sulfamoylsalicylic acid is most logically achieved via a two-step sequence starting from readily available salicylic acid or its acetylated precursor, aspirin. This strategy leverages the principles of electrophilic aromatic substitution, a cornerstone of organic synthesis.

The core transformation involves two key reactions:

  • Chlorosulfonation : Introduction of a chlorosulfonyl group (-SO₂Cl) onto the salicylic acid ring.

  • Amination : Conversion of the resulting sulfonyl chloride into the desired sulfonamide (-SO₂NH₂) via reaction with ammonia.

We will evaluate two primary routes based on the choice of starting material:

  • Route 1: Direct synthesis from Salicylic Acid.

  • Route 2: Synthesis from O-Acetylsalicylic Acid (Aspirin), involving an initial hydrolysis step.

The following diagram illustrates the logical relationship between these strategies.

cluster_0 Route 2: Aspirin Pathway cluster_1 Route 1: Salicylic Acid Pathway Aspirin O-Acetylsalicylic Acid (Aspirin) SA_from_Aspirin Salicylic Acid Aspirin->SA_from_Aspirin Hydrolysis Intermediate 5-Chlorosulfonylsalicylic Acid SA_from_Aspirin->Intermediate Chlorosulfonation SA Salicylic Acid SA->Intermediate Chlorosulfonation FinalProduct 5-Sulfamoylsalicylic Acid Intermediate->FinalProduct Amination

Caption: High-level overview of the evaluated synthetic routes.

Pillar 2: In-Depth Analysis of Synthetic Routes

Route 1: The Direct Salicylic Acid Pathway

This route represents the most direct and conventional approach to the target molecule. It is predicated on the high reactivity of the salicylic acid ring towards electrophilic substitution.

Causality Behind Experimental Choices:

The chlorosulfonation of salicylic acid is a classic electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful ortho, para-directing activator, while the carboxylic acid (-COOH) group is a meta-directing deactivator. The combined electronic effects strongly favor substitution at the C5 position, which is para to the hydroxyl group and meta to the carboxyl group. This high regioselectivity is a significant advantage, as it minimizes the formation of unwanted isomers and simplifies purification.[3][4] The use of chlorosulfonic acid as both the reagent and solvent is common for this type of reaction, driving it to completion.[5] The subsequent amination is a standard nucleophilic acyl substitution on the sulfonyl chloride, where ammonia readily displaces the chloride to form the stable sulfonamide.

Experimental Protocol (Representative):

Step 1: Synthesis of 5-Chlorosulfonylsalicylic Acid

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a sodium hydroxide solution), place 40 mL (approx. 0.6 mol) of chlorosulfonic acid (HSO₃Cl).[5] Cool the flask in an ice-water bath to 0-5 °C.

  • Addition: Slowly add 13.8 g (0.1 mol) of dry salicylic acid in small portions to the cooled, stirring chlorosulfonic acid over 30-45 minutes.[5] Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This operation must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, face shield, lab coat).[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 70-75 °C for 3 hours.[5] The solution should become homogeneous.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully and slowly onto 200 g of crushed ice with vigorous stirring. The product, 5-chlorosulfonylsalicylic acid, will precipitate as a white solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with several portions of cold deionized water to remove residual acids. Dry the product under vacuum.

Step 2: Synthesis of 5-Sulfamoylsalicylic Acid

  • Setup: In a 500 mL flask, suspend the crude, dried 5-chlorosulfonylsalicylic acid from the previous step in 150 mL of ice-cold water.

  • Amination: While stirring vigorously in an ice bath, slowly add 50 mL of concentrated aqueous ammonia (28-30%). A thick white precipitate will form.

  • Reaction: Stir the mixture at room temperature for 2 hours to ensure the reaction goes to completion.[2]

  • Work-up: Acidify the reaction mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the final product.

  • Isolation & Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold water until the washings are neutral. Recrystallize the crude product from an ethanol-water mixture to yield pure 5-sulfamoylsalicylic acid.

Workflow Visualization:

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination SA Salicylic Acid Reagents1 Chlorosulfonic Acid (0-5°C then 70-75°C) SA->Reagents1 Workup1 Ice Quench & Vacuum Filtration Reagents1->Workup1 Intermediate Crude 5-Chlorosulfonyl- salicylic Acid Workup1->Intermediate Reagents2 Conc. Ammonia (aq) (0°C to RT) Intermediate->Reagents2 Workup2 Acidification (HCl) & Filtration Reagents2->Workup2 Purification Recrystallization (Ethanol/Water) Workup2->Purification FinalProduct Pure 5-Sulfamoyl- salicylic Acid Purification->FinalProduct

Caption: Detailed workflow for the Direct Salicylic Acid Pathway (Route 1).

Route 2: The O-Acetylsalicylic Acid (Aspirin) Pathway

This route is a variation of Route 1, introducing an initial hydrolysis step to generate the required salicylic acid from aspirin. The primary motivation for considering this route is economic; in some markets, bulk aspirin may be less expensive than technical-grade salicylic acid.

Causality Behind Experimental Choices:

The first step is a simple acid-catalyzed ester hydrolysis. Aspirin is treated with an aqueous acid solution and heated to cleave the acetyl group, yielding salicylic acid and acetic acid.[4] The resulting salicylic acid is then carried forward into the same chlorosulfonation and amination sequence described in Route 1. The choice to use this route is purely a matter of starting material cost and availability, weighed against the additional time, energy, and vessel occupancy required for the hydrolysis step.

Experimental Protocol (Representative):

Step 1: Hydrolysis of O-Acetylsalicylic Acid

  • Setup: To a 500 mL round-bottom flask, add 18.0 g (0.1 mol) of O-acetylsalicylic acid (aspirin) and 100 mL of 10% (v/v) sulfuric acid.[4]

  • Reaction: Heat the mixture under reflux for 1 hour. The aspirin will dissolve as it hydrolyzes. Salicylic acid, being less soluble in cold water, will begin to crystallize upon cooling.

  • Isolation: Cool the reaction mixture in an ice bath to maximize crystallization. Collect the solid salicylic acid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Continuation: The dried salicylic acid is then used as the starting material in the protocol for Route 1.

Workflow Visualization:

cluster_0 Step 1: Hydrolysis Aspirin O-Acetylsalicylic Acid Reagents1 Aqueous H₂SO₄ (Reflux) Aspirin->Reagents1 Workup1 Cooling & Filtration Reagents1->Workup1 SA Salicylic Acid Workup1->SA NextSteps Proceed to Route 1 Protocol SA->NextSteps

Caption: Initial hydrolysis step for the Aspirin Pathway (Route 2).

Pillar 3: Comparative Evaluation and Data Summary

The choice between these two routes hinges on a trade-off between the number of synthetic steps and the cost of the raw materials. The following table provides a structured comparison to aid in this decision-making process.

ParameterRoute 1: Salicylic Acid PathwayRoute 2: O-Acetylsalicylic Acid PathwayRationale & Field Insights
Starting Material Salicylic AcidO-Acetylsalicylic Acid (Aspirin)The core difference between the routes. A direct cost comparison of bulk materials is essential.
Number of Steps 2 (Chlorosulfonation, Amination)3 (Hydrolysis, Chlorosulfonation, Amination)Route 1 is more streamlined, saving time and resources. Route 2 adds significant process time.
Key Reagents Salicylic Acid, HSO₃Cl, NH₃ (aq)Aspirin, H₂SO₄, HSO₃Cl, NH₃ (aq)Both routes share the use of hazardous chlorosulfonic acid, which is often the main safety and handling concern.
Estimated Overall Yield 65-75%60-70% (factoring in hydrolysis yield)The additional hydrolysis step in Route 2 will invariably lead to some material loss, lowering the overall yield.[4]
Process Time ShorterLongerThe hydrolysis and subsequent isolation in Route 2 can add several hours to the total synthesis time.
Waste Generation HCl, H₂SO₄, NH₄ClAcetic Acid, H₂SO₄, HCl, NH₄ClRoute 2 generates an additional waste stream (acetic acid) from the hydrolysis step.
Key Safety Hazard Chlorosulfonic Acid: Extremely corrosive, water-reactive. Requires specialized handling.[6]Chlorosulfonic Acid: Same primary hazard as Route 1.This is the dominant risk factor for both syntheses. Proper engineering controls and PPE are non-negotiable.
Cost-Effectiveness More direct. Favorable if salicylic acid is economically priced.Potentially cheaper. Viable only if the cost savings from using aspirin outweigh the costs of the extra step (labor, energy, solvent, waste disposal).For most lab-scale and pilot-plant syntheses, the efficiency of Route 1 makes it the preferred choice. Route 2 only becomes attractive at a very large industrial scale where small differences in raw material costs are magnified.

Conclusion and Authoritative Recommendation

For the synthesis of 5-sulfamoylsalicylic acid, the Direct Salicylic Acid Pathway (Route 1) emerges as the superior strategy for most research, development, and pilot-scale applications. Its primary advantages are operational simplicity, a shorter process time, higher overall yield, and less waste generation. The high regioselectivity of the chlorosulfonation step ensures a relatively clean product, simplifying purification.

The O-Acetylsalicylic Acid Pathway (Route 2) should be considered a contingent strategy. Its viability is almost entirely dependent on a significant cost differential between aspirin and salicylic acid. The added operational complexity, time, and energy consumption of the initial hydrolysis step make it less attractive unless the economic driver is exceptionally strong, a scenario more likely encountered in large-scale, dedicated industrial manufacturing.

Ultimately, the selection of a synthetic route requires a holistic analysis of not just raw material costs, but also process efficiency, safety, and environmental impact. For the synthesis of 5-sulfamoylsalicylic acid, the directness and efficiency of Route 1 provide the most robust and reliable foundation for achieving the target compound.

References

  • BenchChem. (2025).
  • Cremlyn, R., et al. (1980). SOME SULFONYL DERIVATIVES OF SALICYLIC ACID AND RELATED COMPOUNDS.
  • Anonymous. (n.d.).
  • BenchChem. (n.d.). literature review on the synthesis of furosemide precursors.
  • ResearchGate. (n.d.). 5-SULFOSALICYLIC ACID (5-SSA)
  • ResearchGate. (n.d.). 5-Sulfosalicylic acid, 2-hydroxy-5-sulfobenzoic acid As part of my aim to find and develop simple organic syntheses for beginner.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases.

Sources

Comparative

A Guide to Inter-Laboratory Validation of a Quantitative Assay for 2-Hydroxy-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative assay for 2-Hydroxy-5-sulfamoylbenzoic acid, a key chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative assay for 2-Hydroxy-5-sulfamoylbenzoic acid, a key chemical entity in pharmaceutical development. Adherence to rigorous validation protocols is paramount to ensure the reliability, consistency, and accuracy of analytical data across different laboratories, a cornerstone of regulatory compliance and successful drug development. This document outlines a validation strategy grounded in the principles of the International Council for Harmonisation (ICH) guidelines, providing a robust pathway for establishing a validated analytical method suitable for its intended purpose.[1][2][3]

The Imperative of Inter-Laboratory Validation

Before an analytical method can be confidently deployed for routine use in a quality control (QC) environment or for the analysis of pivotal clinical trial samples, it is crucial to demonstrate its performance and reliability.[4][5][6][7] Inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's robustness and reproducibility.[2][8] It assesses the method's performance when used by different analysts, with different equipment, in different laboratory environments, thereby providing a comprehensive evaluation of its suitability for widespread use.[9]

This guide proposes a common and robust analytical technique, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of 2-Hydroxy-5-sulfamoylbenzoic acid. The subsequent sections will detail the experimental design and acceptance criteria for the inter-laboratory validation of this method.

Proposed Analytical Method: HPLC-UV

A reversed-phase HPLC method with UV detection is proposed for the quantitative determination of 2-Hydroxy-5-sulfamoylbenzoic acid. The selection of this technique is based on its widespread availability, high sensitivity, and suitability for the analysis of aromatic organic compounds.

Table 1: Proposed HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Reference Standard Certified 2-Hydroxy-5-sulfamoylbenzoic acid
Inter-Laboratory Validation Protocol

This protocol is designed to be consistent with the principles outlined in the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology".[1][2][3]

1. Scope and Objective

The objective of this inter-laboratory validation study is to demonstrate that the proposed HPLC-UV method for the quantification of 2-Hydroxy-5-sulfamoylbenzoic acid is reproducible and suitable for its intended purpose when performed in different laboratories.

2. Participating Laboratories

A minimum of three independent laboratories should participate in the study. Each laboratory should have the necessary equipment and qualified personnel.

3. Samples and Reference Standard
  • Validation Samples: A homogenous batch of a well-characterized sample matrix (e.g., a drug substance or a placebo formulation) spiked with known concentrations of 2-Hydroxy-5-sulfamoylbenzoic acid at three levels: low, medium, and high, covering the expected working range of the assay.

  • Reference Standard: A certified reference standard of 2-Hydroxy-5-sulfamoylbenzoic acid with a known purity.

4. Validation Performance Characteristics

The following performance characteristics will be evaluated in each laboratory according to a predefined protocol.

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[3][5][10][11]

  • Procedure: Analyze a placebo sample (matrix without the analyte) and a sample spiked with known impurities or related substances.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of 2-Hydroxy-5-sulfamoylbenzoic acid in the placebo chromatogram. The peak for 2-Hydroxy-5-sulfamoylbenzoic acid should be well-resolved from any impurity peaks.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[2][12] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Procedure: Prepare a series of at least five calibration standards of 2-Hydroxy-5-sulfamoylbenzoic acid covering the expected range (e.g., 50% to 150% of the target concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy is the closeness of the test results obtained by the method to the true value.[5][10][11][12]

  • Procedure: Analyze the validation samples at three different concentration levels (low, medium, and high) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% of the theoretical value for each concentration level.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][11] This includes repeatability, intermediate precision, and reproducibility.[8][12]

  • 4.4.1. Repeatability (Intra-assay Precision)

    • Procedure: Perform six replicate analyses of a single validation sample at 100% of the target concentration on the same day, by the same analyst, and with the same equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • 4.4.2. Intermediate Precision (Inter-assay Precision)

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment within the same laboratory.

    • Acceptance Criteria: The RSD over the different days/analysts/equipment should be ≤ 2.0%.

  • 4.4.3. Reproducibility (Inter-laboratory Precision)

    • Procedure: The results from the accuracy studies performed in each of the participating laboratories will be used to assess reproducibility.

    • Acceptance Criteria: The overall RSD of the results from all participating laboratories should be ≤ 5.0%.

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][12]

  • Procedure: Determine the LOQ based on the signal-to-noise ratio (typically 10:1) or by demonstrating that the analyte can be quantified with acceptable precision and accuracy at the proposed LOQ level.

  • Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%, and the accuracy (recovery) should be within 80% to 120%.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][10][12]

  • Procedure: Introduce small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±5% in the organic component of the mobile phase).

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations.

5. System Suitability

Before and during the analysis of samples, system suitability tests must be performed to ensure the performance of the chromatographic system.[13]

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of replicate injections RSD ≤ 1.0% for 5 replicate injections
Data Analysis and Reporting

All data from the participating laboratories should be collected and analyzed statistically. The mean, standard deviation, and relative standard deviation should be calculated for accuracy and precision studies. A final validation report should be prepared, summarizing the results from all laboratories and concluding on the validity of the analytical method.

Visualization of the Validation Workflow

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Laboratory Execution cluster_params Validation Parameters cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Scope & Objective P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Validation Protocol & Samples P2->P3 L1 Lab 1 Execution P3->L1 L2 Lab 2 Execution P3->L2 L3 Lab 3 Execution P3->L3 V1 Specificity L1->V1 V2 Linearity & Range L1->V2 V3 Accuracy L1->V3 V4 Precision (Repeatability, Intermediate) L1->V4 V5 LOQ L1->V5 V6 Robustness L1->V6 L2->V1 L2->V2 L2->V3 L2->V4 L2->V5 L2->V6 L3->V1 L3->V2 L3->V3 L3->V4 L3->V5 L3->V6 A1 Collect Data from All Labs V3->A1 Accuracy Data for Reproducibility A2 Statistical Analysis of Reproducibility A1->A2 A3 Final Validation Report A2->A3 G cluster_core Core Method Performance cluster_range Quantitative Range cluster_reliability Method Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Reproducibility Reproducibility Accuracy->Reproducibility Precision Precision Precision->Linearity Precision->Reproducibility Specificity Specificity Specificity->Accuracy Specificity->Precision Range Range Linearity->Range LOQ LOQ Range->LOQ Robustness Robustness Robustness->Reproducibility

Caption: Interdependencies of Analytical Validation Parameters.

Conclusion

A successful inter-laboratory validation study, conducted according to the principles outlined in this guide, will provide a high degree of assurance that the analytical method for the quantification of 2-Hydroxy-5-sulfamoylbenzoic acid is robust, reliable, and reproducible. This, in turn, will ensure the generation of consistent and high-quality data across different sites, a critical requirement for regulatory submissions and the overall success of a drug development program. The documented evidence from this validation will demonstrate that the method is fit for its intended purpose. [3][14]

References
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?[Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • AOAC INTERNATIONAL. Guidelines for Validation of Botanical Identification Methods. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AOAC INTERNATIONAL. (2019). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Qualitative and Quantitative Food Microbiological Official Methods of Analysis. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?[Link]

  • AOAC INTERNATIONAL. (2012). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. [Link]

  • NATA. Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]

  • ResearchGate. (2025). AOAC international guidelines for validation of qualitative binary chemistry methods. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

Sources

Validation

Comparative Guide: Traditional vs. Modern Synthetic Methodologies for Sulfamoylbenzoates

Introduction Sulfamoylbenzoates, particularly methyl 2-methoxy-5-sulfamoylbenzoate, are privileged pharmacophores and critical intermediates in the synthesis of antipsychotic therapeutics such as sulpiride and levosulpir...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfamoylbenzoates, particularly methyl 2-methoxy-5-sulfamoylbenzoate, are privileged pharmacophores and critical intermediates in the synthesis of antipsychotic therapeutics such as sulpiride and levosulpiride[1][2]. As drug development pipelines demand higher efficiency and greener profiles, the synthetic routes to these intermediates have undergone significant evolution. This guide objectively compares the traditional chlorosulfonation pathway with modern transition-metal-catalyzed cross-coupling methodologies, providing researchers with mechanistic insights and field-validated protocols[1][3].

Mechanistic Evaluation & Causality

The Traditional Chlorosulfonation Pathway

Historically, the synthesis of sulfamoylbenzoates relied on a protracted, multi-step sequence starting from salicylic acid[2][4]. The process involves methylation, followed by electrophilic aromatic chlorosulfonation using a vast excess of chlorosulfonic acid, subsequent amination with ammonia, and final esterification[4][5].

Causality of Inefficiency: The chlorosulfonation step is inherently problematic. The highly reactive sulfonyl chloride intermediate is moisture-sensitive and prone to rapid hydrolysis. Furthermore, quenching the excess chlorosulfonic acid generates massive quantities of hydrochloric and sulfuric acid waste. Subsequent amination produces high levels of ammonium salts. Consequently, this route suffers from high chemical oxygen demand (COD), excessive salt loading, and severe environmental pollution[3][5].

The Modern Catalytic Cross-Coupling Approach

Modern methodologies bypass the sulfonyl chloride intermediate entirely by employing a direct transition-metal-catalyzed cross-coupling strategy[3]. Utilizing methyl 2-methoxy-5-chlorobenzoate as the starting material, the reaction employs sodium aminosulfinate as a dual-purpose reagent that delivers both the sulfonyl and amino groups simultaneously[2][3].

Mechanistic Causality: The addition of a Copper(I) catalyst (e.g., CuBr) facilitates the activation of the aryl-chloride bond. The copper center undergoes oxidative addition (or forms a reactive π -complex) with the aryl halide, followed by ligand exchange with the aminosulfinate anion, and subsequent reductive elimination to forge the C-S bond. This direct substitution eliminates the need for harsh acidic conditions, significantly truncating the synthetic sequence and virtually eliminating the "three wastes" (wastewater, waste gas, and solid waste)[3][5].

Pathway Visualization

Pathways cluster_trad Traditional Chlorosulfonation Pathway cluster_mod Modern Catalytic Cross-Coupling T1 Salicylic Acid T2 Methylation T1->T2 T3 Chlorosulfonation (Excess ClSO3H) T2->T3 T4 Amination (NH3) T3->T4 T5 Esterification T4->T5 T6 Target: Sulfamoylbenzoate T5->T6 M1 Methyl 2-methoxy- 5-chlorobenzoate M2 CuBr Catalyst + Sodium Aminosulfinate M1->M2 M3 Cross-Coupling (THF, 45-60°C) M2->M3 M4 Target: Sulfamoylbenzoate M3->M4

Comparison of traditional multi-step chlorosulfonation vs. modern direct catalytic cross-coupling.

Quantitative Performance Comparison

To objectively evaluate these methodologies, empirical data must dictate the preferred route. The modern Cu-catalyzed route demonstrates superior atomic economy and operational simplicity[2][3].

MetricTraditional ChlorosulfonationModern Cu-Catalyzed Coupling
Step Count 4-5 Steps (from Salicylic Acid)1 Step (from Aryl Chloride)
Overall Yield ~40% - 60%94.5% - 96.5%
Reaction Time (Key Step) > 24 hours (cumulative)10 - 14 hours
Catalyst / Reagent Excess ClSO₃H, NH₃, MeICuBr (10 mol%), NH₂SO₂Na
Environmental Impact High COD, High Salt, High NH₃-NMinimal waste, High Atom Economy
Product Purity (HPLC) Requires extensive recrystallization> 99.5% after simple filtration

Data aggregated from industrial patent literature and technical benchmarks[3][5].

Experimental Protocols: A Self-Validating System

The following protocol details the modern synthesis of methyl 2-methoxy-5-sulfamoylbenzoate. This method is designed as a self-validating system: the use of specific molar ratios and controlled temperatures ensures that side reactions (such as homocoupling or premature degradation of the sulfinate) are minimized, directly correlating with the high HPLC purity of the final isolate[3].

Modern Cu-Catalyzed Synthesis Protocol

Materials Required:

  • Methyl 2-methoxy-5-chlorobenzoate: 50.0 g (0.25 mol)

  • Sodium aminosulfinate: 26.8 g (0.26 mol, 1.04 equiv.)

  • Cuprous bromide (CuBr): 3.6 g (0.025 mol, 10 mol%)

  • Tetrahydrofuran (THF): 300 g

  • Activated carbon: 2.0 g

Step-by-Step Methodology:

  • Reaction Assembly: In a 1000 mL reaction flask equipped with a reflux condenser, sequentially add 300 g of THF, 50.0 g of methyl 2-methoxy-5-chlorobenzoate, 3.6 g of CuBr, and 26.8 g of sodium aminosulfinate[3].

    • Scientific Rationale: THF serves as an excellent coordinating solvent that stabilizes the Cu(I) intermediate, while the slight excess of sodium aminosulfinate (1.04 equiv.) compensates for any trace oxidative degradation without complicating the downstream workup.

  • Thermal Activation: Gradually heat the reaction mixture to 45 °C. Maintain this temperature under continuous stirring for 14 hours[3].

    • Scientific Rationale: Restricting the temperature to 45 °C prevents the thermal decomposition of the aminosulfinate reagent, ensuring a steady kinetic rate for the cross-coupling while suppressing byproduct formation.

  • Decoloration & Filtration: Upon completion of the 14-hour incubation, add 2.0 g of activated carbon directly to the warm reaction solution. Filter the mixture while hot[3].

    • Scientific Rationale: Activated carbon effectively sequesters the copper catalyst residues and colored polymeric byproducts. Hot filtration prevents the premature crystallization of the target sulfamoylbenzoate.

  • Isolation: Concentrate the filtrate under reduced pressure to dryness. Transfer the residue to a vacuum oven and dry at 60 °C to afford the product[3].

    • Validation: This procedure typically yields ~58.3 g (95.09% yield) of methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.

  • Analytical Verification: Confirm purity via HPLC (Mobile phase: 700 mL Water / 200 mL Methanol; Detection: 240 nm; Flow rate: 1.0 mL/min). Expected purity is 99.66%[3].

Workflow W1 Reagent Assembly Aryl-Cl + CuBr + NH2SO2Na in THF W2 Thermal Reaction 45°C for 14 hrs W1->W2 W3 Decoloration Add Activated Carbon & Heat Filter W2->W3 W4 Isolation Vacuum Concentration & Drying (60°C) W3->W4

Step-by-step experimental workflow for the modern Cu-catalyzed synthesis.

Conclusion

The transition from traditional chlorosulfonation to modern Cu-catalyzed cross-coupling represents a paradigm shift in the synthesis of sulfamoylbenzoates. By understanding the mechanistic causality—specifically, the avoidance of hyper-reactive sulfonyl chlorides in favor of direct, transition-metal-mediated C-S bond formation—researchers can achieve higher yields, drastically reduce environmental impact, and streamline their drug development workflows[1][3][5].

References

  • Title: A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs.
  • Title: Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate Source: Eureka | Patsnap URL
  • Title: Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 Source: ChemicalBook URL
  • Title: CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate Source: Google Patents URL
  • Title: CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate Source: Google Patents URL

Sources

Comparative

Assessing the selectivity of SIRT5 inhibitors based on the 2-hydroxybenzoic acid scaffold

A Researcher's Guide to the Selectivity of 2-Hydroxybenzoic Acid-Based SIRT5 Inhibitors In the landscape of epigenetic and metabolic regulation, the sirtuin family of NAD-dependent lysine deacylases presents a compelling...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to the Selectivity of 2-Hydroxybenzoic Acid-Based SIRT5 Inhibitors

In the landscape of epigenetic and metabolic regulation, the sirtuin family of NAD-dependent lysine deacylases presents a compelling set of therapeutic targets. Among them, SIRT5, a primarily mitochondrial sirtuin, has garnered significant attention for its unique substrate specificity and its implications in a range of pathologies from metabolic disorders to cancer. Unlike its better-known counterparts, SIRT1-3, which are predominantly deacetylases, SIRT5 efficiently removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues.[1][2][3] This distinct catalytic activity underscores the necessity for highly selective inhibitors to probe its biological functions and to develop targeted therapeutics without inadvertently affecting other sirtuin isoforms.

This guide provides an in-depth comparison of a promising class of SIRT5 inhibitors built upon the 2-hydroxybenzoic acid (salicylic acid) scaffold. We will dissect their selectivity profiles, benchmark them against other known SIRT5 inhibitors, and provide the experimental frameworks necessary for their evaluation. This analysis is grounded in the structural intricacies of the SIRT5 active site, offering a rationale for the observed selectivity and a roadmap for future inhibitor design.

The Rationale for SIRT5 Selectivity: A Structural Perspective

The development of isoform-specific sirtuin inhibitors is a formidable challenge due to the highly conserved nature of the NAD-binding pocket and the catalytic core across the family.[4] However, the substrate-binding site offers a window for achieving selectivity. SIRT5's unique preference for bulky, negatively charged acyl groups is largely dictated by two key amino acid residues within its active site: Tyrosine-102 (Tyr102) and Arginine-105 (Arg105).[1][2][3][5] These residues create a binding pocket that is electrostatically and sterically favorable for accommodating the carboxylate moieties of succinyl, malonyl, and glutaryl groups, a feature absent in the active sites of SIRT1, SIRT2, and SIRT3.[5]

The 2-hydroxybenzoic acid scaffold serves as an effective pharmacophore by mimicking the crucial interactions of these natural substrates. Molecular docking studies have revealed that the carboxylate group of the inhibitor forms electrostatic interactions and hydrogen bonds with Arg105 and Tyr102 deep within the SIRT5 substrate-binding pocket.[6] The adjacent hydroxyl group further stabilizes this interaction by forming a hydrogen bond with Val221.[6] This trifecta of interactions anchors the inhibitor in a manner specific to the SIRT5 active site architecture, laying the foundation for its high selectivity.

cluster_SIRT5 SIRT5 Active Site cluster_Inhibitor 2-Hydroxybenzoic Acid Scaffold Arg105 Arg105 Tyr102 Tyr102 Val221 Val221 Carboxylate Carboxylate Carboxylate->Arg105 Electrostatic Interaction & H-Bond Carboxylate->Tyr102 H-Bond Hydroxyl Hydroxyl Hydroxyl->Val221 H-Bond

Caption: Key interactions between the 2-hydroxybenzoic acid scaffold and the SIRT5 active site.

Comparative Selectivity Profile of SIRT5 Inhibitors

The ultimate measure of an inhibitor's utility is its ability to selectively engage its target over other related proteins. The 2-hydroxybenzoic acid derivatives demonstrate exceptional selectivity for SIRT5. The initial hit, Compound 11 , and its optimized analogue, Compound 43 , show no inhibitory activity against the closely related isoforms SIRT1, SIRT2, and SIRT3, even at concentrations as high as 400 µM.[6] This represents a significant advantage over many other reported small-molecule SIRT5 inhibitors, which often exhibit cross-reactivity.

Below is a comparative table summarizing the inhibitory potency and selectivity of key compounds.

Inhibitor ScaffoldCompound NameSIRT5 IC₅₀ (µM)SIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)SIRT3 IC₅₀ (µM)Selectivity NotesReference(s)
2-Hydroxybenzoic Acid Compound 11 26.4 ± 0.8> 400> 400> 400Highly selective over SIRT1-3.[6]
2-Hydroxybenzoic Acid Compound 43 ~2.6 (10x > Cmpd 11)> 400> 400> 400Optimized potency, retains high selectivity.[6]
Polysulfonated NaphthylureaSuramin 22 - 28.4~5~10~75Non-selective, pan-sirtuin inhibitor.[6][7][8]
IndoleGW5074 Potent (desuccinylation)-Known Blocker-Substrate-specific effects, also a kinase inhibitor.[9][10]
Thiosuccinyl PeptideH3K9TSu 5> 100> 100> 100Highly selective, but poor cell permeability.[7]
ThiobarbiturateCompound 6 Low µMSimilar to SIRT5Similar to SIRT5Weaker than SIRT5Selective over the co-localized SIRT3.[11]

This data clearly positions the 2-hydroxybenzoic acid derivatives as superior candidates for selective SIRT5 inhibition in research settings, particularly when interrogating biological systems where off-target effects on SIRT1, SIRT2, or SIRT3 could confound results.

Experimental Protocols for Assessing Inhibitor Selectivity

To ensure scientific integrity and reproducibility, the protocols used to assess inhibitor selectivity must be robust and self-validating. Here, we detail the methodologies for two critical assays: the initial screen via Thermal Shift Assay and the quantitative determination of inhibitory potency using a Trypsin-Coupled Fluorescence Assay.

Thermal Shift Assay (TSA) for Target Engagement

The TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and efficient method for identifying compounds that directly bind to and stabilize a target protein.[12] The principle is that ligand binding increases the thermal stability of the protein, resulting in a higher melting temperature (Tₘ). This shift (ΔTₘ) is indicative of a direct interaction.

Start Start PrepareAssayPlate Prepare Assay Plate: Protein + Buffer + Dye Start->PrepareAssayPlate AddCompound Add Test Compound (or DMSO) PrepareAssayPlate->AddCompound Heat Apply Thermal Gradient (e.g., 25-95°C) AddCompound->Heat MeasureFluorescence Measure Fluorescence vs. Temperature Heat->MeasureFluorescence PlotData Plot Fluorescence vs. Temp (Melt Curve) MeasureFluorescence->PlotData DetermineTm Determine Melting Temp (Tₘ) PlotData->DetermineTm CalculateDeltaTm Calculate ΔTₘ (Tₘ with Cmpd - Tₘ with DMSO) DetermineTm->CalculateDeltaTm End End CalculateDeltaTm->End

Caption: Workflow for a protein Thermal Shift Assay (TSA).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for SIRT5 stability (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl).

    • Protein Stock: Dilute purified recombinant human SIRT5 protein to a working concentration (e.g., 2 µM) in the assay buffer.

    • Dye Stock: Prepare a 5000x stock of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) in DMSO.

    • Compound Plate: Prepare serial dilutions of test compounds in DMSO in a separate plate.

  • Assay Plate Setup (96- or 384-well PCR plate):

    • Prepare a master mix containing the SIRT5 protein and SYPRO Orange dye (at a final concentration of 5x) in the assay buffer.

    • Aliquot the master mix into the wells of the PCR plate.

    • Add a small volume of the test compound dilutions to the respective wells (final compound concentrations may range from low nM to high µM). Include DMSO-only wells as a negative control.

    • Seal the plate securely with an optical seal.

  • Data Acquisition:

    • Centrifuge the plate briefly to mix the contents.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve protocol to ramp the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C), increasing by approximately 1°C per minute.

    • Measure the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The resulting curve will show a sigmoidal transition.

    • The midpoint of this transition, corresponding to the inflection point of the curve (often calculated from the negative first derivative), is the Tₘ.

    • Calculate the thermal shift (ΔTₘ) for each compound by subtracting the Tₘ of the DMSO control from the Tₘ of the compound-treated sample. A significant positive ΔTₘ indicates stabilizing binding.

Trypsin-Coupled Fluorescence Assay for IC₅₀ Determination

This is a robust, indirect assay to measure the deacylase activity of sirtuins and is well-suited for high-throughput screening and IC₅₀ determination.[6] The principle relies on a synthetic peptide substrate that is a poor substrate for a protease (like trypsin) when acylated, but becomes a good substrate upon deacylation by the sirtuin. The cleavage of the deacylated peptide by the developer enzyme (trypsin) releases a fluorophore, and the resulting increase in fluorescence is proportional to the sirtuin's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Sirtuin Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Enzyme Solution: Prepare solutions of recombinant sirtuins (SIRT5, SIRT1, SIRT2, SIRT3, etc.) in assay buffer at a 2x final concentration.

    • Substrate/Cofactor Mix: Prepare a 2x solution of the appropriate fluorogenic acylated peptide substrate (e.g., a succinylated peptide for SIRT5) and the cofactor NAD⁺ in assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in assay buffer. Include a "no inhibitor" control (buffer only) and a "no enzyme" control.

    • Developer Solution: Prepare a solution of trypsin in a suitable buffer containing a sirtuin inhibitor (e.g., nicotinamide) to stop the sirtuin reaction upon its addition.

  • Reaction Setup (96-well black, flat-bottom plate):

    • Add inhibitor solutions (or control buffer) to the wells.

    • Add the sirtuin enzyme solution to all wells except the "no enzyme" control.

    • Incubate briefly at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the Substrate/Cofactor Mix to all wells.

  • Sirtuin Reaction:

    • Incubate the plate at 37°C for a fixed period (e.g., 60-120 minutes), allowing the deacylation reaction to proceed.

  • Development and Measurement:

    • Stop the sirtuin reaction and initiate the development reaction by adding the Developer Solution to all wells.

    • Incubate at 37°C for a further 15-30 minutes to allow trypsin to cleave the deacylated substrate.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for an AFC-based fluorophore).[13]

  • Data Analysis and IC₅₀ Calculation:

    • Subtract the background fluorescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Conclusion and Future Directions

The 2-hydroxybenzoic acid scaffold represents a significant step forward in the development of selective SIRT5 inhibitors. The compounds derived from this scaffold, such as Compound 11 and Compound 43, exhibit a remarkable and desirable selectivity profile, showing potent inhibition of SIRT5 with negligible activity against SIRT1, SIRT2, and SIRT3.[6] This selectivity is rationally grounded in the unique structural features of the SIRT5 active site, specifically the Tyr102 and Arg105 residues that are key to its desuccinylase function.

For researchers in drug development and chemical biology, these compounds offer highly valuable tools to dissect the specific roles of SIRT5 in cellular metabolism and disease pathology without the confounding off-target effects that plague many existing sirtuin modulators. The experimental workflows detailed here provide a clear and robust framework for validating these and future SIRT5 inhibitors. As research progresses, expanding the selectivity profiling of these compounds against all human sirtuin isoforms (SIRT1-7) and exploring their efficacy in cell-based and in vivo models will be critical next steps in translating the promise of selective SIRT5 inhibition into novel therapeutic strategies.

References

  • Yang, L., Ma, X., He, Y., Yuan, C., Chen, Q., Li, G., & Chen, X. (2017). Sirtuin 5: a review of structure, known inhibitors and clues for developing new inhibitors. Science China Life Sciences, 60(3), 249–256. [Link]

  • Ghoshal, A., Das, C., & Chakrabarti, A. (2018). Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme. ACS Omega, 3(10), 14219–14228. [Link]

  • Wang, H. L., Liu, S., Yu, Z. J., Wu, C., Cheng, L., Wang, Y., Chen, K., Zhou, S., Chen, Q., Yu, Y., & Li, G. B. (2017). Interactions between sirtuins and fluorogenic small-molecule substrates offer insights into inhibitor design. RSC Advances, 7(64), 40536–40543. [Link]

  • Carafa, V., Rotili, D., Forgione, M., Cuomo, F., Serreti, F., & Altucci, L. (2022). Insights on the Modulation of SIRT5 Activity: A Challenging Balance. Molecules, 27(14), 4449. [Link]

  • Liu, Y., Debnath, B., Kumar, S., Neamati, N., & Lombard, D. B. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 243, 114623. [Link]

  • Kalbas, M., Rotili, D., & Jung, M. (2018). Potent and Selective Inhibitors of Human Sirtuin 5. Request PDF. [Link]

  • Di Sante, M., & Mazzoccoli, G. (2022). Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. Journal of Medicinal Chemistry, 65(15), 10191–10213. [Link]

  • Maurer, B., Rumpf, T., Scharfe, M., Stolfa, D. A., Schmitt, M. L., He, W., Verdin, E., Sippl, W., & Jung, M. (2012). Inhibitors of the NAD+-Dependent Protein Desuccinylase and Demalonylase Sirt5. ACS Medicinal Chemistry Letters, 3(12), 1050–1053. [Link]

  • Liu, Y., Debnath, B., Kumar, S., Neamati, N., & Lombard, D. B. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European journal of medicinal chemistry, 243, 114623. [Link]

  • Wang, Y., Chen, H., & Zha, X. (2022). Overview of SIRT5 as a potential therapeutic target: Structure, function and inhibitors. ResearchGate. [Link]

  • Giammona, D. A., & Denu, J. M. (2017). Targeting Sirtuins: Substrate Specificity and Inhibitor Design. PubMed. [Link]

  • Saliu, F., & Valenti, D. (2023). Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection. MDPI. [Link]

  • Carafa, V., Rotili, D., Forgione, M., Cuomo, F., Serreti, F., & Altucci, L. (2022). Insights on the Modulation of SIRT5 Activity: A Challenging Balance. MDPI. [Link]

  • He, B., Du, J., & Lin, H. (2012). Thiosuccinyl peptides as Sirt5-specific inhibitors. Journal of the American Chemical Society, 134(4), 1922–1925. [Link]

  • Schuetz, A., Min, J., Antoshenko, T., Wang, C. L., Allali-Hassani, A., Dong, A., Loppnau, P., Vedadi, M., Bochkarev, A., Sternglanz, R., & Plotnikov, A. N. (2007). Structural Basis of Inhibition of the Human NAD+-Dependent Deacetylase SIRT5 by Suramin. Request PDF. [Link]

  • Giblin, W., & Lombard, D. B. (2017). Emerging Roles for SIRT5 in Metabolism and Cancer. PMC. [Link]

  • Glas, C., Naydenova, E., Lechner, S., Wössner, N., Yang, L., Dietschreit, J. C. B., Sun, H., Jung, M., Küster, B., Ochsenfeld, C., & Bracher, F. (2022). Development of hetero-triaryls as a new chemotype for subtype-selective and potent Sirt5 inhibition. PubMed. [Link]

  • Bolding, J. E., Kumar, S., Rajabi, N., Negrón-Abril, Y. L., Remick, B., He, B., Zheng, W., & Lin, H. (2022). Selectivity for SIRT5 and targeting of its substrate binding pocket.... ResearchGate. [Link]

  • Schiedel, M., Rumpf, T., Karaman, B., Lehotzky, A., & Jung, M. (2012). Structure–Activity Studies on Suramin Analogues as Inhibitors of NAD+-Dependent Histone Deacetylases (Sirtuins). Request PDF. [Link]

  • Suenkel, B., Fischer, F., & Steegborn, C. (2013). Inhibition of the human deacylase Sirtuin 5 by the indole GW5074. Bioorganic & Medicinal Chemistry Letters, 23(1), 143–146. [Link]

  • Liu, Y., Debnath, B., Kumar, S., Neamati, N., & Lombard, D. B. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed. [Link]

  • Rotili, D., & Mai, A. (2024). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. MDPI. [Link]

  • Wikipedia contributors. (2023). Thermal shift assay. Wikipedia. [Link]

  • Le, T. H. T., Le, L., & Jung, M. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. MDPI. [Link]

  • Zhou, Y., Zhang, R., & Yao, Y. (2019). A one-step specific assay for continuous detection of sirtuin 2 activity. PMC. [Link]

  • Bio-Rad Laboratories. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad. [Link]

  • Negrón Abril, Y. L., & Lin, H. (2020). Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. PMC. [Link]

  • Sim, Z., & Denu, J. M. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]

  • Fischer, F., Gertz, M., Suenkel, B., Lakshminarasimhan, M., Schutkowski, M., & Steegborn, C. (2012). Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition. PLoS ONE, 7(9), e45098. [Link]

  • Ketter, E., & Stoll, R. (2023). Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. PMC. [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. EUbOPEN. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 2-Hydroxy-5-sulfamoylbenzoic Acid

As a cornerstone intermediate in the synthesis of pharmaceuticals and fine chemicals, 2-Hydroxy-5-sulfamoylbenzoic acid (commonly known as 5-Sulfamoylsalicylic acid) requires rigorous handling and disposal protocols. Bec...

Author: BenchChem Technical Support Team. Date: March 2026

As a cornerstone intermediate in the synthesis of pharmaceuticals and fine chemicals, 2-Hydroxy-5-sulfamoylbenzoic acid (commonly known as 5-Sulfamoylsalicylic acid) requires rigorous handling and disposal protocols. Because this compound contains both sulfonamide and phenolic functional groups, its end-of-life management must account for specific environmental and toxicological hazards.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe operational handling, waste segregation, and final disposal of this chemical.

Chemical Identity & Quantitative Properties

Before implementing a disposal plan, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The presence of heteroatoms (Nitrogen and Sulfur) directly impacts the choice of incineration facilities, as improper combustion can release toxic environmental pollutants.

Table 1: Chemical Identity and Physical Properties
PropertyValueOperational Implication
Chemical Name 2-Hydroxy-5-sulfamoylbenzoic acidPrimary nomenclature for SDS tracking.
CAS Number 5378-41-6Essential for EHS waste manifesting.
Molecular Formula C₇H₇NO₅SContains N and S; requires specialized incineration.
Molecular Weight 217.20 g/mol Used for calculating neutralization stoichiometry.
XLogP3 1.1Moderately lipophilic; dictates solvent compatibility.
Topological Polar Surface Area 126 ŲHigh polarity; highly soluble in basic aqueous waste.

Data sourced from the .

Mechanistic Toxicology & Hazard Profile

Understanding the causality behind a chemical's hazard classification ensures that laboratory personnel respect the protocols rather than merely following them. 2-Hydroxy-5-sulfamoylbenzoic acid is classified under several GHS hazard categories.

Table 2: GHS Hazard Classifications & Mechanistic Causality
Hazard ClassGHS StatementMechanistic Causality
Acute Toxicity, Oral (Cat. 4) H302: Harmful if swallowedRapid absorption through the GI tract leads to systemic toxicity and potential renal strain due to sulfonamide clearance.
Skin Irritation (Cat. 2) H315: Causes skin irritationAcidic functional groups (carboxylic acid, phenol) disrupt epidermal lipid bilayers upon prolonged contact.
Eye Irritation (Cat. 2A) H319: Causes serious eye irritationDirect contact lowers local pH, causing rapid protein denaturation in the sensitive corneal epithelium.
STOT SE (Cat. 3) H335: May cause respiratory irritationInhalation of fine crystalline particulates physically and chemically irritates the mucosal membranes of the respiratory tract.

Operational Waste Segregation Workflow

Proper disposal begins at the point of waste generation. Mixing 2-Hydroxy-5-sulfamoylbenzoic acid with incompatible waste streams (such as strong oxidizers) can lead to exothermic degradation and the premature release of sulfur oxides (SOx) and nitrogen oxides (NOx).

WasteWorkflow Start Waste Generation (5-Sulfamoylsalicylic Acid) Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Start->Liquid Label Label as Hazardous Waste (Toxic/Irritant, contains N, S) Solid->Label Org Organic Solvent Waste (Non-Halogenated, contains N/S) Liquid->Org Aq Aqueous Waste (pH adjusted to 6-8) Liquid->Aq Org->Label Aq->Label Incinerator High-Temp Incineration (with NOx/SOx Scrubbers) Label->Incinerator

Workflow for the segregation and disposal of 5-sulfamoylsalicylic acid waste.

Methodology 1: Routine Waste Segregation and Preparation

This protocol ensures compliance with guidelines for hazardous waste accumulation.

  • Source Segregation: Isolate 5-sulfamoylsalicylic acid waste from strong oxidizing agents and strong bases.

    • Causality: Prevents uncontrolled exothermic acid-base reactions and oxidative degradation.

  • Solid Waste Containment: Collect all contaminated solids (weighing paper, spatulas, gloves, empty vials) in a chemically resistant, sealable High-Density Polyethylene (HDPE) container.

  • Liquid Waste Neutralization: If the compound is dissolved in an aqueous solution, test the pH. Adjust the pH to 6–8 using a mild base (e.g., 1M NaOH) before transferring to the central aqueous waste carboy.

    • Causality: The carboxylic and phenolic protons render aqueous solutions highly acidic. Neutralization prevents the degradation of shared storage containers and mitigates adverse reactions with other waste.

  • Regulatory Labeling: Affix a hazardous waste label detailing the exact composition (e.g., "Hazardous Waste: 2-Hydroxy-5-sulfamoylbenzoic acid, 100%"). Mark the primary hazards: Toxic and Irritant .

  • Secondary Containment: Store the sealed containers in a designated secondary containment tray in a cool, dry, well-ventilated area until Environmental Health and Safety (EHS) pickup.

Final Disposal Procedures (End-of-Life)

Because 2-Hydroxy-5-sulfamoylbenzoic acid contains nitrogen and sulfur, it cannot be disposed of in standard municipal waste or poured down the drain. According to the guidelines established in , the only acceptable method of final destruction is high-temperature incineration .

  • Incinerator Specifications: The waste must be sent to an approved commercial hazardous waste incinerator equipped with an afterburner and alkaline scrubbers .

  • Causality: Thermal destruction of this molecule yields carbon dioxide, water, nitrogen oxides (NOx), and sulfur oxides (SOx). The scrubbers are mandatory to neutralize the acidic NOx and SOx gases, preventing the release of acid rain precursors into the atmosphere.

Emergency Spill Response Plan

In the event of an accidental release, immediate containment is required to prevent inhalation exposure and environmental contamination. This workflow aligns with .

SpillResponse Spill Spill Detected Assess Assess Scale & Ventilate Area Spill->Assess PPE Don Appropriate PPE (Respirator, Gloves) Assess->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Mechanically Collect (Avoid Dust Generation) Contain->Collect Dispose Transfer to Hazardous Waste Container Collect->Dispose

Step-by-step emergency spill response protocol for hazardous powder containment.

Methodology 2: Emergency Spill Cleanup Protocol
  • Assessment & Evacuation: Immediately notify laboratory personnel in the vicinity. For large spills (>50g), restrict access to the area and increase room ventilation.

  • PPE Donning: Equip a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and chemical splash goggles.

    • Causality: The powder is a Category 3 respiratory irritant (H335). A respirator is critical to prevent the inhalation of aerosolized particulates during cleanup.

  • Containment: Surround the spilled powder with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) to prevent it from spreading or becoming airborne.

  • Mechanical Collection: Using a non-sparking plastic scoop, gently sweep the powder and absorbent mixture.

    • Validation Step: Ensure you do NOT dry-sweep with a standard broom. Sweeping bristles will aerosolize the fine powder, drastically increasing the inhalation hazard.

  • Surface Decontamination: Wipe the affected surface with a damp paper towel (using water or a mild alkaline detergent solution) to remove residual microscopic traces.

  • Disposal Transfer: Place all collected materials, absorbent, and contaminated PPE into a heavy-duty hazardous waste bag. Seal tightly, label as "Spill Cleanup: 5-Sulfamoylsalicylic Acid," and submit for EHS incineration.

References

  • 2-Hydroxy-5-sulfamoylbenzoic acid | C7H7NO5S | CID 7731270 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, The National Academies Press URL:[Link]

Handling

Personal protective equipment for handling 2-Hydroxy-5-sulfamoylbenzoic acid

Advanced Laboratory Safety Guide: PPE and Operational Protocols for 2-Hydroxy-5-sulfamoylbenzoic Acid As a Senior Application Scientist, I frequently observe that the handling of sulfonamide-containing salicylic acid der...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety Guide: PPE and Operational Protocols for 2-Hydroxy-5-sulfamoylbenzoic Acid

As a Senior Application Scientist, I frequently observe that the handling of sulfonamide-containing salicylic acid derivatives—specifically 2-Hydroxy-5-sulfamoylbenzoic acid (CAS 5378-41-6)—is often underestimated in drug development laboratories. While it serves as a critical intermediate in the synthesis of pharmaceuticals like sulpiride and various diuretics, its physical properties and hazard profile demand rigorous operational controls.

This guide provides a self-validating system for handling this compound, ensuring that every safety measure is directly linked to a specific physicochemical risk. Our goal is to equip your laboratory with field-proven insights that protect your team and preserve the integrity of your research.

Hazard Profile & Causality Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the chemical's behavior. 2-Hydroxy-5-sulfamoylbenzoic acid is a fine, crystalline solid powder. According to its [1], it presents four primary hazards that dictate our safety approach:

  • H302 (Harmful if swallowed): Necessitates strict hygiene and the prevention of hand-to-mouth transfer.

  • H315 & H319 (Skin/Eye Irritation): The acidic carboxylic and sulfonamide groups react with moisture on the skin and ocular mucosa, causing acute localized irritation.

  • H335 (Respiratory Irritation): As a dry powder, it is highly susceptible to aerosolization during weighing and transfer, posing a severe inhalation risk to the respiratory tract.

Personal Protective Equipment (PPE) Specifications

To mitigate these risks, we implement a defense-in-depth strategy. Do not rely on generic lab apparel; the following table summarizes the quantitative specifications for required PPE tailored specifically to this compound.

Table 1: Quantitative PPE Specifications for 2-Hydroxy-5-sulfamoylbenzoic Acid

PPE CategorySpecification / MaterialQuantitative MetricCausality / Rationale
Hand Protection Nitrile Rubber (NBR)Min. thickness: 0.11 mm; Breakthrough: >480 minNitrile provides superior chemical resistance against acidic organic powders compared to porous latex, preventing dermal contact (H315).
Eye Protection Chemical Splash GogglesANSI Z87.1 certified; Indirect ventingIndirect venting prevents airborne dust from bypassing the seal, neutralizing the H319 eye irritation risk.
Respiratory Half-Mask RespiratorP100 Filter; Assigned Protection Factor (APF) = 10P100 filters trap 99.97% of airborne particulates 0.3 μ m, preventing inhalation of aerosolized API intermediates (H335).
Body Protection Flame-Resistant Lab Coat100% Cotton or Nomex; Knee-lengthPrevents electrostatic discharge (ESD) which can ignite or inadvertently aerosolize fine powders.

Operational Workflow & Protocols

The following workflow illustrates the logical progression of handling the chemical to ensure zero exposure.

HandlingWorkflow N1 1. PPE Donning & Verification (Respirator, Nitrile Gloves, Goggles) N2 2. Engineering Controls (Operate in Certified Fume Hood) N1->N2 N3 3. Material Handling (Anti-static Weighing & Transfer) N2->N3 N4 4. Decontamination (Surface Wipe-down & Doffing) N3->N4 N5 5. Waste Segregation (Aqueous vs. Solid Organic Waste) N4->N5

Fig 1: Step-by-step operational workflow for handling 2-Hydroxy-5-sulfamoylbenzoic acid.

Protocol A: Safe Weighing and Transfer

Self-Validating Logic: Powders with sulfonic and carboxylic acid moieties easily acquire static charges. This static causes the powder to repel from spatulas and aerosolize, increasing the H335 inhalation risk and reducing mass accuracy.

  • Preparation: Ensure the chemical fume hood is operating with a face velocity between 80-100 feet per minute (fpm). Verify flow using a visual indicator.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before contacting the chemical. This neutralizes surface charges, preventing powder dispersion.

  • Weighing: Carefully transfer the 2-Hydroxy-5-sulfamoylbenzoic acid using a grounded, stainless-steel spatula. Do not drop the powder from a height; place the spatula directly onto the weighing boat to minimize the dust cloud.

  • Transfer & Dissolution: If transferring to a reaction vessel, use a wide-neck funnel. Rinse the weighing boat with your reaction solvent (e.g., methanol or aqueous buffer) to ensure quantitative transfer and immediately suppress dust generation.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental spills can occur. The following steps ensure immediate containment in compliance with [2].

Protocol B: Solid Spill Decontamination
  • Isolate: Evacuate non-essential personnel from the immediate area. Ensure your respiratory protection (P100) and goggles are securely fitted.

  • Dampen (Crucial Step): Do not dry sweep. Dry sweeping forcefully aerosolizes the irritating powder. Lightly mist the spilled 2-Hydroxy-5-sulfamoylbenzoic acid with a compatible solvent (e.g., a 70% ethanol/water solution) to bind the dust into a manageable paste.

  • Collect: Use a damp absorbent pad or heavy-duty paper towel to wipe up the wetted powder.

  • Neutralize: Wipe the affected surface with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual acidic traces, followed by a final deionized (DI) water rinse.

Disposal Routing

2-Hydroxy-5-sulfamoylbenzoic acid waste must be managed strictly according to [3].

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a sealed, labeled solid organic waste container.

  • Liquid Waste: Aqueous or organic solutions containing the compound must be routed to designated halogen-free organic waste carboys (unless chlorinated solvents were utilized in your specific synthesis). Never dispose of sulfonamide derivatives down the sink, as they resist standard degradation and can disrupt wastewater treatment microbiology.

References

  • Title: PubChem Compound Summary for CID 7731270, 2-Hydroxy-5-sulfamoylbenzoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Personal Protective Equipment - 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Standards Applicable to Generators of Hazardous Waste - 40 CFR Part 262 Source: Environmental Protection Agency (EPA) URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.